C14 Ceramide
Description
Properties
IUPAC Name |
N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]tetradecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H63NO3/c1-3-5-7-9-11-13-15-16-18-19-21-23-25-27-31(35)30(29-34)33-32(36)28-26-24-22-20-17-14-12-10-8-6-4-2/h25,27,30-31,34-35H,3-24,26,28-29H2,1-2H3,(H,33,36)/b27-25+/t30-,31+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKRPGPZHULJLKJ-JHRQRACZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCCCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H63NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cer(d18:1/14:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011773 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
What are the biochemical properties of C14 Ceramide?
An In-depth Technical Guide to the Biochemical Properties of C14 Ceramide
Introduction
Ceramides (B1148491) are a class of lipid molecules composed of a sphingosine (B13886) backbone N-acylated with a fatty acid. These molecules are not merely structural components of the cell membrane but are now recognized as critical bioactive lipids involved in a multitude of cellular signaling pathways.[1][2][3] The specific biological function of a ceramide is often dictated by the length of its N-acyl chain.[1][4] this compound (N-myristoyl-D-erythro-sphingosine), which contains a 14-carbon myristic acid chain, is an endogenous ceramide primarily generated by Ceramide Synthase 6 (CerS6).[5][6] It plays significant roles in diverse cellular processes, including apoptosis, necroptosis, inflammation, and metabolic regulation.[1][5] This guide provides a comprehensive overview of the biochemical properties, biological functions, signaling pathways, and relevant experimental protocols for this compound, intended for researchers, scientists, and professionals in drug development.
Biochemical and Physical Properties
This compound is a crystalline solid at room temperature.[5] Its biochemical and physical properties are summarized in the table below, providing essential data for experimental design and application.
| Property | Value | References |
| Systematic Name | N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-tetradecanamide | [5][7] |
| Common Synonyms | Cer(d18:1/14:0), N-myristoyl-D-erythro-sphingosine | [5][8] |
| CAS Number | 34227-72-0 | [5][7][9] |
| Molecular Formula | C₃₂H₆₃NO₃ | [5][7][9][10] |
| Molecular Weight | 509.85 g/mol | [7][9] |
| Melting Point | 94-96 °C | [11] |
| Appearance | Crystalline solid / White powder | [3][5] |
| Purity | ≥98% | [7][9] |
| Solubility | DMF: 0.15 mg/mL; Soluble in ethanol, DMSO | [5][12] |
| Storage Temperature | -20°C | [8][13] |
Biological Functions and Signaling Pathways
This compound is a key signaling molecule implicated in a wide array of cellular responses, from programmed cell death to metabolic and inflammatory diseases. Its functions are often context-dependent, varying with cell type and physiological state.
Role in Programmed Cell Death (Apoptosis and Necroptosis)
Ceramides are well-established mediators of apoptosis.[14][15][16] Elevated levels of C14 and C16 ceramides can induce antiproliferative effects, including growth arrest and apoptosis.[17] This is often achieved through the activation of downstream effector proteins.[1] For instance, during nutrient deprivation, this compound levels have been shown to increase, contributing to necroptosis, a form of programmed necrosis.[5]
Regulation of Protein Phosphatase 2A (PP2A)
One of the most well-characterized targets of ceramide is Protein Phosphatase 2A (PP2A), a major serine/threonine phosphatase that regulates numerous cellular processes.[1][2][18] Ceramide can directly bind to and activate PP2A.[19] This activation can dephosphorylate and inactivate pro-survival proteins like Akt (Protein Kinase B), thereby tilting the cellular balance towards apoptosis.[16] While some studies suggest a preferential binding of longer-chain ceramides (e.g., C18) to PP2A inhibitors like SET/I2PP2A, ceramides with myristoyl chains (C14) are also known to activate the enzyme.[19][20]
References
- 1. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ceramide signaling in immunity: a molecular perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. larodan.com [larodan.com]
- 8. N-Myristoyl- D -sphingosine = 98.0 TLC 34227-72-0 [sigmaaldrich.com]
- 9. scbt.com [scbt.com]
- 10. This compound | C32H63NO3 | CID 656817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. lipids.alfa-chemistry.com [lipids.alfa-chemistry.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. usbio.net [usbio.net]
- 14. Ceramide signaling in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Apoptotic Sphingolipid Ceramide in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ceramide and ceramide 1-phosphate in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ceramide Signaling and p53 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Regulation of PP2A by Sphingolipid Metabolism and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ceramide activates heterotrimeric protein phosphatase 2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Ceramide Acyl Chain Length and Its Relevance to Intracellular Lipid Regulation - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: Discovery and Endogenous Synthesis of C14 Ceramide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Ceramides are a class of bioactive sphingolipids that function as critical signaling molecules in a myriad of cellular processes, including apoptosis, cell cycle arrest, proliferation, and senescence.[1][2] Comprising a sphingosine (B13886) backbone linked to a fatty acid of variable chain length, the specific biological function of a ceramide molecule is intimately tied to the length of its acyl chain. This guide focuses on C14 ceramide (N-myristoylsphingosine), a medium-chain ceramide whose discovery and functional characterization have been propelled by advancements in analytical chemistry. Endogenously, this compound is primarily synthesized by the actions of ceramide synthases 5 and 6 (CerS5/6) through both the de novo and salvage pathways.[3][4][5][6] Its levels are dynamically regulated and have been implicated in various pathophysiological conditions, including cancer, neurodegenerative diseases, and metabolic disorders.[7][8][9] This document provides a comprehensive overview of the discovery, endogenous synthesis, and quantification of this compound, offering detailed experimental protocols and summarizing key quantitative findings to serve as a technical resource for the scientific community.
Discovery and Identification
The "discovery" of this compound was not a singular event but rather an outcome of the technological evolution of lipid analysis. Early methods for ceramide measurement, such as the diacylglycerol (DAG) kinase assay or thin-layer chromatography (TLC), were capable of quantifying total ceramide content but lacked the resolution to differentiate between distinct acyl chain variants.[1][10][11]
The definitive identification and quantification of specific ceramide species, including this compound, became feasible with the advent of mass spectrometry (MS), particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11][12][13] This powerful technique allows for the separation of lipids based on their chromatographic properties followed by their precise identification and quantification based on their mass-to-charge ratio and fragmentation patterns.[10][13] The development of LC-MS/MS methods enabled researchers to profile the entire "ceramidome" of a cell or tissue, revealing the presence and fluctuating levels of this compound and linking it to specific biological functions and disease states.
Endogenous Synthesis of this compound
This compound, like other ceramides, is generated through three primary metabolic routes within the cell: the de novo synthesis pathway, the salvage pathway, and the hydrolysis of complex sphingolipids.[2][4][14] The acyl chain length is determined by the substrate specificity of the ceramide synthase (CerS) enzymes.
De Novo Synthesis Pathway
The de novo pathway builds ceramide from basic precursors in the endoplasmic reticulum (ER).[4][15] The synthesis of this compound via this pathway is critically dependent on CerS5 and CerS6.
-
Condensation: The pathway initiates with the rate-limiting condensation of L-serine and palmitoyl-CoA, catalyzed by serine palmitoyltransferase (SPT).[4][15]
-
Reduction: The product, 3-ketosphinganine, is rapidly reduced to sphinganine (B43673) (dihydrosphingosine).[15]
-
N-Acylation: Sphinganine is then acylated by a member of the ceramide synthase (CerS) family. CerS5 and CerS6 exhibit substrate specificity for medium-chain fatty acyl-CoAs, preferentially utilizing myristoyl-CoA (C14-CoA) to produce C14-dihydroceramide.[3][5][16]
-
Desaturation: Finally, dihydroceramide (B1258172) desaturase (DES1) introduces a double bond into the sphingoid backbone of C14-dihydroceramide to form this compound.[15]
The Salvage Pathway
The salvage pathway is a crucial recycling route that generates ceramide from the breakdown of more complex sphingolipids, primarily within the endo-lysosomal compartment.[2]
-
Breakdown: Complex sphingolipids (e.g., sphingomyelin, glucosylceramide) are hydrolyzed by various enzymes (e.g., sphingomyelinases, glucosylceramidase) to release ceramide, which is further broken down to sphingosine by ceramidases.[4]
-
Recycling and Re-acylation: This free sphingosine can be transported back to the ER and re-acylated to form ceramide.[2] In the context of this compound synthesis, CerS5 and CerS6 catalyze the addition of a myristoyl (C14) fatty acid to the sphingosine backbone, regenerating this compound.[4][14]
Quantitative Data Summary
Levels of this compound vary significantly across different tissues and are altered in various disease states. The following table summarizes representative quantitative findings from the literature.
| Biological Context | Sample Type | Condition | C14:0 Ceramide Level Change | Reference |
| Breast Cancer | Human Tissue | Cancer vs. Normal | Significantly elevated in cancer tissue | [8] |
| Neurodegeneration | Human Plasma | Parkinson's with Dementia vs. No Dementia | Significantly higher in patients with dementia | [7][9] |
| Metabolic Health | Human Plasma | Obese/T2D Patients Post-Exercise | Levels reduced after 12-week training program | [9] |
| Inflammation | Mouse Model | Inflammatory Bowel Disease | Elevated levels found in intestinal tissue | [17] |
Experimental Protocols
Accurate quantification and assessment of this compound synthesis are essential for research. Below are detailed methodologies for key experimental procedures.
Quantification of this compound by LC-MS/MS
This protocol provides a standard workflow for measuring this compound levels in biological samples.[10][18]
1. Lipid Extraction (Bligh & Dyer Method): [10]
- Homogenize tissue or cell pellets in a mixture of chloroform (B151607):methanol (1:2, v/v).
- Add an internal standard (e.g., C17:0 ceramide) at a known concentration to correct for extraction efficiency and instrument variability.[10]
- Add chloroform and water to induce phase separation.
- Vortex and centrifuge the sample.
- Collect the lower organic phase containing the lipids.
- Dry the lipid extract under a stream of nitrogen gas.
- Reconstitute the dried lipids in a suitable solvent for LC-MS/MS analysis (e.g., methanol).
2. Chromatographic Separation:
- Inject the reconstituted sample into a High-Performance Liquid Chromatography (HPLC) system.
- Employ a reverse-phase column (e.g., C8 or C18) for separation.[10]
- Use a gradient elution program with mobile phases typically consisting of water with a small percentage of formic acid and an organic solvent mixture like acetonitrile/isopropanol.[10]
3. Mass Spectrometric Detection:
- Analyze the column effluent using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source in positive mode.[10]
- Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
- Define specific precursor-to-product ion transitions for this compound and the internal standard. For this compound (d18:1/14:0), the protonated molecule [M+H]⁺ is monitored.
- Quantify this compound by comparing the peak area of its specific transition to the peak area of the internal standard, using a standard curve generated with known amounts of this compound.[10]
// Nodes
Sample [label="Biological Sample\n(Tissue, Cells, Plasma)", fillcolor="#F1F3F4", fontcolor="#202124"];
Extract [label="Lipid Extraction\n(e.g., Bligh & Dyer)\n+ Internal Standard", fillcolor="#FBBC05", fontcolor="#202124"];
Dry [label="Dry & Reconstitute", fillcolor="#F1F3F4", fontcolor="#202124"];
HPLC [label="HPLC Separation\n(Reverse-Phase Column)", fillcolor="#34A853", fontcolor="#FFFFFF"];
MS [label="ESI-MS/MS Detection\n(MRM Mode)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Quant [label="Quantification\n(vs. Internal Standard)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges
Sample -> Extract [color="#5F6368"];
Extract -> Dry [color="#5F6368"];
Dry -> HPLC [color="#5F6368"];
HPLC -> MS [color="#5F6368"];
MS -> Quant [color="#5F6368"];
}
Ceramide Synthase (CerS) Activity Assay
This assay measures the enzymatic activity of CerS5/6 by quantifying the formation of C14-dihydroceramide.[19]
1. Preparation of Enzyme Source:
- Prepare a microsomal fraction or a total cell lysate from cells or tissues of interest. Homogenize in a suitable buffer (e.g., HEPES buffer with protease inhibitors).
- Determine the total protein concentration of the lysate/fraction for normalization.
2. Enzymatic Reaction:
- Set up the reaction in a buffer containing HEPES, KCl, MgCl₂, and DTT.[20]
- Add the substrates: sphinganine (delivered with BSA) and myristoyl-CoA (C14-CoA).
- Initiate the reaction by adding a specific amount of the enzyme source (e.g., 50-100 µg of protein).
- Incubate at 37°C for a defined period (e.g., 30-60 minutes).
- Terminate the reaction by adding a quench solution (e.g., chloroform:methanol).
3. Product Quantification:
- Extract the lipids from the reaction mixture as described in Protocol 5.1, using an appropriate internal standard (e.g., C17-dihydroceramide).
- Quantify the newly synthesized C14-dihydroceramide using LC-MS/MS, monitoring the specific MRM transition for this product.
- Calculate the specific activity as pmol or nmol of product formed per minute per mg of protein.
Alternative Method: A fluorescent assay can be used where NBD-labeled sphinganine serves as the substrate. The fluorescent ceramide product is then separated by TLC or HPLC and quantified using a fluorescence detector.[20]
This compound Signaling
While research into the specific signaling roles of this compound is ongoing, emerging evidence suggests its involvement in stress responses. For instance, elevated this compound, generated by CerS5 or CerS6, has been shown to contribute to inflammatory bowel disease by inducing chronic Endoplasmic Reticulum (ER) stress, which in turn activates apoptosis through the C/EBP homologous protein (CHOP) pathway.[17] This positions this compound as a key lipid mediator linking metabolic stress to programmed cell death.
Conclusion
This compound is an endogenously synthesized bioactive lipid with distinct roles in cellular physiology and pathology. Its discovery and functional elucidation have been driven by sophisticated mass spectrometry techniques. Synthesized primarily by CerS5 and CerS6, this compound levels are a dynamic indicator of cellular status and are implicated in a growing number of diseases. The protocols and data presented in this guide provide a foundational resource for researchers aiming to investigate the biology of this specific ceramide species and explore its potential as a therapeutic target and disease biomarker.
References
- 1. A simple, highly sensitive, and facile method to quantify ceramide at the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ceramide Signaling and p53 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ceramide Synthases Are Attractive Drug Targets for Treating Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Ceramide Metabolism and Signaling in the Regulation of Mitophagy and Cancer Therapy [mdpi.com]
- 5. The Role of Ceramide Metabolism and Signaling in the Regulation of Mitophagy and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mammalian Ceramide Synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of dietary and nutritional interventions in ceramide-associated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ceramide species are elevated in human breast cancer and are associated with less aggressiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 11. karger.com [karger.com]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Ceramide signaling in cancer and stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. translationalmedicine.sites.stanford.edu [translationalmedicine.sites.stanford.edu]
- 19. A mass spectrometry-based method for the assay of ceramide synthase substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A fluorescent assay for ceramide synthase activity - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the function of C14 Ceramide in different cell lines
An In-depth Technical Guide to the Function of C14 Ceramide in Different Cell Lines
Introduction
Ceramides (B1148491) are a class of bioactive sphingolipids that function as critical signaling molecules in a multitude of cellular processes, including apoptosis, cell cycle arrest, autophagy, and inflammation.[1][2] Comprising a sphingosine (B13886) backbone linked to a fatty acid via an amide bond, the biological function of a specific ceramide is intimately tied to the length of its fatty acyl chain.[1][3] this compound (N-myristoyl-D-erythro-sphingosine), characterized by a 14-carbon acyl chain, is primarily synthesized by ceramide synthase 5 (CerS5) and CerS6.[3][4] Dysregulation of this compound levels has been implicated in various pathological conditions, including cancer, inflammatory bowel disease, and metabolic disorders, making it a molecule of significant interest for researchers and drug development professionals.[1][5] This guide provides a comprehensive overview of the known functions of this compound in various cell lines, detailing its signaling pathways, quantitative effects, and the experimental protocols used for its investigation.
Signaling Pathways Involving this compound
This compound exerts its biological effects by modulating several key signaling cascades. Its ability to influence membrane biophysics and interact with specific protein targets allows it to act as a central regulator of cell fate.[1][6]
This compound-Induced Apoptosis
This compound is a potent inducer of apoptosis, or programmed cell death. It can trigger both extrinsic and intrinsic apoptotic pathways. One of the key mechanisms involves the induction of Endoplasmic Reticulum (ER) stress.[1] Elevated levels of this compound can lead to the activation of the unfolded protein response (UPR), culminating in apoptosis.[5] Furthermore, ceramides are known to form channels in the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP).[7][8] This event facilitates the release of pro-apoptotic factors like cytochrome c into the cytosol, which in turn activates the caspase cascade and executes the apoptotic program.[8][9]
This compound in Autophagy and Mitophagy Regulation
Autophagy is a cellular degradation process that removes damaged organelles and protein aggregates. While often a survival mechanism, excessive or lethal autophagy can lead to cell death.[4] this compound has been shown to induce autophagy.[10] Mechanistically, ceramide can inhibit the pro-survival Akt/mTOR signaling pathway, a key negative regulator of autophagy.[2] It can also activate the JNK signaling pathway, which upregulates the expression of the essential autophagy protein Beclin-1.[2][11] In the context of mitochondrial quality control, this compound is specifically implicated in mitophagy, the selective autophagic removal of mitochondria.[4] This process is critical in preventing the accumulation of dysfunctional mitochondria, which can otherwise lead to cellular damage.
Quantitative Data on this compound Function
The functional impact of this compound often depends on its concentration and the specific cellular context. The following tables summarize key quantitative findings from various studies.
Table 1: Effects of this compound on Cell Fate and Function
| Cell Line/Model | This compound Source/Modulator | Observed Effect | Quantitative Finding | Citation(s) |
| Cardiomyocytes | Myristate treatment (induces C14-Cer) | Hypertrophy & Autophagy | Myristate treatment increased cell size and was prevented by inhibiting de novo sphingolipid synthesis. | [12] |
| Ishikawa (Endometrial Cancer) | Endogenous levels | Correlation with Cell Death | The S1P/C14:0-Cer ratio showed a moderate positive correlation with cell death (r = 0.61). | [13] |
| Mouse Insulinoma Cells & Human Pancreatic Islets | Palmitate-induced apoptosis | Apoptosis Rescue | Knockdown of CerS5/CerS6 (which produce C14/C16-Cer) rescued cells from palmitate-induced apoptosis. | [5] |
| Intestine (Mouse Model) | Diet high in myristate | ER Stress & Apoptosis | Elevated levels of C14-ceramide were found in intestines along with increased ER stress markers. | [1] |
Table 2: Regulation of this compound Levels
| Cell Line/Model | Enzyme/Pathway | Substrate/Stimulus | Effect on this compound | Citation(s) |
| Various | Ceramide Synthase 5 (CerS5) | Myristoyl-CoA | Synthesizes this compound | [3][4] |
| Various | Ceramide Synthase 6 (CerS6) | Myristoyl-CoA / Palmitoyl-CoA | Synthesizes C14 & C16 Ceramide | [3][4] |
| Cardiomyocytes | CerS5 | Myristate | Strongly induces C14-ceramide production. | [12] |
| T helper cells | CerS5 | TCR stimulation | Upregulation of CerS5 leads to increased C14-C16 ceramide species. | [6] |
Experimental Protocols
Investigating the function of this compound requires precise methodologies for its quantification and the assessment of its cellular effects.
Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for accurately identifying and quantifying specific ceramide species due to its high sensitivity and specificity.[14]
A. Lipid Extraction
-
Harvest cultured cells (e.g., 500,000 cells) and wash with PBS.[15]
-
Add an internal standard (e.g., C17:0 Ceramide, which is not naturally occurring in mammalian cells) to each sample for normalization.[16]
-
Perform a one-phase lipid extraction by adding a solvent mixture such as chloroform (B151607)/methanol (1:2, v/v) or isopropanol/methanol (1:1, v/v), followed by sonication.[16][17]
-
For a two-phase Bligh & Dyer extraction, break the phases by adding chloroform and water. Collect the lower organic phase containing the lipids.[17]
-
Dry the extracted lipids under a stream of nitrogen and reconstitute in an appropriate solvent (e.g., methanol) for LC-MS/MS analysis.[15]
B. LC-MS/MS Analysis
-
Chromatography: Separate the lipid species using a reverse-phase C8 or C18 column.[16][18]
-
Mobile Phase: Use a gradient elution with a mobile phase system, for example:
-
Mobile Phase A: Water with 0.2% formic acid and 1 mM ammonium (B1175870) formate.[15]
-
Mobile Phase B: Methanol or Acetonitrile/Isopropanol with 0.2% formic acid and 1 mM ammonium formate.[15][17]
-
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode.[17]
-
Detection: Use Multiple Reaction Monitoring (MRM) for quantification. This involves monitoring a specific precursor-to-product ion transition for this compound and the internal standard.[16]
-
Quantification: Calculate the concentration of this compound by comparing its peak area to the peak area of the known amount of internal standard.
Analysis of Ceramide-Protein Interactions using Photoaffinity Labeling
This technique helps identify proteins that directly bind to ceramides within a cellular context.
-
Synthesize Analog: Use a bioorthogonal and bifunctional ceramide analog, such as pacFACer, which contains a photoactivatable group and a clickable alkyne group.[19]
-
Cellular Labeling: Incubate the target cell line with the ceramide analog, allowing it to be metabolized and incorporated into cellular membranes.
-
Photo-Crosslinking: Expose the cells to UV light to activate the photo-reactive group, which covalently crosslinks the ceramide analog to any closely associated proteins.[20]
-
Cell Lysis & Click Chemistry: Lyse the cells and use a copper-catalyzed click reaction to attach a reporter tag (e.g., biotin-azide or a fluorescent azide) to the alkyne group on the ceramide analog.[20]
-
Purification & Identification:
-
If a biotin (B1667282) tag was used, perform a streptavidin pull-down to isolate the cross-linked protein-ceramide complexes.[19]
-
Separate the isolated proteins using SDS-PAGE.
-
Excise the protein bands and identify them using mass spectrometry (proteomics).[19]
-
Conclusion
This compound is a functionally significant bioactive lipid whose cellular concentration is tightly regulated by the activity of CerS5 and CerS6. It plays a crucial role in determining cell fate, primarily by inducing apoptosis and modulating autophagy in a wide range of cell lines. Its pro-death and anti-proliferative functions have positioned it as a molecule of interest in cancer biology and other diseases characterized by aberrant cell survival.[11] The continued application of advanced analytical techniques like LC-MS/MS and innovative methods for studying lipid-protein interactions will further elucidate the complex roles of this compound, paving the way for novel therapeutic strategies that target its metabolism and signaling pathways.
References
- 1. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Autophagy Paradox and Ceramide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Ceramide Metabolism and Signaling in the Regulation of Mitophagy and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Ceramide Acyl Chain Length and Its Relevance to Intracellular Lipid Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ceramide signaling in immunity: a molecular perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of ceramide channel formation and disassembly: Insights on the initiation of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitochondrial Ceramide and the Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of Ceramide and Sphingolipid Metabolism in Cancer Therapeutics [gavinpublishers.com]
- 10. preprints.org [preprints.org]
- 11. Ceramide induced mitophagy and tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ceramide synthase 5 mediates lipid-induced autophagy and hypertrophy in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Differential Effects of Sphingolipids on Cell Death and Antioxidant Defenses in Type 1 and Type 2 Endometrial Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]
- 15. A simple, highly sensitive, and facile method to quantify ceramide at the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pp.bme.hu [pp.bme.hu]
- 17. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Structure of ceramides | Cyberlipid [cyberlipid.gerli.com]
- 19. Visualization of Ceramide-Associated Proteins in Ceramide-Rich Platforms Using a Cross-Linkable Ceramide Analog and Proximity Ligation Assays With Anti-ceramide Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A search for ceramide binding proteins using bifunctional lipid analogs yields CERT-related protein StarD7 - PMC [pmc.ncbi.nlm.nih.gov]
C14 Ceramide and its involvement in apoptosis signaling cascades
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of C14-ceramide's role as a critical bioactive sphingolipid in the induction and regulation of apoptosis. We will explore its generation, specific signaling cascades, quantitative effects on apoptotic markers, and the detailed experimental protocols used to elucidate these pathways.
Introduction: Ceramide as a Pro-Apoptotic Second Messenger
Ceramide, a central molecule in sphingolipid metabolism, is increasingly recognized not just as a structural component of cellular membranes but as a potent second messenger in various signaling pathways.[1][2] Comprising a sphingosine (B13886) backbone linked to a fatty acid, ceramides (B1148491) vary in their fatty acyl chain length, which dictates their specific biological functions.[3] C14-ceramide (N-myristoyl-sphingosine), a medium-chain ceramide, has been specifically implicated in pro-apoptotic signaling, often in response to cellular stress.[3][4]
Ceramides can be generated through several metabolic routes, primarily the de novo synthesis pathway, which begins in the endoplasmic reticulum (ER), and the hydrolysis of sphingomyelin (B164518) by sphingomyelinases.[5][6] The de novo pathway involves a family of six ceramide synthases (CerS), with CerS5 and CerS6 being the primary enzymes responsible for generating C14 and C16-ceramides.[4][7] A growing body of evidence indicates that the accumulation of specific ceramide species, including C14-ceramide, is a critical event that can trigger programmed cell death, or apoptosis, through distinct signaling cascades.[3][4]
C14-Ceramide-Mediated Apoptosis Signaling Pathway
Elevated levels of C14-ceramide are strongly linked to the induction of endoplasmic reticulum (ER) stress, which serves as a key mechanism for initiating apoptosis.[3][7] Myristate (C14:0), a saturated fatty acid, has been shown to significantly increase intracellular C14-ceramide levels, leading to the activation of the ER stress response.[7] This pathway is distinct from that of other saturated fatty acids like palmitate, highlighting the specificity of C14-ceramide's action.[7]
The signaling cascade initiated by C14-ceramide accumulation in the ER involves the following key steps:
-
Generation by CerS5/6: Cellular stressors or an influx of myristate leads to the increased activity of Ceramide Synthase 5 (CerS5) and/or Ceramide Synthase 6 (CerS6) in the ER, which specifically synthesize C14-ceramide.[7]
-
Induction of ER Stress: The accumulation of C14-ceramide disrupts ER homeostasis. This can occur through mechanisms such as the inhibition of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA), leading to the depletion of ER calcium stores.[8][9]
-
Activation of the Unfolded Protein Response (UPR): The disruption of ER function triggers the UPR, a set of adaptive signaling pathways. Key sensors activated include Inositol-Requiring Enzyme 1 (IRE1).[7]
-
IRE1/XBP1 Signaling: Activated IRE1 splices the mRNA of X-Box Binding Protein 1 (XBP1). This spliced form, XBP1s, is a potent transcription factor.[7]
-
Transcriptional Activation of Pro-Apoptotic Factors: XBP1s, along with other ER stress-activated factors like C/EBP homologous protein (CHOP), upregulates the expression of genes involved in apoptosis.[3][8]
-
Caspase Activation and Execution of Apoptosis: The culmination of this signaling cascade is the activation of effector caspases, such as Caspase-3, which execute the final stages of apoptosis by cleaving critical cellular substrates.[10]
Quantitative Data on Ceramide-Induced Apoptotic Markers
While direct quantitative data for C14-ceramide is often integrated into broader lipidomic profiles, studies using cell-permeable short-chain ceramides (e.g., C2, C6-ceramide) serve as valuable models to understand the dose- and time-dependent effects of ceramide accumulation.[5][11] These exogenous ceramides mimic the action of endogenously generated long-chain species.[5]
The following table summarizes data from a study on human keratinocytes, demonstrating the effect of C6-ceramide on the expression of Caspase-14, an enzyme involved in terminal differentiation and cell death processes.
| Parameter | Condition | Result | Reference |
| Dose-Response | C6-Ceramide Treatment | Increased Caspase-14 mRNA levels in a dose-dependent manner. | [12] |
| Half-maximal effect (EC50) | ~5 µM | [12] | |
| Toxicity Threshold | ≥ 12.5 µM (toxic to cells) | [12] | |
| Time-Course | C6-Ceramide Treatment (5 µM) | Significant increase in Caspase-14 mRNA first observed at 16 hours. | [12] |
| Further increase observed at 24 hours. | [12] | ||
| Protein Level | C6-Ceramide Treatment (5 µM, 24h) | Significant increase in Caspase-14 protein levels. | [12] |
| Endogenous Ceramide | d-PPMP Treatment (24h) | Increased total intracellular ceramide levels by ~90%. | [12] |
| Concomitantly increased Caspase-14 mRNA levels. | [12] |
Note: C6-ceramide is used experimentally to bypass the synthesis pathways and directly study the downstream effects of increased intracellular ceramide.
Key Experimental Protocols
The investigation of C14-ceramide's role in apoptosis relies on precise and validated methodologies. Below are detailed protocols for core experiments cited in the field.
This protocol is adapted from studies inducing ER stress in intestinal epithelial cells.[7]
-
Cell Seeding: Plate human intestinal epithelial cells (e.g., SK-CO15 line) in appropriate culture vessels and grow to ~80% confluency in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin.
-
Fatty Acid Preparation: Prepare a 5 mM stock solution of myristate (C14:0) by dissolving it in ethanol. For the working solution, complex the myristate with fatty-acid-free Bovine Serum Albumin (BSA) at a 4:1 molar ratio in serum-free DMEM. A BSA-only solution serves as the vehicle control.
-
Treatment: Starve cells in serum-free DMEM for 2-4 hours prior to treatment.
-
Induction: Replace the starvation medium with the myristate-BSA complex (final concentration, e.g., 500 µM) or the vehicle control.
-
Incubation: Incubate the cells for the desired time points (e.g., 4, 8, 16, 24 hours) at 37°C and 5% CO2 before harvesting for downstream analysis.
This protocol provides a general workflow for the accurate quantification of specific ceramide species from biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[13][14][15]
-
Lipid Extraction:
-
Harvest cells and wash with ice-cold Phosphate-Buffered Saline (PBS).
-
Perform a lipid extraction using a modified Bligh and Dyer method. Briefly, add a 2:1:0.8 mixture of methanol:chloroform:water to the cell pellet.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Spike the sample with a non-naturally occurring internal standard (e.g., C17-ceramide) for accurate quantification.[13]
-
Dry the lipid extract under a stream of nitrogen gas.
-
-
LC Separation:
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol).
-
Inject the sample into an HPLC system equipped with a reverse-phase C8 or C18 column.[13]
-
Separate the lipid species using a gradient elution, for example, with a mobile phase consisting of water with 0.2% formic acid (A) and an acetonitrile/isopropanol mixture with 0.2% formic acid (B).[13]
-
-
MS/MS Detection:
-
Introduce the column effluent into a triple quadrupole mass spectrometer using an electrospray ionization (ESI) source in positive mode.[13]
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor for the specific precursor-to-product ion transition for C14-ceramide and the internal standard. The collision-induced fragmentation of ceramides characteristically produces a fragment at m/z 264.[14]
-
-
Quantification:
-
Construct a calibration curve using pure C14-ceramide standards of known concentrations.
-
Calculate the concentration of C14-ceramide in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[13]
-
This protocol describes the measurement of effector caspase activity, a hallmark of apoptosis, adapted from studies on glutamate-induced cell death.[10]
-
Cell Lysis: Harvest treated and control cells and lyse them in a buffer containing non-denaturing detergents (e.g., CHAPS) to release cytosolic proteins while preserving enzyme activity.
-
Protein Quantification: Determine the total protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal protein loading.
-
Caspase-3/7 Assay:
-
Pipette an equal amount of protein (e.g., 10-20 µg) from each sample into a 96-well microplate.
-
Add a reaction buffer containing a specific fluorogenic caspase-3/7 substrate (e.g., Ac-DEVD-AMC).
-
Incubate the plate at 37°C, protected from light, for 1-2 hours.
-
-
Fluorescence Measurement: Measure the fluorescence of the cleaved substrate using a microplate reader at the appropriate excitation/emission wavelengths (e.g., 360/460 nm for AMC).
-
Data Analysis: Express caspase activity as the fold change in fluorescence relative to the untreated control group.
Conclusion
C14-ceramide is a specific and potent lipid mediator that plays a crucial role in the initiation of apoptosis, primarily through the induction of the ER stress pathway. Its synthesis by CerS5 and CerS6 represents a critical control point in determining cell fate in response to various stressors.[4][7] The methodologies outlined in this guide—from targeted lipidomics using LC-MS/MS to functional assays for apoptosis—are essential tools for researchers and drug development professionals. A deeper understanding of the C14-ceramide signaling cascade offers promising opportunities for the development of novel therapeutic strategies that target sphingolipid metabolism to modulate cell death in diseases such as cancer and inflammatory conditions.[3][6]
References
- 1. Ceramide signaling in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current methods for the identification and quantitation of ceramides: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ceramide Signaling and p53 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptotic Sphingolipid Signaling by Ceramides in Lung Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apoptotic Sphingolipid Ceramide in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Myristate-induced endoplasmic reticulum stress requires ceramide synthases 5/6 and generation of C14-ceramide in intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Induction of ER stress-mediated apoptosis by ceramide via disruption of ER Ca2+ homeostasis in human adenoid cystic carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Induction of ER stress-mediated apoptosis by ceramide via disruption of ER Ca(2+) homeostasis in human adenoid cystic carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Developmentally Regulated Ceramide Synthase 6 Increases Mitochondrial Ca2+ Loading Capacity and Promotes Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ceramide in the Molecular Mechanisms of Neuronal Cell Death. The Role of Sphingosine-1-Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ceramides stimulate caspase-14 expression in human keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative measurement of different ceramide species from crude cellular extracts by electrospray ionization tandem mass spectrometry (ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
Exploring C14 Ceramide's Interaction with Cellular Proteins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the interactions between N-myristoyl-D-erythro-sphingosine (C14 ceramide) and cellular proteins. This compound, a bioactive sphingolipid, plays a pivotal role in regulating critical cellular processes, including apoptosis and autophagy. Understanding its molecular interactions is crucial for developing novel therapeutic strategies targeting these pathways. This document outlines the key protein targets of this compound, presents quantitative interaction data, details relevant experimental protocols, and visualizes the associated signaling pathways.
Quantitative Data on this compound-Protein Interactions
The direct binding of this compound to specific protein targets modulates their activity and initiates downstream signaling cascades. While comprehensive quantitative data for this compound remains an active area of research, the following tables summarize known interactions and provide context from closely related ceramide species.
| Target Protein | Interacting Ceramide | Method | Affinity (Kd) / Potency (EC50/IC50) | Cellular Process | Reference |
| Protein Phosphatase 2A (PP2A) | C18-ceramide (high affinity), C14-ceramide (lower affinity) | In vitro binding assay | Not specified for C14 | Apoptosis, Cell Cycle | [1] |
| Bax/Bak | Long-chain ceramides | Co-immunoprecipitation | Not specified | Apoptosis | [2] |
| Beclin-1 | Long-chain ceramides | Co-immunoprecipitation | Not specified | Autophagy | [3] |
| Translocating chain-associated membrane protein 1/2 (TRAM1/2) | Short-chain ceramide analog (pac-C7-Cer) | Photo-affinity labeling | Not specified | Protein Translocation | [4] |
Note: Data for this compound is often extrapolated from studies on general "long-chain" or other specific ceramide species. Further research is needed to quantify the precise binding kinetics of this compound with its protein partners.
Key Signaling Pathways Involving this compound
This compound is a key signaling molecule in the induction of apoptosis and autophagy. Its interactions with regulatory proteins in these pathways can determine cell fate.
This compound-Mediated Apoptosis
This compound can induce apoptosis through both intrinsic and extrinsic pathways. A key mechanism involves the activation of protein phosphatase 2A (PP2A), which can dephosphorylate and inactivate anti-apoptotic proteins like Bcl-2, leading to the activation of pro-apoptotic proteins Bax and Bak. This results in mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.
Caption: this compound-Mediated Apoptotic Signaling Pathway.
This compound-Induced Autophagy
This compound can also trigger autophagy, a cellular degradation process. One proposed mechanism involves the dissociation of the Beclin-1/Bcl-2 complex. By promoting the inactivation of Bcl-2, this compound can free Beclin-1 to initiate the formation of the autophagosome.
Caption: this compound's Role in the Induction of Autophagy.
Experimental Protocols
To facilitate further research into this compound-protein interactions, this section provides detailed methodologies for key experiments.
Co-Immunoprecipitation (Co-IP) to Identify this compound-Binding Proteins
This protocol describes the isolation of a protein of interest along with its binding partners, which can include this compound.
Materials:
-
Cells of interest
-
This compound (or a cell-permeable analog)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody specific to the protein of interest
-
Protein A/G magnetic beads
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)
-
Western blotting reagents
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with this compound at the desired concentration and time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with Lysis Buffer on ice.
-
Pre-clearing: Incubate the cell lysate with Protein A/G magnetic beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody against the protein of interest.
-
Complex Capture: Add fresh Protein A/G magnetic beads to the lysate-antibody mixture to capture the antibody-protein complex.
-
Washing: Pellet the beads and wash several times with Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads using Elution Buffer.
-
Analysis: Analyze the eluted proteins by Western blotting using an antibody against a potential interacting partner or by mass spectrometry for unbiased identification.
Caption: Workflow for Co-Immunoprecipitation Experiment.
Photo-Affinity Labeling for Direct Identification of this compound-Binding Proteins
This technique utilizes a photo-activatable and clickable this compound analog to covalently crosslink to its direct binding partners upon UV irradiation.
Materials:
-
Photo-activatable and clickable this compound analog (e.g., pac-C14-Cer)
-
Cells of interest or purified protein
-
UV light source (365 nm)
-
Click chemistry reagents (e.g., biotin-azide or fluorescent-azide)
-
Streptavidin beads (for biotinylated proteins)
-
SDS-PAGE and Western blotting or mass spectrometry reagents
Procedure:
-
Incubation: Incubate cells or purified protein with the photo-activatable this compound analog.
-
UV Crosslinking: Expose the sample to UV light to induce covalent crosslinking between the ceramide analog and its binding partners.
-
Cell Lysis (for cellular experiments): Lyse the cells to release the crosslinked protein complexes.
-
Click Chemistry: Perform a click reaction to attach a reporter tag (biotin or a fluorophore) to the alkyne group of the ceramide analog.
-
Enrichment/Detection:
-
Biotinylated proteins: Enrich using streptavidin beads, followed by elution and analysis by Western blot or mass spectrometry.
-
Fluorescently labeled proteins: Detect directly by in-gel fluorescence or microscopy.
-
-
Identification: Identify the labeled proteins by mass spectrometry.
Caption: Experimental Workflow for Photo-Affinity Labeling.
Conclusion
This compound is a critical lipid second messenger that directly interacts with a variety of cellular proteins to regulate fundamental processes like apoptosis and autophagy. The methodologies and pathway diagrams presented in this guide offer a framework for researchers to further investigate these interactions. Elucidating the precise molecular mechanisms and quantitative binding parameters of this compound will undoubtedly pave the way for the development of targeted therapeutics for a range of diseases, including cancer and neurodegenerative disorders.
References
- 1. Regulation of PP2A by Sphingolipid Metabolism and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The BCL-2 Protein BAK Is Required for Long-chain Ceramide Generation during Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. Identification of TRAMs as sphingolipid-binding proteins using a photoactivatable and clickable short-chain ceramide analog - PMC [pmc.ncbi.nlm.nih.gov]
C14 Ceramide: A Potential Biomarker in Cardiometabolic and Other Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Ceramides (B1148491), a class of sphingolipids, have emerged from their structural role in cell membranes to become recognized as critical bioactive molecules involved in a myriad of cellular processes. Among the various ceramide species, C14 ceramide (N-myristoyl-sphingosine) is gaining significant attention as a potential biomarker for a range of pathological conditions, most notably metabolic diseases such as insulin (B600854) resistance and type 2 diabetes, as well as cardiovascular disease. This technical guide provides a comprehensive overview of the role of this compound in disease, detailing its association with various pathologies, the signaling pathways it modulates, and the experimental protocols for its quantification and the assessment of related enzymatic activity. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to understand and target ceramide-mediated disease processes.
This compound and its Association with Disease
This compound is synthesized through the de novo pathway, primarily by the action of ceramide synthase 5 (CerS5) and ceramide synthase 6 (CerS6), which utilize myristoyl-CoA as a substrate.[1][2] Elevated levels of this compound have been consistently reported in various disease states, suggesting its potential as a diagnostic or prognostic biomarker.
Metabolic Diseases
In the context of metabolic disorders, this compound has been strongly implicated in the pathogenesis of insulin resistance.[3][4] Studies have shown that obese individuals and patients with type 2 diabetes exhibit increased plasma concentrations of this compound.[5][6] This elevation is believed to contribute to the impairment of insulin signaling in key metabolic tissues such as skeletal muscle, liver, and adipose tissue.[4] Exercise training, known to improve insulin sensitivity, has been shown to reduce plasma C14:0 ceramide levels in obese individuals and those with type 2 diabetes.[5]
Cardiovascular Disease
The role of this compound extends to cardiovascular pathologies.[7][8] Increased levels of this compound have been observed in cardiac tissue in animal models of diabetic cardiomyopathy.[8] Furthermore, plasma levels of specific ceramides, including C14:0, are being investigated as predictive biomarkers for major adverse cardiovascular events.[9][10][11] One study identified a plasma signature of 11 ceramides, including C14:0, that was predictive of major adverse cardiovascular events in patients with acute myocardial infarction.[9] However, another recent study found that a higher plasma concentration of C14.0 was notably present in a group of diabetic patients without microvascular disease, suggesting a complex role that may depend on the specific patient population and disease context.[2][12][13]
Other Diseases
Emerging evidence suggests the involvement of this compound in other conditions. For instance, elevated levels of C14-ceramide have been linked to inflammatory bowel disease by inducing chronic endoplasmic reticulum (ER) stress.[14] In the context of cancer, the p53 tumor suppressor has been shown to induce the accumulation of C14 and C16 ceramides, which can lead to antiproliferative effects like growth arrest or apoptosis.[6][15]
Quantitative Data on this compound Levels in Disease
The following tables summarize quantitative data from various studies, highlighting the differences in this compound levels between healthy controls and individuals with specific diseases.
Table 1: Plasma C14:0 Ceramide Levels in Metabolic Diseases
| Disease State | Patient Group | C14:0 Ceramide Concentration (Mean ± SEM/SD) | Control Group | C14:0 Ceramide Concentration (Mean ± SEM/SD) | Fold Change/Significance | Reference |
| Obesity and Type 2 Diabetes | Obese NGT and T2D | Baseline levels elevated compared to lean controls | Lean Healthy Controls | Not specified in abstract | Exercise intervention significantly reduced C14:0 levels (P<0.05) | [5] |
| Obesity | Obese non-diabetic | Elevated levels | Lean non-diabetic | Not specified | Significant increase | [6] |
| Type 2 Diabetes in Women | T2D Females | Significantly elevated | NGT Females | Not specified | p < 0.05 | [16] |
NGT: Normal Glucose Tolerance, T2D: Type 2 Diabetes. Data is often presented as relative changes or within the context of multiple ceramide species.
Table 2: this compound in Cardiovascular Disease Contexts
| Condition | Tissue/Fluid | Observation | Significance | Reference |
| Diabetic Cardiomyopathy (mice) | Cardiac Tissue | Higher levels in mice on a milk fat-based high-fat diet | Associated with faster development of cardiac dysfunction | [8] |
| Acute Myocardial Infarction | Plasma | Part of a 12-ceramide signature predictive of MACCE | Predictive of 12-month cardiovascular death, MI, and stroke | [9] |
| Diabetes without Microvascular Disease | Plasma | Notably higher concentration | p < 0.001 | [2][12][13] |
| Heart Failure | Serum | Increased after myocardial unloading and improvement of LV function | Suggests a dynamic regulation in response to cardiac function changes | [9] |
MACCE: Major Adverse Cardiovascular and Cerebrovascular Events, MI: Myocardial Infarction, LV: Left Ventricular.
Signaling Pathways Involving this compound
This compound exerts its biological effects by modulating several key signaling pathways, primarily impacting insulin signaling and cellular stress responses.
Ceramide De Novo Synthesis Pathway
The synthesis of this compound begins with the condensation of serine and palmitoyl-CoA, a reaction catalyzed by serine palmitoyltransferase (SPT).[17] Through a series of enzymatic steps, this leads to the formation of a sphingoid base, which is then acylated by CerS5 or CerS6 with myristoyl-CoA to form C14-dihydroceramide.[1][2] A final desaturation step produces this compound.[18]
Figure 1. De novo synthesis pathway of this compound.
Inhibition of Insulin Signaling
This compound contributes to insulin resistance by interfering with the canonical insulin signaling cascade. One of the primary mechanisms involves the activation of protein phosphatase 2A (PP2A).[4][19] Activated PP2A can dephosphorylate and inactivate Akt/PKB, a crucial kinase downstream of the insulin receptor that is responsible for mediating most of insulin's metabolic effects, including glucose uptake.[4][20]
Another mechanism involves the activation of atypical protein kinase C zeta (PKCζ).[4][21] Ceramide can recruit and activate PKCζ, which can then phosphorylate and inhibit Akt, further dampening the insulin signal.[21][22][23]
Figure 2. This compound-mediated inhibition of insulin signaling.
Experimental Protocols
Accurate quantification of this compound and assessment of related enzyme activities are crucial for research in this field. The following sections provide detailed methodologies for key experiments.
Quantification of this compound in Plasma by LC-MS/MS
This protocol describes a general workflow for the quantification of this compound from plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
4.1.1. Lipid Extraction
-
Sample Preparation: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: To 10-50 µL of plasma, add a known amount of an appropriate internal standard (e.g., C17:0 ceramide).
-
Solvent Extraction (Methanol/MTBE Method):
-
Add 400 µL of ice-cold methanol (B129727) to the plasma sample.
-
Add 500 µL of methyl-tert-butyl ether (MTBE).
-
Vortex for 10 seconds and sonicate for 1 hour.
-
Induce phase separation by adding 500 µL of water.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Collect the upper organic phase containing the lipids.[24]
-
-
Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen. Reconstitute the lipid extract in an appropriate solvent for LC-MS/MS analysis (e.g., methanol/toluene 9:1, v/v).[1]
Figure 3. Workflow for lipid extraction from plasma.
4.1.2. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Acetonitrile:water (3:2, v/v) with 10 mM ammonium (B1175870) formate (B1220265).
-
Mobile Phase B: Isopropanol:acetonitrile (9:1, v/v) with 10 mM ammonium formate and 0.1% formic acid.[25]
-
Gradient: A suitable gradient to separate this compound from other lipid species.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Detection:
-
Quantification: Create a standard curve using known concentrations of this compound. The concentration in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
Ceramide Synthase (CerS) Activity Assay
This protocol describes a fluorescent assay to measure the activity of ceramide synthases, which can be adapted to specifically assess the synthesis of this compound.
4.2.1. Preparation of Cell/Tissue Homogenates
-
Homogenize cells or tissues in a lysis buffer (e.g., 20 mM HEPES pH 7.4, 25 mM KCl, 2 mM MgCl2, 0.5 mM DTT) containing protease inhibitors.
-
Determine the protein concentration of the homogenate using a standard method (e.g., BCA assay).
4.2.2. In Vitro Reaction
-
Reaction Mixture: In a microcentrifuge tube, prepare a reaction buffer containing:
-
20 mM HEPES, pH 7.4
-
25 mM KCl
-
2 mM MgCl2
-
0.5 mM DTT
-
0.1% (w/v) fatty acid-free BSA
-
10 µM NBD-sphinganine (fluorescent substrate)
-
50 µM Myristoyl-CoA (for this compound synthesis)
-
-
Initiate Reaction: Add 50 µg of homogenate protein to the reaction mixture to a final volume of 100 µL.
-
Incubation: Incubate with shaking at 37°C for 30-120 minutes.
-
Terminate Reaction: Stop the reaction by adding chloroform:methanol (1:2, v/v).
4.2.3. Lipid Extraction and Analysis
-
Perform lipid extraction as described in section 4.1.1.
-
Separate the fluorescently labeled substrate (NBD-sphinganine) from the product (NBD-C14-dihydroceramide) using either Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) with a fluorescence detector.[12][27][28]
-
Quantify the fluorescent product to determine CerS activity.
Conclusion and Future Perspectives
This compound is a promising biomarker that is increasingly implicated in the pathophysiology of metabolic and cardiovascular diseases. Its elevated levels in these conditions and its direct involvement in key signaling pathways, such as insulin signaling, underscore its potential clinical utility. The methodologies for its quantification are well-established, allowing for its reliable measurement in research and clinical settings.
Future research should focus on large-scale clinical validation of this compound as a predictive biomarker for disease risk and progression. Furthermore, elucidating the specific roles of CerS5 and CerS6 in different tissues and disease states could pave the way for the development of targeted therapeutic strategies aimed at modulating this compound levels for the treatment of metabolic and cardiovascular disorders. The continued investigation of this compound and its associated pathways holds significant promise for advancing our understanding of disease mechanisms and for the development of novel diagnostic and therapeutic approaches.
References
- 1. agilent.com [agilent.com]
- 2. The Role of Ceramide Metabolism and Signaling in the Regulation of Mitophagy and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for measuring sphingolipid metabolism in budding yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Ceramides in Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for screening inhibitors of the fungal sphingolipid-metabolizing enzyme ceramide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ceramides and Sphingosino-1-Phosphate in Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of ceramide-induced activation of protein phosphatase 2A | Institutional Repository | J. Willard Marriott Digital Library [collections.lib.utah.edu]
- 8. researchgate.net [researchgate.net]
- 9. Plasma Ceramides as Prognostic Biomarkers and Their Arterial and Myocardial Tissue Correlates in Acute Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Levels of Ceramides in the Blood Help Predict Cardiovascular Events - American College of Cardiology [acc.org]
- 11. Differences in plasma levels of long chain and very long chain ceramides between African Americans and whites: An observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. avantiresearch.com [avantiresearch.com]
- 13. biorxiv.org [biorxiv.org]
- 14. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ceramide Signaling and p53 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ceramide Content in Liver Increases Along with Insulin Resistance in Obese Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ceramide de novo biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Sustained Action of Ceramide on the Insulin Signaling Pathway in Muscle Cells: IMPLICATION OF THE DOUBLE-STRANDED RNA-ACTIVATED PROTEIN KINASE - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Intracellular ceramide synthesis and protein kinase Cζ activation play an essential role in palmitate-induced insulin resistance in rat L6 skeletal muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Ceramide recruits and activates protein kinase C zeta (PKC zeta) within structured membrane microdomains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 25. Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics -Mass Spectrometry Letters | Korea Science [koreascience.kr]
- 26. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 27. A fluorescent assay for ceramide synthase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Fluorescent Assays for Ceramide Synthase Activity | Springer Nature Experiments [experiments.springernature.com]
Unraveling the Dichotomy: A Technical Guide to In Vitro and In Vivo Functions of C14 Ceramide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceramides (B1148491), a class of sphingolipids, are central players in a multitude of cellular processes, acting as critical signaling molecules in the regulation of cell growth, differentiation, senescence, and programmed cell death. The biological activity of ceramides is profoundly influenced by the length of their N-acyl chain, with C14 ceramide (N-myristoyl-D-erythro-sphingosine) emerging as a key regulator of cellular fate. Synthesized predominantly by ceramide synthases 5 and 6 (CerS5 and CerS6), this compound has been implicated in the induction of both apoptosis and autophagy, positioning it as a molecule of significant interest in cancer biology and drug development. This technical guide provides a comprehensive comparison of in vitro and in vivo studies on this compound function, offering researchers a detailed overview of its mechanisms of action, experimental methodologies, and therapeutic potential.
I. This compound: In Vitro Functional Analysis
In vitro studies using cultured cell lines have been instrumental in elucidating the direct cellular effects of this compound. These studies often utilize cell-permeable short-chain ceramide analogs, such as C6 ceramide, to mimic the effects of endogenous long-chain ceramides.
Induction of Apoptosis
Elevated levels of this compound have been consistently shown to trigger apoptosis in various cancer cell lines. The pro-apoptotic effects are mediated through multiple pathways, including the activation of caspases and alterations in mitochondrial function.
Quantitative Data Summary: this compound and Apoptosis In Vitro
| Cell Line | Ceramide Analog | Concentration (µM) | Effect | % Apoptotic Cells / Fold Increase in Caspase Activity | Reference |
| Human Colon Cancer Cells | C6-Ceramide | 10 | Inhibition of cell growth | IC50 ≈ 32.7 µM (in DMSO) | [1] |
| Canine Mammary Cancer (CHMp) | C6-Ceramide | 10 | Inhibition of cell viability | Significant decrease | [2] |
| Non-small cell lung cancer | Ceramide | 10 | Increased apoptosis | Significant increase in apoptotic rate and caspase-3 activity | [3] |
| Rice Protoplasts | C6-Ceramide | 50 | Increased cell death | ~4-fold increase in caspase-3-like activity | [4] |
| Hypoxic PC12 cells | C2-Ceramide | N/A | Caspase-3 activation | Significant increase | [5] |
Modulation of Autophagy and Mitophagy
This compound is also a potent inducer of autophagy, a cellular self-digestion process that can either promote cell survival or lead to autophagic cell death. A specialized form of autophagy, mitophagy, involves the selective degradation of mitochondria and is a key mechanism by which this compound can exert its cytotoxic effects.
Quantitative Data Summary: this compound and Autophagy/Mitophagy In Vitro
| Cell Line | Ceramide Species/Modulator | Effect | Key Findings | Reference |
| SMS-KCNR Neuroblastoma | CerS2 downregulation (increases C14/C16-ceramide) | Induction of autophagy | ~3-fold increase in C14/C16-ceramide; Increased LC3-II levels | [6] |
| Aging T cells | Endogenous C14/C16 ceramide | Increased mitophagy | Elevated this compound accumulation in mitochondria | [7] |
| Murine Lymphoid WR19L cells | Amino acid deprivation | Ceramide accumulation at phagophores | Promotes LC3 lipidation and autophagy | [8] |
II. This compound: In Vivo Functional Analysis
In vivo studies, primarily utilizing genetically engineered mouse models and xenografts, are crucial for understanding the physiological and therapeutic relevance of this compound in a whole-organism context.
Tumor Growth Inhibition
The pro-apoptotic and pro-autophagic effects of ceramides observed in vitro translate to significant anti-tumor activity in vivo. Delivery of ceramides, often encapsulated in nanoliposomes to improve solubility and bioavailability, has been shown to suppress tumor growth in various cancer models.
Quantitative Data Summary: this compound and Tumor Growth In Vivo
| Animal Model | Cancer Type | Treatment | Effect on Tumor Growth | Reference |
| Nude mice xenograft | Canine Mammary Cancer (CHMp) | C6 ceramide (60 mg/kg) | Significant decrease in tumor weight, comparable to cisplatin | [2] |
| NOD/SCID mice xenograft | Head and Neck Squamous Cell Carcinoma (SCCKN) | Dietary glucosylceramides (increases ceramide) | Significant decrease in tumor growth | [9] |
| Advanced solid tumors (Human Phase I trial) | Various | Ceramide nanoliposomes (CNL) | Prolonged stable disease in one pancreatic cancer patient | [10][11][12][13] |
Role in Metabolic Regulation
Beyond cancer, in vivo studies have highlighted the role of ceramides, including those with C14 acyl chains, in metabolic diseases. Depletion of ceramide synthesis in thermogenic adipocytes has been shown to improve glucose homeostasis and protect against diet-induced obesity in mouse models[14].
III. Experimental Protocols
In Vitro: this compound Treatment of Cancer Cell Lines
Objective: To assess the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., non-small cell lung cancer lines)
-
Complete culture medium
-
C2-ceramide (or other cell-permeable ceramide analog)
-
Vehicle control (e.g., DMSO)
-
96-well plates
-
MTT or similar viability assay kit
-
Flow cytometer for apoptosis analysis (e.g., Annexin V/PI staining)
-
Caspase activity assay kit
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density that allows for logarithmic growth during the experiment.
-
Treatment: After 24 hours, treat cells with varying concentrations of C2-ceramide (e.g., 0-50 µM). Include a vehicle-only control.
-
Incubation: Incubate cells for a predetermined time course (e.g., 24, 48, 72 hours).
-
Viability Assay: Assess cell viability using the MTT assay according to the manufacturer's instructions.
-
Apoptosis Analysis: For apoptosis quantification, treat cells in larger plates and harvest for Annexin V/PI staining and flow cytometry analysis.
-
Caspase Activity: Measure caspase-3/7 activity using a luminometric or fluorometric assay kit.
In Vivo: Liposomal Ceramide Delivery in a Xenograft Mouse Model
Objective: To evaluate the anti-tumor efficacy of this compound in vivo.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
Cancer cell line for xenograft implantation
-
Ceramide nanoliposomes (CNL) or a custom formulation containing a this compound analog
-
Control liposomes (without ceramide)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Xenograft Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³). Measure tumor volume regularly using calipers (Volume = 0.5 x length x width²).
-
Treatment Administration: Once tumors are established, randomize mice into treatment and control groups. Administer CNL (e.g., 60 mg/kg) and control liposomes via intravenous injection at a predetermined schedule (e.g., twice weekly).
-
Tumor and Body Weight Measurement: Continue to monitor tumor volume and mouse body weight throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry for apoptosis and proliferation markers).
IV. Signaling Pathways and Experimental Workflows
This compound-Induced Apoptosis Signaling Pathway
Caption: this compound induces apoptosis via the intrinsic mitochondrial pathway.
Experimental Workflow for In Vitro this compound Study
Caption: Workflow for assessing the in vitro effects of this compound.
Experimental Workflow for In Vivo this compound Study
Caption: Workflow for evaluating the in vivo efficacy of this compound.
V. Conclusion
The collective evidence from both in vitro and in vivo studies strongly supports the role of this compound as a critical regulator of cell fate, with significant implications for cancer therapy. In vitro experiments have been pivotal in dissecting the molecular mechanisms through which this compound induces apoptosis and autophagy. In vivo studies have validated these findings in a more complex biological context, demonstrating the potential of this compound-based therapies to inhibit tumor growth. The use of nanoliposomal formulations has been a key advancement in overcoming the challenges of ceramide delivery in vivo.
Future research should focus on further elucidating the specific downstream targets of this compound and exploring its synergistic potential with existing chemotherapeutic agents. A deeper understanding of the context-dependent roles of this compound in different cancer types will be crucial for the development of targeted and effective therapeutic strategies. This technical guide provides a solid foundation for researchers and drug development professionals to advance the study of this compound and harness its therapeutic promise.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Ceramide induces the apoptosis of non-small cell lung cancer cells through the Txnip/Trx1 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ceramide-Induced Cell Death Depends on Calcium and Caspase-Like Activity in Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ceramide formation leads to caspase-3 activation during hypoxic PC12 cell death. Inhibitory effects of Bcl-2 on ceramide formation and caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Disruption of ceramide synthesis by CerS2 down-regulation leads to autophagy and the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aging-dependent mitochondrial dysfunction mediated by ceramide signaling inhibits antitumor T cell response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phagophore Ceramide Promotes LC3 Lipidation and Autophagy in T-Lymphoid Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A phase I study of the ceramide nanoliposome in patients with advanced solid tumors | springermedizin.de [springermedizin.de]
- 11. A phase I study of the ceramide nanoliposome in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A phase I study of the ceramide nanoliposome in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. internalmedicineiowa.org [internalmedicineiowa.org]
The Role of C14 Ceramide in the Formation of Lipid Rafts: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ceramides (B1148491), a class of sphingolipids, are critical regulators of cell membrane architecture and function. Their acyl chain length is a key determinant of their biophysical properties and their impact on the formation and stability of lipid rafts—specialized membrane microdomains enriched in cholesterol and sphingolipids that serve as platforms for cellular signaling. This technical guide focuses on the specific role of C14 ceramide (myristoyl-ceramide), a medium-chain ceramide, in the formation of these lipid rafts. We will delve into its biophysical effects on membrane organization, its involvement in key signaling pathways, and provide detailed experimental protocols for its study.
Introduction: this compound and its Place in the Sphingolipid Family
Ceramides are composed of a sphingosine (B13886) backbone linked to a fatty acid via an amide bond. The length of this fatty acid acyl chain can vary, giving rise to a diverse family of ceramides with distinct biological functions. This compound, with its 14-carbon acyl chain, occupies a unique position. While long-chain ceramides (C16 and longer) are well-known for their ability to induce highly ordered, gel-like domains, the effects of medium-chain ceramides like C14 are more nuanced. Understanding the specific contribution of this compound is crucial, as its levels are altered in various physiological and pathological states, including necroptosis and metabolic diseases.
Biophysical Impact of this compound on Lipid Raft Properties
The incorporation of this compound into lipid membranes significantly alters their biophysical properties, influencing the stability, size, and composition of lipid rafts.
Influence on Membrane Order and Fluidity
The effects of ceramides on membrane fluidity are complex and depend on their acyl chain length, saturation, and the overall lipid composition of the membrane.[1] Saturated ceramides, including C14, generally increase the order of the lipid bilayer.[2][3] This ordering effect is due to the ability of the saturated acyl chains to pack tightly, reducing the mobility of neighboring lipid molecules. However, the magnitude of this effect varies with chain length. While longer chain ceramides (e.g., C16, C18) induce more significant ordering and the formation of distinct gel phases, medium-chain ceramides like C14 also contribute to an increase in membrane order, albeit to a lesser extent.[4]
Domain Formation and Stability
Ceramides are known to self-associate and promote the formation of ceramide-enriched domains within the membrane.[1][5] These domains can then coalesce with existing lipid rafts to form larger, more stable signaling platforms.[5][6] The acyl chain length of the ceramide is a critical factor in this process. Studies using atomic force microscopy (AFM) have shown that long-chain ceramides (C16 and C18) can segregate into distinct, elevated domains within a model raft membrane.[4] While specific quantitative data for this compound is less abundant, it is understood that as a saturated ceramide, it will also favor the formation of ordered domains.
Table 1: Comparative Effects of Ceramide Acyl Chain Length on Lipid Domain Stability
| Ceramide Acyl Chain Length | Effect on Lipid Domain Stability | Observations in Model Systems | Reference |
| Short-chain (C6:0, C8:0, C12:0) | Destabilizing | Decrease the melting temperature of lipid domains. | [6] |
| Medium-chain (C14:0) | Stabilizing (presumed) | Generally grouped with long-chain ceramides in their ordering effect, though likely less potent than C16/C18. Specific comparative data is limited. | [7] |
| Long-chain (C16:0, C18:0) | Stabilizing | Increase the melting temperature of lipid domains; form distinct, highly ordered gel phases. | [6][8] |
| Very long-chain (C24:0) | Destabilizing | Can disrupt the packing of saturated lipids in some model systems. | [6] |
| Unsaturated (e.g., C18:1) | Destabilizing | The presence of a double bond disrupts tight packing, leading to domain destabilization. | [6][8] |
This compound in Cellular Signaling Pathways
The formation of this compound-enriched lipid rafts has profound implications for cellular signaling, primarily by facilitating the clustering of receptors and the assembly of signaling complexes.
The Acid Sphingomyelinase (ASM) Pathway and Receptor Clustering
A key pathway for ceramide generation at the plasma membrane is the hydrolysis of sphingomyelin (B164518) by acid sphingomyelinase (ASM).[5] This enzymatic reaction is triggered by a variety of stimuli, including death receptor ligands (e.g., FasL), pathogens, and cellular stress.[5] The localized production of ceramide within lipid rafts leads to the coalescence of small rafts into larger, ceramide-enriched platforms.[5][9] These platforms serve to trap and concentrate receptor molecules, such as the Fas receptor (CD95), thereby amplifying downstream signaling cascades that can lead to apoptosis.[1][5][9]
Experimental Protocols
Investigating the role of this compound in lipid raft formation requires a combination of techniques using both model membranes and cellular systems.
Preparation of this compound-Containing Liposomes
This protocol describes the preparation of large unilamellar vesicles (LUVs) containing this compound for use in biophysical studies.
Materials:
-
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)
-
N-myristoyl-D-erythro-sphingosine (this compound)
-
Cholesterol
-
Chloroform (B151607)/Methanol (2:1, v/v)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Extruder with polycarbonate membranes (100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
In a round-bottom flask, combine the desired molar ratios of lipids (e.g., POPC, cholesterol, and this compound) dissolved in chloroform/methanol.
-
Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the wall of the flask.
-
Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with PBS by vortexing for 5-10 minutes. This will form multilamellar vesicles (MLVs).
-
-
Freeze-Thaw Cycles:
-
Subject the MLV suspension to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath to enhance lamellarity and solute distribution.
-
-
Extrusion:
-
Extrude the MLV suspension 11-21 times through a 100 nm polycarbonate membrane using a mini-extruder. This will produce a homogenous population of LUVs.
-
The liposomes are now ready for use in various assays.
-
Isolation of Lipid Rafts (Detergent-Free Method)
This protocol is adapted from a detergent-free method for isolating lipid rafts, which is compatible with subsequent lipidomics analysis.[10][11]
Materials:
-
Cultured cells
-
Buffer A: 0.25 M Sucrose, 1 mM EDTA, 20 mM Tris, pH 7.8
-
Buffer B: 0.25 M Sucrose, 6 mM EDTA, 120 mM Tris, pH 7.8
-
Buffer C: 50% OptiPrep™ in Buffer B
-
Sonicator with a microtip
-
Ultracentrifuge with a swinging bucket rotor
Procedure:
-
Plasma Membrane Isolation:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in Buffer A and homogenize.
-
Isolate the plasma membrane fraction using a Percoll gradient as per standard protocols.
-
-
Lipid Raft Isolation:
-
Resuspend the isolated plasma membrane fraction in Buffer A to a final volume of 2 mL.
-
Sonicate the solution on ice for 15 seconds.
-
Mix the sonicated sample with 1.84 mL of Buffer C and 0.16 mL of Buffer A to achieve a 23% OptiPrep™ concentration.
-
Layer an 8 mL continuous 10-20% OptiPrep™ gradient on top of the sample in an ultracentrifuge tube.
-
Centrifuge at 52,000 x g for 90 minutes at 4°C.
-
Collect fractions from the top of the gradient. Lipid rafts are typically found in the low-density fractions.
-
Quantification of this compound by LC-MS/MS
This protocol provides a general workflow for the quantification of this compound in isolated lipid raft fractions.
Materials:
-
Isolated lipid raft fractions
-
Internal standard (e.g., C17:0 ceramide)
-
Chloroform/Methanol (1:1, v/v)
-
LC-MS/MS system
Procedure:
-
Lipid Extraction:
-
To the lipid raft fraction, add a known amount of the internal standard.
-
Perform a Bligh-Dyer or Folch lipid extraction using chloroform and methanol.
-
Collect the organic phase and dry it under nitrogen.
-
-
Sample Reconstitution and Analysis:
-
Reconstitute the dried lipid extract in an appropriate solvent for LC-MS/MS analysis.
-
Inject the sample into the LC-MS/MS system.
-
Use a suitable C18 column for chromatographic separation.
-
Perform mass spectrometry in multiple reaction monitoring (MRM) mode, using specific precursor-product ion transitions for this compound and the internal standard.
-
-
Quantification:
-
Generate a standard curve using known concentrations of this compound.
-
Quantify the amount of this compound in the sample by comparing its peak area to that of the internal standard and the standard curve.
-
Mandatory Visualizations
Experimental Workflow for Lipid Raft Analysis
Conclusion and Future Directions
This compound plays a significant, though perhaps more subtle, role in the formation and function of lipid rafts compared to its longer-chain counterparts. Its ability to increase membrane order contributes to the stability of these domains, which are critical for the spatial and temporal regulation of cellular signaling. The generation of this compound via the ASM pathway is a key event in the clustering of receptors and the initiation of downstream signaling cascades.
Future research should focus on elucidating the precise quantitative effects of this compound on lipid raft properties, particularly in direct comparison with other ceramide species. Advanced techniques such as super-resolution microscopy and single-molecule tracking will be invaluable in visualizing the dynamics of this compound within the plasma membrane of living cells. Furthermore, a deeper understanding of the specific proteins that are recruited to or excluded from this compound-enriched domains will provide valuable insights for the development of novel therapeutic strategies targeting ceramide-mediated signaling pathways in various diseases.
References
- 1. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of ceramide structure on membrane biophysical properties: the role of acyl chain length and unsaturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Raft domain reorganization driven by short- and long-chain ceramide: a combined AFM and FCS study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ceramide and cell death receptor clustering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of ceramide on lipid domain stability studied with small-angle neutron scattering: The role of acyl chain length and unsaturation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inimitable Impacts of Ceramides on Lipid Rafts Formed in Artificial and Natural Cell Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uwindsor.scholaris.ca [uwindsor.scholaris.ca]
- 9. Ceramide signaling in immunity: a molecular perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A detergent-free method for preparation of lipid rafts for the shotgun lipidomics study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Detergent-Free Method for Preparation of Lipid Rafts for the Shotgun Lipidomics Study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of C14 Ceramide on Skin Barrier Function and Integrity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stratum corneum (SC), the outermost layer of the epidermis, serves as the primary barrier between the body and the external environment. Its integrity is crucial for preventing excessive transepidermal water loss (TEWL) and protecting against the ingress of harmful substances and pathogens. The unique "brick and mortar" structure of the SC, composed of corneocytes embedded in a lipid-rich intercellular matrix, is central to its function. Ceramides (B1148491), a major component of this lipid matrix, are critical for maintaining the structural and functional integrity of the skin barrier. The chain length of the fatty acid attached to the sphingoid base of a ceramide molecule is a key determinant of its biophysical properties and its role in barrier function. This technical guide provides an in-depth analysis of the impact of C14 ceramide (N-myristoyl-sphingosine) on skin barrier function and integrity, summarizing available data, outlining experimental methodologies, and visualizing key pathways. While specific quantitative data for this compound is limited in publicly available literature, this guide synthesizes findings from studies on medium to long-chain ceramides to provide a comprehensive overview.
Quantitative Data on Ceramide Chain Length and Skin Barrier Function
The acyl chain length of ceramides significantly influences the organization and permeability of the stratum corneum lipids. Generally, long-chain ceramides are associated with a more ordered and less permeable barrier, while short-chain ceramides can disrupt this structure.
| Ceramide Acyl Chain Length | Effect on Skin Barrier Function | Quantitative Observations (where available) | Reference |
| Short-chain (C2-C8) | Disrupts barrier function, increases permeability | Acyl chains of 4-6 carbons show a maximal increase in skin permeability for drugs like theophylline (B1681296) and indomethacin.[1] | [1][2] |
| Medium to Long-chain (C8-C24) | Generally do not alter or improve barrier function | C8-C24 ceramides did not produce any changes in skin barrier function in one study.[1] | [1] |
| This compound | Considered a medium to long-chain ceramide. Data is limited, but it is expected to contribute to barrier integrity without causing disruption. | Specific quantitative data on TEWL or permeability changes for this compound alone is not readily available in the reviewed literature. | |
| Long-chain (C16-C24) | Essential for maintaining a competent skin barrier. | Increased levels of short-chain ceramides at the expense of long-chain ceramides (like C24) lead to increased permeability.[3] | [3] |
Experimental Protocols
The following are generalized methodologies for key experiments used to assess the impact of ceramides on skin barrier function.
In Vitro Permeation Studies using Franz Diffusion Cells
This method is widely used to assess the permeability of skin to various compounds after treatment with substances like this compound.
Objective: To quantify the flux of a marker molecule across a skin sample treated with a this compound formulation.
Methodology:
-
Skin Preparation: Porcine or human skin is often used due to its similarity to human skin in terms of lipid composition and permeability. The skin is dermatomed to a thickness of approximately 500-750 µm.
-
Franz Cell Assembly: The dermatomed skin is mounted between the donor and receptor chambers of a Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
Receptor Phase: The receptor chamber is filled with a physiologically relevant buffer (e.g., phosphate-buffered saline, PBS) and maintained at 32°C to mimic skin surface temperature. The solution is continuously stirred.
-
Ceramide Application: The this compound formulation (or a control vehicle) is applied to the surface of the stratum corneum in the donor chamber.
-
Permeation Measurement: A marker molecule (e.g., radiolabeled water, theophylline, or indomethacin) is added to the donor chamber. At predetermined time intervals, aliquots are withdrawn from the receptor chamber and replaced with fresh buffer.
-
Analysis: The concentration of the marker molecule in the collected samples is quantified using an appropriate analytical technique (e.g., liquid scintillation counting for radiolabeled compounds, HPLC for drugs). The cumulative amount of permeant that has crossed the skin is then plotted against time to determine the steady-state flux.
Transepidermal Water Loss (TEWL) Measurement
TEWL is a key indicator of skin barrier integrity. An increase in TEWL signifies a compromised barrier.
Objective: To measure the rate of water vapor diffusion from the skin surface after application of this compound.
Methodology:
-
Acclimatization: Subjects or skin samples are acclimatized to a controlled environment (typically 20-22°C and 40-60% relative humidity) for at least 30 minutes before measurements.
-
Baseline Measurement: A baseline TEWL reading is taken from the test area using a Tewameter or Vapometer.
-
Product Application: A standardized amount of the this compound formulation is applied to the test area. A control area is left untreated or treated with a vehicle.
-
Post-application Measurements: TEWL readings are taken at specified time points (e.g., 1, 2, 4, 8, and 24 hours) after product application.
-
Data Analysis: The change in TEWL from baseline is calculated for both the treated and control sites to determine the effect of the this compound on barrier function.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to investigate the organization and packing of stratum corneum lipids at a molecular level.
Objective: To assess changes in the conformational order of intercellular lipids following treatment with this compound.
Methodology:
-
Sample Preparation: Stratum corneum can be obtained by tape stripping. The collected SC sheets are treated with a solution containing this compound or a control vehicle.
-
FTIR Analysis: The treated SC samples are mounted in the FTIR spectrometer.
-
Spectral Acquisition: Spectra are recorded, typically in the range of 4000 to 400 cm⁻¹. The focus is often on the C-H stretching vibration bands (around 2850 and 2920 cm⁻¹), as the frequency of these bands is sensitive to the conformational order (trans/gauche ratio) of the lipid acyl chains.
-
Data Interpretation: A shift to lower wavenumbers (e.g., below 2850 cm⁻¹ for the symmetric C-H stretching mode) indicates a more ordered, crystalline lipid structure, which is characteristic of a robust skin barrier.
Signaling Pathways and Logical Relationships
Ceramides are not only structural components of the skin barrier but also act as signaling molecules that can influence keratinocyte differentiation and other cellular processes.
Ceramide-Mediated Keratinocyte Differentiation Pathway
Exogenous ceramides can be taken up by keratinocytes and influence their differentiation program, which is essential for the formation of a healthy stratum corneum.
Caption: this compound can influence keratinocyte differentiation, leading to improved barrier integrity.
Experimental Workflow for Assessing this compound's Impact
This workflow illustrates the logical sequence of experiments to evaluate the effect of this compound on skin barrier function.
Caption: A logical workflow for the comprehensive evaluation of this compound's effect on skin barrier.
Relationship between Ceramide Chain Length, Lipid Organization, and Barrier Function
The acyl chain length of ceramides is a critical factor determining the packing of lipids in the stratum corneum and, consequently, the barrier's effectiveness.
Caption: The relationship between ceramide chain length, lipid packing, and skin barrier function.
Conclusion
This compound, as a medium to long-chain ceramide, is predicted to play a beneficial role in maintaining and supporting the integrity of the skin barrier. While direct quantitative evidence specifically for this compound is not abundant in the reviewed literature, the established principles of ceramide chain length effects strongly suggest its contribution to the formation of a well-ordered and functional lipid matrix within the stratum corneum. Further research focusing specifically on this compound is warranted to precisely quantify its effects on skin barrier parameters and to elucidate its specific signaling roles in keratinocytes. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for such future investigations, which will be invaluable for the development of advanced dermatological and cosmetic formulations aimed at restoring and enhancing skin barrier function.
References
- 1. Ceramides stimulate caspase-14 expression in human keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Infrared Spectroscopic Study of Stratum Corneum Model Membranes Prepared from Human Ceramides, Cholesterol, and Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive quantification of ceramide species in human stratum corneum - PMC [pmc.ncbi.nlm.nih.gov]
C14 Ceramide in Inflammatory Bowel Disease Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a chronic inflammatory condition of the gastrointestinal tract characterized by a dysregulated immune response. Emerging evidence points to the critical role of sphingolipids, a class of bioactive lipids, in the pathogenesis of IBD. Among these, ceramides, central molecules in sphingolipid metabolism, have garnered significant attention. This technical guide focuses on C14 ceramide (N-myristoyl-sphingosine), a specific ceramide species implicated in IBD through its role in endoplasmic reticulum (ER) stress and inflammatory signaling. This document provides an in-depth overview of the current understanding of this compound's role in IBD, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
The Role of this compound in IBD Pathogenesis
This compound is synthesized by ceramide synthases 5 and 6 (CerS5 and CerS6) and its levels can be influenced by dietary factors, such as the intake of myristate, a C14:0 saturated fatty acid.[1] Elevated levels of this compound have been associated with the induction of ER stress in intestinal epithelial cells, a key contributor to IBD pathology.[1] This ER stress can lead to apoptosis of epithelial cells, compromising the gut barrier integrity and exacerbating inflammation.
The signaling pathway primarily implicated in this compound-induced ER stress is the inositol-requiring enzyme 1α (IRE1α)-X-box binding protein 1 (XBP1) pathway.[1] Activation of this pathway can lead to the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6), further perpetuating the inflammatory cascade in the gut.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the role of this compound and related markers in IBD models.
Disclaimer: The quantitative values presented in these tables are illustrative and compiled from multiple sources to demonstrate potential experimental outcomes. Exact values may vary between studies.
Table 1: this compound Levels in a DSS-Induced Colitis Mouse Model
| Analyte | Control Group (pmol/mg tissue) | DSS-Treated Group (pmol/mg tissue) | Fold Change |
| C14:0 Ceramide | 1.15 | 1.60 | 1.39 |
Data based on findings suggesting increased C14:0 ceramide in colorectal cancer tissue compared to normal tissue, a condition with an inflammatory component.[2]
Table 2: Gene Expression of Ceramide Synthases in Colon Tissue of DSS-Treated Mice
| Gene | Control Group (Relative Expression) | DSS-Treated Group (Relative Expression) | Fold Change |
| CerS5 | 1.0 | 1.8 | 1.8 |
| CerS6 | 1.0 | 2.1 | 2.1 |
Table 3: Effect of Myristate-Enriched Diet on IBD Markers in Mice
| Parameter | Control Diet | Myristate-Enriched Diet |
| This compound (colon, pmol/mg) | 1.2 ± 0.2 | 2.5 ± 0.4 |
| XBP1s mRNA (relative expression) | 1.0 ± 0.1 | 2.8 ± 0.5 |
| IL-6 (colon, pg/mg) | 50 ± 10 | 150 ± 25 |
| Disease Activity Index (DAI) | 0.5 ± 0.2 | 3.5 ± 0.8 |
Illustrative data based on findings that a myristate-enriched diet increases C14-ceramide, XBP1s, and IL-6 expression.[1]
Table 4: In Vitro Effects of this compound on Caco-2 Intestinal Epithelial Cells
| Treatment | Transepithelial Electrical Resistance (TEER, Ω·cm²) | IL-8 Secretion (pg/mL) |
| Vehicle Control | 450 ± 25 | 100 ± 15 |
| This compound (50 µM) | 250 ± 30 | 450 ± 50 |
Key Experimental Protocols
DSS-Induced Colitis Mouse Model
This protocol describes the induction of acute colitis in mice using dextran (B179266) sulfate (B86663) sodium (DSS) to study the in vivo effects of this compound.
Materials:
-
8-10 week old C57BL/6 mice
-
Dextran Sulfate Sodium (DSS, MW 36,000-50,000)
-
Animal caging and husbandry supplies
-
Myristate-enriched and control diets (custom formulation)
-
FITC-dextran (4 kDa)
-
Reagents for MPO assay and ELISA
Procedure:
-
Acclimatization: Acclimate mice for one week with free access to standard chow and water.
-
Dietary Intervention: Switch mice to either a control diet or a myristate-enriched diet for two weeks prior to DSS administration.
-
Induction of Colitis: Administer 2.5% (w/v) DSS in the drinking water for 7 consecutive days. Control mice receive regular drinking water.
-
Monitoring: Monitor mice daily for body weight, stool consistency, and presence of blood in the stool to calculate the Disease Activity Index (DAI).
-
Intestinal Permeability Assay (Day 7):
-
Fast mice for 4 hours.
-
Administer FITC-dextran (44 mg/100 g body weight) by oral gavage.
-
After 4 hours, collect blood via cardiac puncture and centrifuge to obtain serum.
-
Measure the fluorescence of the serum at an excitation of 485 nm and emission of 528 nm.
-
-
Tissue Collection (Day 7):
-
Euthanize mice and collect the entire colon.
-
Measure colon length.
-
Divide the colon into sections for histological analysis, MPO assay, cytokine measurement, and lipidomic analysis.
-
Caco-2 Cell Culture Model of Intestinal Barrier Dysfunction
This protocol details the use of the Caco-2 human colorectal adenocarcinoma cell line to investigate the direct effects of this compound on intestinal epithelial cells.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Non-essential amino acids
-
Transwell inserts (0.4 µm pore size)
-
This compound (N-myristoyl-sphingosine)
-
Reagents for TEER measurement and ELISA
Procedure:
-
Cell Culture: Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seeding on Transwells: Seed Caco-2 cells onto Transwell inserts at a density of 1 x 10^5 cells/cm².
-
Differentiation: Culture the cells for 21 days to allow for spontaneous differentiation into a polarized monolayer, replacing the medium every 2-3 days.
-
This compound Treatment: After differentiation, treat the Caco-2 monolayers with varying concentrations of this compound (or vehicle control) in the apical and basolateral compartments for 24 hours.
-
TEER Measurement: Measure the transepithelial electrical resistance (TEER) using a voltmeter to assess the integrity of the cell monolayer.
-
Cytokine Analysis: Collect the basolateral medium and quantify the secretion of pro-inflammatory cytokines, such as IL-8, using an ELISA kit.
-
Gene Expression Analysis: Lyse the cells to extract RNA and perform qRT-PCR to analyze the expression of genes involved in ER stress (e.g., XBP1s, CHOP).
Lipid Extraction and LC-MS/MS Analysis of Ceramides
This protocol outlines the procedure for extracting and quantifying this compound from colon tissue samples.
Materials:
-
Colon tissue homogenates
-
Internal standards (e.g., C17:0 ceramide)
-
Chloroform (B151607), Methanol (B129727), Water (LC-MS grade)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Homogenization: Homogenize a weighed portion of colon tissue in a suitable buffer.
-
Lipid Extraction: Perform a Bligh-Dyer extraction by adding a mixture of chloroform and methanol to the tissue homogenate, followed by the addition of water to induce phase separation.
-
Sample Preparation: Collect the lower organic phase containing the lipids, dry it under a stream of nitrogen, and reconstitute the lipid extract in an appropriate solvent for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Inject the sample into an LC-MS/MS system equipped with a C18 column. Use a gradient elution program with mobile phases consisting of water, acetonitrile, and isopropanol (B130326) with formic acid and ammonium (B1175870) formate.
-
Quantification: Use multiple reaction monitoring (MRM) to detect and quantify this compound and the internal standard based on their specific precursor-to-product ion transitions.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound-induced ER stress and inflammatory signaling pathway in IBD.
Caption: Experimental workflow for the DSS-induced colitis mouse model.
Caption: Experimental workflow for the Caco-2 cell culture model.
Conclusion
This compound is emerging as a significant bioactive lipid in the complex pathophysiology of IBD. Its role in promoting ER stress and pro-inflammatory signaling in intestinal epithelial cells highlights it as a potential therapeutic target. The experimental models and protocols detailed in this guide provide a framework for researchers to further investigate the mechanisms of this compound in IBD and to evaluate novel therapeutic strategies aimed at modulating its synthesis or signaling pathways. Further research is warranted to fully elucidate the intricate role of this compound and the broader sphingolipid network in the initiation and progression of inflammatory bowel disease.
References
The Nexus of C14 Ceramide and Parkinson's Disease: A Technical Guide
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Introduction
Ceramides (B1148491), a class of sphingolipids, are integral components of cellular membranes and serve as critical signaling molecules in a myriad of cellular processes, including apoptosis, cell cycle arrest, and inflammation.[1][2][3] The metabolism of ceramides is finely tuned, and its dysregulation has been increasingly implicated in the pathogenesis of several neurodegenerative disorders, including Parkinson's disease (PD).[1][4] Parkinson's disease, a progressive neurodegenerative disorder, is characterized by the loss of dopaminergic neurons in the substantia nigra and the accumulation of α-synuclein aggregates known as Lewy bodies.[5] Emerging evidence suggests a significant link between altered ceramide levels and the molecular mechanisms underlying PD, such as mitochondrial dysfunction, impaired autophagy, and neuroinflammation.[6][7]
This technical guide provides a comprehensive overview of the current understanding of the link between ceramide levels, with a focus on C14 ceramide (myristoyl-ceramide), and Parkinson's disease. It is designed to be a resource for researchers, scientists, and professionals in drug development, offering a synthesis of quantitative data, detailed experimental methodologies, and visual representations of the core biological pathways.
Quantitative Data Summary: Ceramide Levels in Parkinson's Disease
While this guide focuses on the role of this compound, a thorough review of the current literature reveals a scarcity of specific quantitative data for myristoyl-ceramide in the context of Parkinson's disease clinical studies. However, a pilot study by Mielke et al. (2013) provides valuable quantitative insights into the plasma levels of several other key ceramide species in individuals with Parkinson's disease, both with and without cognitive impairment, compared to healthy controls. These findings suggest a broader alteration of ceramide metabolism in PD. The data from this study are summarized in the table below.
| Ceramide Species | Control (n=5) Mean ± SD (µg/mL) | PD without Cognitive Impairment (n=26) Mean ± SD (µg/mL) | PD with Cognitive Impairment (n=26) Mean ± SD (µg/mL) | p-value (PD with vs. without Cognitive Impairment) |
| C16:0 | 0.23 ± 0.04 | 0.31 ± 0.09 | 0.36 ± 0.10 | <0.05 |
| C18:0 | 0.10 ± 0.02 | 0.13 ± 0.04 | 0.16 ± 0.05 | <0.05 |
| C20:0 | 0.08 ± 0.01 | 0.10 ± 0.03 | 0.12 ± 0.04 | <0.05 |
| C22:0 | 0.15 ± 0.03 | 0.19 ± 0.06 | 0.23 ± 0.07 | <0.05 |
| C24:1 | 0.20 ± 0.04 | 0.26 ± 0.08 | 0.31 ± 0.09 | <0.05 |
Data adapted from Mielke et al. (2013).
Experimental Protocols
The accurate quantification of ceramides in biological samples is paramount for understanding their role in disease. The following sections detail the methodologies for the key experiments cited in the literature.
Sample Collection and Preparation
Plasma: Whole blood is typically collected in EDTA-containing tubes. Plasma is separated by centrifugation at approximately 2000 x g for 15 minutes at 4°C. The resulting plasma is then aliquoted and stored at -80°C until analysis to ensure the stability of the lipid profiles.
Brain Tissue: Post-mortem brain tissue is dissected, with specific regions of interest (e.g., anterior cingulate cortex, substantia nigra) being isolated. Samples are snap-frozen in liquid nitrogen and stored at -80°C to preserve the integrity of cellular lipids.
Lipid Extraction from Biological Samples
A common and robust method for lipid extraction from both plasma and brain tissue is a modified Bligh-Dyer method.
-
Homogenization: For brain tissue, a small amount (e.g., 50-100 mg) is homogenized in a solvent mixture, typically chloroform:methanol (B129727) (1:2, v/v). For plasma, a specific volume (e.g., 50-100 µL) is mixed directly with the extraction solvent.
-
Internal Standards: A cocktail of deuterated or odd-chain ceramide internal standards (e.g., C17:0 ceramide) is added to each sample prior to extraction to allow for accurate quantification by correcting for extraction inefficiency and matrix effects.
-
Phase Separation: Chloroform and a saline solution (e.g., 0.9% NaCl) are added to the homogenate, and the mixture is vortexed and then centrifuged to induce phase separation.
-
Collection: The lower organic phase, which contains the lipids, is carefully collected.
-
Drying and Reconstitution: The collected organic phase is dried under a stream of nitrogen gas. The dried lipid extract is then reconstituted in a suitable solvent (e.g., methanol or a mobile phase-like solvent) for analysis.
Ceramide Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the sensitive and specific quantification of individual ceramide species.[2]
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column is commonly used for the separation of different ceramide species based on their hydrophobicity.
-
Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous solvent (e.g., water with a small percentage of formic acid) and an organic solvent (e.g., acetonitrile/isopropanol mixture, also with formic acid).
-
Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is generally used.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is most common for ceramide analysis.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion-to-product ion transition for each ceramide species and internal standard.
-
Data Analysis: The concentration of each ceramide species is determined by calculating the ratio of the peak area of the endogenous ceramide to the peak area of its corresponding internal standard and comparing this to a standard curve generated with known concentrations of each ceramide.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key ceramide-related pathways and a typical experimental workflow for ceramide analysis.
Caption: The three major pathways of ceramide biosynthesis.
Caption: Ceramide's role in key pathological pathways of Parkinson's disease.
Caption: A generalized workflow for the analysis of ceramides in biological samples.
References
- 1. Increased Ceramide in Brains with Alzheimer’s and Other Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Ceramides in Parkinson’s Disease: From Recent Evidence to New Hypotheses [frontiersin.org]
- 4. Lysosomal Ceramide Metabolism Disorders: Implications in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Plasma Ceramide and Glucosylceramide Metabolism Is Altered in Sporadic Parkinson's Disease and Associated with Cognitive Impairment: A Pilot Study | PLOS One [journals.plos.org]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
Methodological & Application
Standard protocol for C14 Ceramide treatment in cell culture
Application Notes: C14 Ceramide in Cell Culture
Introduction
Ceramide, a central molecule in sphingolipid metabolism, functions as a critical bioactive lipid in a multitude of cellular processes.[1] Ceramides are characterized by the acyl chain length, which dictates their specific biological functions. This compound (N-myristoyl-D-erythro-sphingosine) is a medium-chain ceramide primarily synthesized by Ceramide Synthase 5 (CerS5) and CerS6.[2][3] Emerging research has implicated this compound as a key signaling molecule in regulating apoptosis, autophagy, inflammation, and endoplasmic reticulum (ER) stress, making it a molecule of significant interest for researchers in cancer biology, immunology, and metabolic diseases.[1][4]
This document provides a standard protocol for the preparation and application of this compound in cell culture experiments, along with methods to assess its biological effects.
Biological Roles of this compound:
-
Apoptosis: this compound can induce apoptosis by promoting chronic ER stress and activating pro-apoptotic pathways, including the release of cytochrome c from mitochondria.[1][5][6]
-
Autophagy: It plays a complex role in autophagy. It can induce lethal autophagy by activating the JNK pathway and upregulating Beclin 1 expression.[7][8] Conversely, under certain conditions, it may trigger cytoprotective autophagy.[6]
-
Inflammation: Elevated levels of this compound have been associated with inflammatory conditions such as inflammatory bowel disease.[1]
-
Cardiomyocyte Hypertrophy: Studies have shown that myristate-induced cardiomyocyte hypertrophy and autophagy are dependent on CerS5 and the subsequent increase in this compound levels.[2]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Ceramides are highly lipophilic and insoluble in aqueous media. Therefore, proper solubilization is critical for consistent and effective delivery to cells in culture. The following protocol describes a common method using an organic solvent.
Materials:
-
N-C14:0 Ceramide (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Ethanol (B145695), 100%, sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube under aseptic conditions.
-
Solubilization: Reconstitute the this compound powder in DMSO or ethanol to create a high-concentration stock solution (e.g., 10-20 mM).[9][10]
-
Note: Gently warm the solution at 37°C to aid dissolution.[10] Vortex thoroughly to ensure the ceramide is completely dissolved. A clear solution should be obtained.
-
-
Aliquot and Store: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for up to 6 months.
Critical Consideration: The final concentration of the organic solvent in the cell culture medium should be kept to a minimum (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity.[10] Always include a vehicle control (medium with the same final concentration of solvent) in your experiments.
Protocol 2: General Protocol for this compound Treatment of Adherent Cells
This protocol provides a general workflow for treating adherent cells with this compound. Optimization of cell density, ceramide concentration, and incubation time is recommended for each specific cell line and experimental goal.
Materials:
-
Adherent cells in culture
-
Complete cell culture medium
-
This compound stock solution (from Protocol 1)
-
Sterile cell culture plates (e.g., 6-well, 24-well, or 96-well)
-
Phosphate-Buffered Saline (PBS), sterile
Procedure:
-
Cell Seeding: Seed cells into the appropriate culture plates at a density that will ensure they are in the exponential growth phase (typically 60-80% confluency) at the time of treatment.
-
Incubation: Incubate the cells overnight under standard conditions (e.g., 37°C, 5% CO2) to allow for attachment.
-
Preparation of Treatment Medium:
-
Thaw an aliquot of the this compound stock solution.
-
Pre-warm the required volume of complete cell culture medium to 37°C.
-
Prepare serial dilutions of the this compound stock solution directly into the pre-warmed medium to achieve the desired final concentrations. Vortex immediately after adding the stock solution to prevent precipitation.
-
Prepare a vehicle control medium containing the same final concentration of solvent (e.g., DMSO) as the highest concentration of this compound used.
-
-
Cell Treatment:
-
Aspirate the old medium from the cell culture plates.
-
Gently wash the cells once with sterile PBS (optional, depending on the cell line).
-
Add the prepared treatment medium (or vehicle control medium) to the respective wells.
-
-
Incubation: Return the plates to the incubator and incubate for the desired treatment period (e.g., 6, 12, 24, or 48 hours). The optimal time will depend on the specific cellular process being investigated.
-
Downstream Analysis: Following incubation, cells can be harvested and processed for various downstream assays, such as viability assays, apoptosis analysis, or western blotting.
Data Presentation: this compound in Cellular Assays
The effective concentration of ceramide can vary significantly between cell types and the biological endpoint being measured. Short-chain, cell-permeable ceramide analogs (like C2 or C6-ceramide) are often used as surrogates, and their effective concentrations can provide a starting point for optimizing this compound treatments.
| Ceramide Analog | Cell Line | Concentration Range | Treatment Time | Observed Effect | Reference |
| C2-Ceramide | SH-SY5Y (Human Neuroblastoma) | 10 - 50 µM | Up to 24 h | Induction of cell death, inhibition of PI3-K/Akt pathway | [11] |
| C6-Ceramide | Human Keratinocytes | Not specified | Not specified | Promotes differentiation, inhibits proliferation | [12] |
| C18-Pyr-Cer | HNSCC | Not specified | Not specified | Induces autophagic cell death | [13] |
| Endogenous C14-Cer | Cardiomyocytes | N/A (induced by myristate) | Not specified | Mediates autophagy and hypertrophy | [2] |
| B13 (Ceramidase Inhibitor) | Colon Cancer Cells | Not specified | Not specified | Increases endogenous ceramide, induces apoptosis | [5] |
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates the general workflow for a cell-based experiment using this compound.
Caption: General experimental workflow for this compound treatment in cell culture.
This compound Signaling Pathways
This compound can trigger distinct signaling cascades leading to either apoptosis or autophagy. The diagrams below outline these key pathways.
1. This compound-Induced Apoptosis
This pathway highlights the role of this compound in inducing ER stress and mitochondrial-dependent apoptosis.
Caption: this compound-induced apoptosis signaling pathway.
2. This compound-Induced Autophagy
This diagram illustrates how this compound can modulate autophagy through inhibition of the Akt/mTOR pathway and activation of the JNK pathway.
Caption: this compound-induced autophagy signaling pathway.
References
- 1. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ceramide synthase 5 mediates lipid-induced autophagy and hypertrophy in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Ceramide Metabolism and Signaling in the Regulation of Mitophagy and Cancer Therapy [mdpi.com]
- 4. Ceramide signaling in immunity: a molecular perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction of apoptotic cell death and prevention of tumor growth by ceramide analogues in metastatic human colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. preprints.org [preprints.org]
- 7. Ceramide induced mitophagy and tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Autophagy Paradox and Ceramide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Ceramide in the Molecular Mechanisms of Neuronal Cell Death. The Role of Sphingosine-1-Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ceramides stimulate caspase-14 expression in human keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ceramide targets autophagosomes to mitochondria and induces lethal mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for C14 Ceramide-Containing Liposomes in Cellular Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceramides are bioactive sphingolipids that play a crucial role in various cellular processes, including apoptosis, cell cycle arrest, and senescence. C14 ceramide (N-myristoyl-D-erythro-sphingosine), in particular, has been identified as a potent inducer of apoptosis in various cancer cell lines. However, its therapeutic application is often limited by its poor solubility and bioavailability. Liposomal encapsulation of this compound presents a promising strategy to overcome these limitations, enhancing its delivery to target cells and augmenting its pro-apoptotic effects. This document provides detailed protocols for the preparation, characterization, and cellular delivery of this compound-containing liposomes.
Preparation of this compound-Containing Liposomes
The most common and effective method for preparing ceramide-containing liposomes is the thin-film hydration technique followed by extrusion. This method ensures the formation of unilamellar vesicles with a homogenous size distribution.
Materials and Reagents
-
1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC)
-
Cholesterol (CHOL)
-
This compound (N-myristoyl-D-erythro-sphingosine)
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator
-
Liposome (B1194612) extruder with polycarbonate membranes (e.g., 100 nm pore size)
Experimental Protocol: Thin-Film Hydration and Extrusion
-
Lipid Film Formation:
-
Dissolve POPC, cholesterol, and this compound in a chloroform:methanol (2:1, v/v) solvent mixture in a round-bottom flask. A common molar ratio for stable ceramide liposomes is POPC:Cholesterol:this compound at 45:25:30.[1][2]
-
Attach the flask to a rotary evaporator.
-
Rotate the flask in a water bath set to 37-40°C to ensure gentle and even evaporation of the organic solvent.
-
Continue evaporation under reduced pressure until a thin, uniform lipid film is formed on the inner surface of the flask.[3][4]
-
To ensure complete removal of residual solvent, place the flask under high vacuum for at least 2 hours.[4]
-
-
Hydration:
-
Hydrate the lipid film with pre-warmed (37°C) PBS (pH 7.4). The volume of PBS will determine the final lipid concentration.
-
Vortex the flask for 10-15 minutes until the lipid film is fully suspended, resulting in a milky suspension of multilamellar vesicles (MLVs).[5]
-
-
Sonication:
-
To aid in the disruption of large lipid aggregates, sonicate the MLV suspension in a bath sonicator for 5-10 minutes.
-
-
Extrusion:
-
Assemble the liposome extruder with a 100 nm polycarbonate membrane.[6]
-
Transfer the MLV suspension to the extruder.
-
Force the suspension through the membrane multiple times (typically 10-20 passes) to form small unilamellar vesicles (SUVs) with a uniform size.[6][7][8] This process should be performed at a temperature above the lipid transition temperature.
-
-
Storage:
-
Store the prepared liposome suspension at 4°C. For long-term storage, the liposomes can be stored under an inert gas like argon to prevent lipid oxidation.
-
Characterization of this compound-Containing Liposomes
Proper characterization is essential to ensure the quality, stability, and reproducibility of the liposomal formulation.
Size, Polydispersity Index (PDI), and Zeta Potential
-
Method: Dynamic Light Scattering (DLS) is used to determine the hydrodynamic diameter (size), PDI, and zeta potential of the liposomes.[9][10]
-
Protocol:
-
Dilute a small aliquot of the liposome suspension in PBS.
-
Transfer the diluted sample to a cuvette.
-
Measure the size, PDI, and zeta potential using a DLS instrument.
-
-
Expected Values: For effective cellular uptake, a particle size of around 100-150 nm is desirable.[11] A PDI value below 0.3 indicates a homogenous population of liposomes.[9][12] The zeta potential provides an indication of the surface charge and stability of the liposomes in suspension; a value greater than |30| mV suggests good stability.[12]
Morphology
-
Method: Transmission Electron Microscopy (TEM) or Cryogenic TEM (Cryo-TEM) can be used to visualize the morphology of the liposomes.
-
Protocol:
-
Place a drop of the diluted liposome suspension on a carbon-coated copper grid.
-
For conventional TEM, negatively stain the sample with a solution of uranyl acetate (B1210297) or phosphotungstic acid.
-
Allow the grid to dry completely.
-
Image the grid using a transmission electron microscope.
-
-
Expected Results: TEM images should reveal spherical vesicles, confirming the formation of liposomes.
Encapsulation Efficiency
-
Method: The encapsulation efficiency of this compound can be determined using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
-
Protocol:
-
Separate the unencapsulated this compound from the liposomes using size exclusion chromatography or ultracentrifugation.
-
Lyse the liposomes using a suitable solvent (e.g., methanol) to release the encapsulated ceramide.
-
Quantify the amount of encapsulated ceramide using a validated HPLC-MS method.
-
Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = (Amount of encapsulated ceramide / Total amount of ceramide used) x 100
-
Data Presentation: Typical Liposome Characteristics
| Parameter | Method | Typical Value | Reference |
| Particle Size (Hydrodynamic Diameter) | Dynamic Light Scattering (DLS) | 100 - 150 nm | [1][11] |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.3 | [9][12] |
| Zeta Potential | Dynamic Light Scattering (DLS) | > |30| mV (for charged liposomes) | [12] |
| Morphology | Transmission Electron Microscopy (TEM) | Spherical Vesicles | [13] |
| Encapsulation Efficiency | HPLC-MS | > 80% | [14] |
Cellular Delivery and Assessment of Apoptosis
This section provides a general protocol for delivering this compound-containing liposomes to cancer cells and assessing the induction of apoptosis.
Materials and Reagents
-
Cancer cell line (e.g., MOLM-14, HL-60, HeLa)[15]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound-containing liposomes
-
Control (empty) liposomes
-
Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)
-
Flow cytometer
Experimental Protocol: Cellular Treatment and Apoptosis Assay
-
Cell Seeding:
-
Seed the cancer cells in a 6-well plate at a density of 1 x 10^5 cells/well.
-
Incubate the cells overnight at 37°C in a 5% CO2 incubator to allow for attachment.
-
-
Liposome Treatment:
-
Prepare different concentrations of this compound-containing liposomes and empty liposomes in complete cell culture medium. A typical starting concentration for this compound is 15 µM.[15]
-
Remove the old medium from the cells and add the liposome-containing medium.
-
Include a vehicle control (cells treated with medium only).
-
Incubate the cells for 24-48 hours.[15]
-
-
Apoptosis Assessment by Flow Cytometry:
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.
-
Expected Results
Treatment with this compound-containing liposomes is expected to induce a significant increase in the percentage of apoptotic cells (Annexin V positive) compared to the vehicle control and empty liposome-treated cells.
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Workflow for this compound Liposome Preparation and Cellular Analysis.
This compound-Induced Apoptosis Signaling Pathway
Caption: Simplified this compound-Induced Apoptosis Pathway.
Conclusion
The protocols and information provided in this document offer a comprehensive guide for the successful preparation, characterization, and cellular application of this compound-containing liposomes. These liposomal formulations represent a valuable tool for researchers and drug development professionals investigating ceramide-based cancer therapies, enabling enhanced delivery and efficacy of this potent pro-apoptotic lipid.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Characterization of Ceramide-Containing Liposomes as Membrane Models for Different T Cell Subpopulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 4. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 5. Lipid Film Hydration Method for Preparation of Liposomes [ebrary.net]
- 6. SOP for Preparation of Liposomes using Extrusion Method – SOP Guide for Pharma [pharmasop.in]
- 7. Evaluation of Extrusion Technique for Nanosizing Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. liposomes.ca [liposomes.ca]
- 9. The Design and Optimization of Ceramide NP-Loaded Liposomes to Restore the Skin Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of Liposomes Using Quantitative Phase Microscopy (QPM) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Liposome Formulation for Tumor-Targeted Drug Delivery Using Radiation Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Liposomes in Cancer Therapy: How Did We Start and Where Are We Now - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ceramide nanoliposomes augment the efficacy of venetoclax and cytarabine in models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Accurate Quantification of C14 Ceramide in Lipid Extracts using LC-MS/MS
Audience: This document is intended for researchers, scientists, and drug development professionals involved in lipidomics, cellular signaling, and biomarker discovery.
Introduction
Ceramides (B1148491) are a class of bioactive sphingolipids that play a central role in various cellular processes, including apoptosis, inflammation, and stress responses.[1] The length of the fatty acid chain on the ceramide molecule dictates its specific biological function. C14 Ceramide (N-myristoyl-D-erythro-sphingosine) is a medium-chain ceramide synthesized by ceramide synthases 5 and 6 (CerS5/6).[2] Elevated levels of this compound have been implicated in conditions such as inflammatory bowel disease through the induction of endoplasmic reticulum (ER) stress.[1] Therefore, accurate and sensitive quantification of this compound in biological samples is crucial for understanding its role in health and disease.
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for analyzing lipids due to its high sensitivity, specificity, and ability to resolve complex mixtures.[3] This application note provides a detailed protocol for the robust quantification of this compound from lipid extracts of biological samples using an LC-MS/MS method with Multiple Reaction Monitoring (MRM).
Experimental Workflow
The overall workflow involves lipid extraction from the biological matrix, separation using reversed-phase liquid chromatography, and detection by a tandem mass spectrometer operating in positive electrospray ionization mode.
Caption: Overall experimental workflow for this compound quantification.
Protocols
Materials and Reagents
-
Standards: this compound (d18:1/14:0) and C17 Ceramide (d18:1/17:0) internal standard (IS) (>99% purity).[4]
-
Solvents: HPLC-grade methanol (B129727), acetonitrile, isopropanol, chloroform (B151607), and water.[4]
-
Additives: Formic acid and ammonium (B1175870) formate.[5]
-
Biological Matrix: Plasma, serum, tissue homogenates, or cell lysates.
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and C17 Ceramide (IS) in chloroform or methanol.[4][6]
-
Working Standard Mixture: Dilute the this compound stock solution with methanol to create a series of working standards for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).[5]
-
Internal Standard Working Solution (50 ng/mL): Dilute the C17 Ceramide stock solution with isopropanol/methanol (50/50 v/v) to a final concentration of 50 ng/mL.[6]
Sample Preparation (Protein Precipitation for Plasma/Serum)
This protocol is a high-throughput method suitable for plasma or serum samples.[7][8]
-
Thaw plasma/serum samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of the plasma sample.
-
Add 200 µL of the Internal Standard Working Solution (50 ng/mL in isopropanol/methanol) to precipitate proteins and add the IS.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean autosampler vial for immediate LC-MS/MS analysis.[6]
Note: For tissue samples, a Bligh and Dyer or Folch liquid-liquid extraction is recommended for more comprehensive lipid recovery.[4]
LC-MS/MS Instrumentation and Conditions
The analysis is performed on a UPLC system coupled to a triple quadrupole mass spectrometer.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Condition |
| Column | C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.7 µm)[5] |
| Mobile Phase A | Acetonitrile:Water (60:40) with 10 mM Ammonium Formate[5] |
| Mobile Phase B | Isopropanol:Acetonitrile (90:10) with 10 mM Ammonium Formate[5] |
| Flow Rate | 0.3 mL/min[5] |
| Injection Volume | 5 µL[5] |
| Column Temperature | 40°C |
| Gradient Elution | 0-1.0 min, 40% B; 1.0-12.0 min, 40-95% B; 12.0-15.0 min, 95% B; 15.1-18.0 min, 40% B[4][5] |
Table 2: Mass Spectrometry (MS) Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive[4] |
| Scan Type | Multiple Reaction Monitoring (MRM)[4] |
| Capillary Voltage | 3.0 kV[9] |
| Source Temperature | 140°C[5] |
| Desolvation Temperature | 350°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 700 L/hr[9] |
| Collision Gas | Argon[4] |
| MRM Transitions | This compound: 510.5 → 264.4 m/z C17 Ceramide (IS): 552.5 → 264.4 m/z[4][6] |
| Cone Voltage | 40 V[4][9] |
| Collision Energy | 25-35 eV |
Data and Results
Quantification
A calibration curve is constructed by plotting the peak area ratio of this compound to the C17 Ceramide internal standard against the nominal concentration of the this compound standards. The concentration of this compound in unknown samples is then calculated using the linear regression equation derived from this curve.
Method Performance
The performance of this method is summarized in the table below, with typical values derived from validated ceramide quantification assays.[4][5][8][10]
Table 3: Summary of Quantitative Method Performance
| Parameter | Result |
| Linearity (R²) | > 0.995[5] |
| Lower Limit of Quantification (LLOQ) | 0.01 - 0.5 ng/mL[9] |
| Limit of Detection (LOD) | 5 - 50 pg/mL[4] |
| Intra-assay Precision (%CV) | < 15% |
| Inter-assay Precision (%CV) | < 20%[10] |
| Accuracy (% Bias) | Within ±15%[10] |
| Recovery from Plasma | 85 - 95%[4] |
Application: this compound in Cellular Signaling
This compound is a key signaling molecule synthesized through the de novo pathway in the endoplasmic reticulum. This pathway begins with the condensation of serine and palmitoyl-CoA.[2] The resulting dihydroceramide (B1258172) is acylated with a myristoyl group (C14) by CerS5 or CerS6, and a final desaturation step produces this compound.[1][2] This ceramide species can then participate in downstream signaling cascades, notably the induction of ER stress and apoptosis, which are critical in the pathology of various diseases.[1][11]
Caption: De novo synthesis of this compound and its role in signaling.
Conclusion
This application note details a sensitive, specific, and robust LC-MS/MS method for the accurate quantification of this compound in biological lipid extracts. The use of a stable isotope-labeled internal standard and MRM detection ensures high precision and accuracy, making this protocol suitable for both basic research and clinical applications aimed at elucidating the role of this compound in metabolic and inflammatory diseases.
References
- 1. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]
- 4. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics -Mass Spectrometry Letters | Korea Science [koreascience.kr]
- 6. pp.bme.hu [pp.bme.hu]
- 7. biorxiv.org [biorxiv.org]
- 8. Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Ceramide Signaling and p53 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Effective Delivery of C14 Ceramide to In Vitro Cell Models
Introduction
N-Myristoyl-D-erythro-sphingosine (C14 Ceramide) is a crucial bioactive sphingolipid involved in a multitude of cellular processes, including the regulation of cell growth, differentiation, senescence, and apoptosis.[1][2] As a central molecule in sphingolipid metabolism, its ability to act as a second messenger makes it a molecule of significant interest in cancer research and drug development.[3][4][5] However, the therapeutic and research applications of long-chain ceramides (B1148491) like C14 are often hampered by their high hydrophobicity and poor solubility in aqueous cell culture media.[1] This characteristic can lead to precipitation and inefficient delivery to cells, producing inconsistent experimental results.
These application notes provide detailed protocols for three effective techniques to deliver this compound to in vitro cell models: Ethanol (B145695) Injection, Bovine Serum Albumin (BSA) Complexation, and Liposomal Formulation. Each method is designed to overcome the solubility challenge and enhance bioavailability for reliable and reproducible results.
Comparison of this compound Delivery Techniques
The choice of delivery method depends on the specific experimental needs, cell type, and required concentration. The following table summarizes the key characteristics of each technique to aid in selection.
| Feature | Method A: Ethanol Injection | Method B: BSA Complexation | Method C: Liposomal Delivery |
| Delivery Principle | Solubilization in a water-miscible organic solvent followed by rapid dilution in aqueous media. | Complexation with a carrier protein (BSA) to increase solubility and facilitate transfer to cells.[6][7] | Encapsulation within a lipid bilayer vesicle that can fuse with the cell membrane to release its cargo.[8] |
| Typical Concentration | 1 - 50 µM | 1 - 25 µM | 1 - 50 µM |
| Advantages | - Simple and quick to prepare.- No specialized equipment required. | - Reduces solvent-induced cytotoxicity.[1]- Mimics physiological transport.- Improves ceramide stability in media.[9] | - High delivery efficiency.[10]- Protects ceramide from degradation.- Suitable for in vivo applications.[11][12] |
| Disadvantages | - Risk of ceramide precipitation.- Potential for solvent toxicity at higher concentrations.[1][9]- Inefficient for long-chain ceramides.[13] | - Requires careful preparation of the complex.- BSA may have independent biological effects.- Purity of BSA is critical. | - More complex and time-consuming preparation.- Requires specialized equipment (e.g., sonicator, extruder).- Liposome (B1194612) characteristics (size, charge) must be optimized. |
| Key Considerations | Keep final ethanol concentration below 0.5% (v/v) to minimize cell stress.[14] | Use fatty acid-free BSA. The molar ratio of Ceramide:BSA is critical for complex formation. | The lipid composition of the liposome affects stability and delivery kinetics.[8] |
Experimental Protocols
Protocol A: Ethanol Injection Method
This method is the most straightforward but requires careful handling to avoid precipitation and solvent toxicity. It is best suited for initial range-finding experiments.
Materials:
-
This compound powder
-
Anhydrous Ethanol (200 proof)
-
Sterile microcentrifuge tubes
-
Pre-warmed cell culture medium
Procedure:
-
Prepare Stock Solution:
-
Dissolve this compound powder in anhydrous ethanol to create a concentrated stock solution (e.g., 1-10 mM).
-
Warm the ethanol slightly (to 37°C) and vortex vigorously to ensure complete dissolution. The solution should be clear.
-
-
Prepare Working Solution:
-
Immediately before treating cells, dilute the stock solution in pre-warmed (37°C) complete cell culture medium.
-
Crucial Step: Add the ceramide stock dropwise to the medium while vortexing or swirling gently to ensure rapid dispersion and prevent precipitation. Do not add medium to the concentrated ethanol stock.
-
-
Cell Treatment:
-
Remove the old medium from the cell culture plates.
-
Add the freshly prepared this compound-containing medium to the cells.
-
Ensure the final concentration of ethanol in the culture medium is non-toxic, typically ≤0.5%. For example, to achieve a 20 µM ceramide treatment from a 10 mM stock, you would perform a 1:500 dilution, resulting in a final ethanol concentration of 0.2%.
-
-
Controls:
-
Prepare a vehicle control by adding the same final concentration of ethanol to the culture medium without ceramide.
-
Protocol B: Bovine Serum Albumin (BSA) Complexation
This method significantly improves the solubility of this compound and reduces the cytotoxicity associated with organic solvents.[9]
Materials:
-
This compound powder
-
Anhydrous Ethanol
-
Fatty Acid-Free BSA powder
-
Sterile Phosphate-Buffered Saline (PBS) or Hanks' Balanced Salt Solution (HBSS)
-
Sterile 0.22 µm filter
-
Water bath sonicator
Procedure:
-
Prepare BSA Solution:
-
Prepare a 2 mM solution of fatty acid-free BSA in sterile PBS. For example, dissolve ~133 mg of BSA in 1 mL of PBS. Ensure it dissolves completely.
-
-
Prepare Ceramide Stock:
-
Dissolve this compound in a minimal amount of ethanol to make a concentrated stock (e.g., 10 mM).
-
-
Form the Ceramide-BSA Complex:
-
Dry down the required amount of this compound stock under a gentle stream of nitrogen gas to form a thin film at the bottom of a glass tube.
-
Re-dissolve the lipid film in a very small volume of ethanol (e.g., 20 µL for 100 nmol of ceramide).[7]
-
Warm the 2 mM BSA solution to 37°C.
-
Add the warm BSA solution to the ethanolic ceramide solution and vortex immediately.[7] The final solution should be clear. A typical molar ratio is 1:1 Ceramide:BSA.
-
Sonicate the mixture in a 37°C water bath sonicator for 10-15 minutes or until the solution is completely clear.[6]
-
-
Sterilization and Storage:
-
Cell Treatment:
-
Thaw the Ceramide-BSA complex and add it directly to the cell culture medium to achieve the desired final concentration.
-
Use a BSA solution (without ceramide) as the vehicle control.
-
Protocol C: Liposomal Delivery
This technique encapsulates this compound within lipid vesicles, offering a highly efficient and biocompatible delivery system.[10] This protocol describes a standard thin-film hydration method.
Materials:
-
This compound
-
Carrier lipids (e.g., 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC), Cholesterol)
-
Chloroform (B151607) or a chloroform/methanol mixture
-
Sterile PBS or other aqueous buffer
-
Rotary evaporator or nitrogen stream
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Round-bottom flask
Procedure:
-
Prepare Lipid Mixture:
-
Dissolve this compound and carrier lipids (e.g., POPC and Cholesterol) in chloroform in a round-bottom flask. A common molar ratio might be Ceramide:POPC:Cholesterol at 15:35:50.[8]
-
-
Create a Thin Lipid Film:
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inside of the flask.
-
Alternatively, the solvent can be evaporated under a gentle stream of nitrogen.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film by adding sterile, pre-warmed (e.g., 60°C, above the lipid transition temperature) PBS.
-
Vortex the flask for several minutes until the lipid film is fully suspended, forming multilamellar vesicles (MLVs). The solution will appear milky.
-
-
Vesicle Sizing (Extrusion):
-
To create uniformly sized small unilamellar vesicles (SUVs), subject the MLV suspension to extrusion.
-
Assemble the extruder with a 100 nm polycarbonate membrane.
-
Pass the lipid suspension through the extruder 11-21 times. The solution should become clearer as vesicle size becomes more uniform.
-
-
Sterilization and Use:
-
The final liposome suspension can be used directly for cell treatment. Sterilization is typically achieved through aseptic preparation techniques as filter sterilization can be difficult.
-
-
Controls:
-
Prepare "empty" liposomes (containing only the carrier lipids) using the same procedure to serve as a vehicle control.
-
Visualizations: Workflows and Pathways
The following diagrams illustrate the experimental workflow, a comparison of delivery mechanisms, and a key signaling pathway affected by this compound.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. Metabolic Conversion of Ceramides in HeLa Cells - A Cholesteryl Phosphocholine Delivery Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. Ceramide Signaling and p53 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell death/survival signal by ceramide and sphingosine-1-phosphate - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Saturated Fatty Acids Induce Ceramide-associated Macrophage Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Characterization of Ceramide-Containing Liposomes as Membrane Models for Different T Cell Subpopulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Liposomal delivery enhances short-chain ceramide-induced apoptosis of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rapid distribution of liposomal short-chain ceramide in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pure.psu.edu [pure.psu.edu]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
Application Note: C14 Ceramide-Based Enzyme Assays for Drug Discovery and Research
Introduction
Ceramides are central bioactive sphingolipids involved in a myriad of cellular processes, including apoptosis, cell senescence, differentiation, and autophagy.[1] The specific acyl chain length of ceramide can determine its biological function. C14 ceramide (N-myristoyl-D-erythro-sphingosine), an endogenous ceramide generated by ceramide synthase 6, has been implicated in processes such as nutrient-deprivation-induced necroptosis.[2][3] Enzymes that metabolize ceramide are critical regulators of these signaling pathways and have emerged as promising therapeutic targets for various diseases, including cancer and metabolic disorders.[2][4] This application note describes protocols for robust and sensitive enzyme assays using [¹⁴C]-labeled this compound to screen for modulators of ceramide-metabolizing enzymes.
Principle of the Assay
The this compound-based enzyme assay is a radiometric method used to measure the activity of enzymes that utilize ceramide as a substrate. The assay employs N-myristoyl-[¹⁴C]-sphingosine ([¹⁴C] this compound) as a tracer. The enzymatic reaction is initiated by incubating the radiolabeled substrate with a source of the enzyme, such as cell lysates or purified protein. The reaction is then terminated, and the lipids are extracted. The substrate and the resulting radiolabeled product are separated by thin-layer chromatography (TLC).[5][6] The radioactivity of the separated lipids is then quantified to determine the enzyme's activity. This method is highly sensitive and specific, allowing for the detection of enzyme activity in various biological samples.[5][6]
Featured Enzymes and Signaling Pathways
This compound is a substrate for several key enzymes in sphingolipid metabolism:
-
Acid Ceramidase (aCDase): This lysosomal enzyme hydrolyzes ceramide into sphingosine (B13886) and a free fatty acid.[2] A deficiency in aCDase leads to Farber disease, a rare lysosomal storage disorder characterized by ceramide accumulation.[7]
-
Neutral/Alkaline Ceramidase (nCDase/ACERs): These enzymes also hydrolyze ceramide but at neutral or alkaline pH, respectively, and are involved in regulating cellular ceramide levels.[2]
-
Ceramide Kinase (CERK): This enzyme phosphorylates ceramide to produce ceramide-1-phosphate (C1P), another important signaling lipid implicated in cell proliferation and survival.[8][9]
Modulation of these enzymes can have significant effects on cell fate. For instance, inhibition of ceramidases can lead to an accumulation of ceramide, which can induce apoptosis in cancer cells. Conversely, activation of CERK can promote cell survival.
Below is a diagram illustrating the central role of ceramide metabolism in cellular signaling.
Caption: Ceramide signaling pathways.
Experimental Protocols
This section provides detailed protocols for conducting this compound-based assays for acid ceramidase and ceramide kinase.
Experimental Workflow
The general workflow for the this compound-based enzyme assay is depicted below.
Caption: General workflow for this compound-based enzyme assays.
Protocol 1: Acid Ceramidase (aCDase) Assay
A. Materials
-
[¹⁴C] this compound (in a suitable solvent)
-
Enzyme source (e.g., cell lysate, tissue homogenate, or purified aCDase)
-
Assay Buffer: 0.1 M Acetate buffer, pH 4.5, containing 0.1% Triton X-100
-
Stop Solution: Chloroform (B151607):Methanol (2:1, v/v)
-
TLC plates (Silica Gel 60)
-
TLC Developing Solvent: Chloroform:Methanol:Acetic Acid (90:10:1, v/v/v)
-
Scintillation cocktail
-
Scintillation vials
B. Procedure
-
Prepare Substrate: Evaporate the solvent from the desired amount of [¹⁴C] this compound under a stream of nitrogen. Re-suspend the lipid in the assay buffer by sonication to form micelles.
-
Enzyme Reaction:
-
In a microcentrifuge tube, add 50 µL of the enzyme source (containing 20-50 µg of protein).
-
Add 50 µL of the [¹⁴C] this compound substrate solution.
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
-
Reaction Termination and Lipid Extraction:
-
Stop the reaction by adding 500 µL of the stop solution (Chloroform:Methanol, 2:1).
-
Vortex thoroughly for 1 minute.
-
Centrifuge at 1,000 x g for 5 minutes to separate the phases.
-
Carefully collect the lower organic phase.
-
-
Thin-Layer Chromatography (TLC):
-
Spot the extracted lipids onto a silica (B1680970) TLC plate.
-
Allow the spots to dry completely.
-
Develop the TLC plate in the developing solvent until the solvent front is about 1 cm from the top of the plate.
-
Air-dry the plate.
-
-
Quantification:
-
Visualize the separated lipids by autoradiography or by scraping the silica corresponding to the substrate ([¹⁴C] this compound) and product ([¹⁴C] myristic acid) bands into separate scintillation vials.
-
Add scintillation cocktail to each vial and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of substrate converted to product.
-
Enzyme activity is typically expressed as pmol of product formed per hour per mg of protein.
-
Protocol 2: Ceramide Kinase (CERK) Assay
A. Materials
-
[¹⁴C] this compound (in a suitable solvent)
-
Enzyme source (e.g., cell lysate, tissue homogenate, or purified CERK)
-
Assay Buffer: 20 mM HEPES, pH 7.4, 10 mM KCl, 15 mM MgCl₂, 1 mM DTT, 1 mM ATP.[10]
-
Stop Solution: Chloroform:Methanol:1N HCl (100:200:1, v/v/v)
-
TLC plates (Silica Gel 60)
-
TLC Developing Solvent: Chloroform:Methanol:Acetic Acid:Water (50:30:8:3, v/v/v/v)
-
Scintillation cocktail
-
Scintillation vials
B. Procedure
-
Prepare Substrate: Evaporate the solvent from the [¹⁴C] this compound and re-suspend in the assay buffer with sonication.
-
Enzyme Reaction:
-
In a microcentrifuge tube, add 50 µL of the enzyme source (20-50 µg of protein).
-
Add 50 µL of the [¹⁴C] this compound substrate solution.
-
Incubate at 37°C for 30-60 minutes.
-
-
Reaction Termination and Lipid Extraction:
-
Stop the reaction by adding 750 µL of the stop solution.
-
Add 250 µL of chloroform and 250 µL of 1N HCl.
-
Vortex and centrifuge to separate the phases.
-
Collect the lower organic phase.
-
-
Thin-Layer Chromatography (TLC):
-
Spot the extracted lipids onto a TLC plate.
-
Develop the plate in the appropriate developing solvent.
-
Air-dry the plate.
-
-
Quantification:
-
Visualize and quantify the radioactivity of the substrate ([¹⁴C] this compound) and product ([¹⁴C] this compound-1-Phosphate) bands as described for the aCDase assay.
-
-
Data Analysis:
-
Calculate the percentage of substrate conversion and express the enzyme activity in appropriate units (e.g., pmol/min/mg protein).
-
Data Presentation
The quantitative data from these assays can be summarized in tables for easy comparison of enzyme activity under different conditions or in the presence of potential inhibitors.
Table 1: Acid Ceramidase Activity with Inhibitor
| Condition | [¹⁴C] this compound (CPM) | [¹⁴C] Myristic Acid (CPM) | % Conversion | aCDase Activity (pmol/hr/mg) |
| Control | 150,000 | 30,000 | 16.7 | 167 |
| Inhibitor A (10 µM) | 175,000 | 5,000 | 2.8 | 28 |
| Inhibitor B (10 µM) | 160,000 | 20,000 | 11.1 | 111 |
Table 2: Ceramide Kinase Activity in Different Cell Lysates
| Cell Line | [¹⁴C] this compound (CPM) | [¹⁴C] C14 C1P (CPM) | % Conversion | CERK Activity (pmol/min/mg) |
| WT | 180,000 | 15,000 | 7.7 | 77 |
| Knockout | 198,000 | 1,000 | 0.5 | 5 |
| Overexpressor | 120,000 | 75,000 | 38.5 | 385 |
The this compound-based enzyme assay is a powerful tool for studying the activity of key enzymes in sphingolipid metabolism. Its high sensitivity and specificity make it suitable for a wide range of applications, from basic research to high-throughput screening for drug discovery. The protocols provided here offer a robust starting point for researchers and scientists to investigate the roles of ceramidases and ceramide kinases in health and disease.
References
- 1. Fluorescently Labeled Ceramides and 1-Deoxyceramides: Synthesis, Characterization, and Cellular Distribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural Products and Small Molecules Targeting Cellular Ceramide Metabolism to Enhance Apoptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. mdpi.com [mdpi.com]
- 5. [14C]ceramide synthesis by sphingolipid ceramide N-deacylase: new assay for ceramidase activity detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 7. A simple fluorogenic method for determination of acid ceramidase activity and diagnosis of Farber disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A fluorescent plate reader assay for ceramide kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A specific ceramide kinase assay to measure cellular levels of ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
Biophysical techniques for characterizing C14 Ceramide's properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceramides (B1148491) are a class of bioactive sphingolipids that play crucial roles in cellular signaling, membrane structure, and pathophysiology. C14 Ceramide (N-myristoyl-D-erythro-sphingosine) is an endogenous ceramide generated by ceramide synthase 6 and is implicated in various cellular processes, including necroptosis and insulin (B600854) sensitivity.[1] A thorough understanding of its biophysical properties is essential for elucidating its biological functions and for the development of therapeutic strategies targeting ceramide-mediated pathways.
These application notes provide an overview of key biophysical techniques and detailed protocols for characterizing the properties of this compound in model membrane systems. The methodologies described are fundamental for investigating ceramide-lipid interactions, membrane phase behavior, and the formation of ceramide-enriched domains.
Biophysical Properties of this compound: Quantitative Data
The following table summarizes key quantitative data obtained from various biophysical studies on this compound and related ceramides. These values provide a baseline for understanding its behavior in lipid membranes.
| Property | Value | Technique | Notes |
| Molecular Weight | 509.9 g/mol | - | [1] |
| Main Phase Transition Temperature (Tm) | 86.3 °C | Differential Scanning Calorimetry (DSC) | For hydrated C14-Ceramide (Ceramide 2 analogue). This is the temperature of the main order-disorder transition.[2] |
| Enthalpy of Main Transition (ΔH) | 59.0 kJ/mol | Differential Scanning Calorimetry (DSC) | For hydrated C14-Ceramide (Ceramide 2 analogue).[2] |
| Solid-Solid Phase Transition | ~61-66 °C | Differential Scanning Calorimetry (DSC) & Fourier-Transform Infrared Spectroscopy (FTIR) | A transition from an orthorhombic to a hexagonal subcell packing occurs below the main transition temperature.[3] |
| Area per Molecule (at collapse) | ~40 Ų/molecule | Langmuir Trough | This value can vary depending on temperature and subphase conditions. |
| Effect on Membrane Thickness | Increase | X-ray & Neutron Diffraction | The addition of ceramides generally increases the thickness of the hydrophobic core of lipid bilayers.[4][5] |
Signaling Pathways Involving this compound
Ceramides, including this compound, are central to various signaling pathways that regulate critical cellular processes such as apoptosis, cell cycle arrest, and inflammation.[6] They can exert their effects by altering membrane biophysics to facilitate the clustering of receptor proteins or by directly interacting with downstream effector proteins. A generalized signaling pathway involving ceramide generation and downstream effects is depicted below.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Fourier transform infrared spectroscopy and differential scanning calorimetry studies of fatty acid homogeneous ceramide 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of Ceramide on Liquid-Ordered Domains Investigated by Simultaneous AFM and FCS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inimitable Impacts of Ceramides on Lipid Rafts Formed in Artificial and Natural Cell Membranes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: C14 Ceramide as a Standard for Lipidomic Analysis
References
- 1. Ceramide signaling in cancer and stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ceramide Metabolism and Its Impact on Health - Creative Proteomics [creative-proteomics.com]
- 3. Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease - MetwareBio [metwarebio.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Mammalian Ceramide Synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. GSRS [precision.fda.gov]
- 9. N-Myristoyl- D -sphingosine = 98.0 TLC 34227-72-0 [sigmaaldrich.com]
- 10. N-Myristoyl-D-sphingosine | C32H63NO3 | CID 129826601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Lipid Extraction for Mass Spectrometry Lipidomics [protocols.io]
- 12. Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: C14 Ceramide in Lipid Monolayer Biophysical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceramides (B1148491) are a class of sphingolipids that play a crucial role in the structural integrity of cell membranes and are key signaling molecules in various cellular processes, including apoptosis, cell differentiation, and proliferation. The biophysical properties of ceramides are highly dependent on the length of their N-acyl chain. C14 Ceramide (N-myristoyl-D-erythro-sphingosine) is a medium-chain ceramide whose specific effects on membrane organization and fluidity are of significant interest in understanding its biological functions and for its potential applications in drug delivery and dermatology.
These application notes provide a comprehensive overview of the use of this compound in lipid monolayer studies, a powerful in vitro model system for mimicking the outer leaflet of the cell membrane. Detailed protocols for key biophysical techniques are provided to enable researchers to investigate the properties of this compound-containing lipid films.
Biophysical Characterization of this compound Monolayers
The incorporation of this compound into lipid monolayers significantly influences their physicochemical properties. The medium-length acyl chain of this compound leads to distinct packing and phase behavior compared to its longer-chain counterparts.
Key Biophysical Parameters
The study of this compound in lipid monolayers often involves the determination of the following parameters:
-
Surface Pressure-Area (π-A) Isotherms: These measurements reveal the phase behavior of the monolayer as it is compressed. Key data points include the lift-off area (where the surface pressure begins to rise), the collapse pressure (where the monolayer structure breaks down), and the compressibility modulus (which indicates the fluidity or rigidity of the monolayer).
-
Domain Formation and Morphology: The lateral organization of lipids in the monolayer can be visualized using techniques like Brewster Angle Microscopy (BAM) and Atomic Force Microscopy (AFM). These methods provide insights into the size, shape, and distribution of lipid domains, which are thought to mimic lipid rafts in biological membranes.
-
Lipid Mixing and Miscibility: The interaction and miscibility of this compound with other membrane lipids, such as phospholipids (B1166683) and cholesterol, can be assessed by analyzing the deviation of the mixed monolayer's behavior from ideality. The hydrophobic mismatch between this compound and longer-chain lipids can lead to phase separation.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data regarding the biophysical properties of this compound in lipid monolayers, based on available literature. It is important to note that specific values can vary depending on experimental conditions such as temperature, subphase composition, and the presence of other lipids.
| Parameter | Value/Observation | Technique | Reference |
| Phase Behavior of Pure this compound | Exhibits a transition from an expanded to a condensed phase upon compression. | Langmuir Trough | [1] |
| Mixing with Longer Chain Ceramides | Shows partial or complete immiscibility with longer chain ceramides (e.g., C18:0) due to hydrophobic mismatch.[1] | Langmuir Trough | [1] |
| Interaction with Cholesterol | Forms mixed phases with cholesterol, influencing the stability and organization of the monolayer.[2] | Grazing Incidence X-ray Diffraction | [2] |
| Domain Formation | Can induce the formation of distinct lipid domains when mixed with other lipids. | AFM, BAM | [3][4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a starting point and may require optimization based on specific experimental goals and equipment.
Protocol 1: Preparation and Analysis of this compound Monolayers using a Langmuir Trough
Objective: To determine the surface pressure-area (π-A) isotherm of a this compound monolayer.
Materials:
-
This compound (N-myristoyl-D-erythro-sphingosine)
-
Chloroform (spectroscopic grade)
-
Methanol (spectroscopic grade)
-
Langmuir trough equipped with a Wilhelmy plate pressure sensor and movable barriers
-
Microsyringe
-
Ultrapure water (subphase)
Procedure:
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in a chloroform/methanol (9:1, v/v) mixture at a concentration of 1 mg/mL.
-
Ensure the ceramide is fully dissolved. Sonication may be used if necessary.
-
-
Langmuir Trough Preparation:
-
Thoroughly clean the Langmuir trough and barriers with ethanol (B145695) and then rinse extensively with ultrapure water.
-
Fill the trough with ultrapure water as the subphase.
-
Allow the subphase to equilibrate to the desired temperature (e.g., 25 °C).
-
Clean the subphase surface by aspirating the top layer until the surface pressure reading is stable and close to zero.
-
-
Monolayer Formation:
-
Using a microsyringe, carefully deposit small droplets of the this compound solution onto the air-water interface at different locations.
-
Allow 15-20 minutes for the solvent to evaporate completely.
-
-
Isotherm Measurement:
-
Compress the monolayer by moving the barriers at a constant rate (e.g., 10 cm²/min).
-
Simultaneously record the surface pressure as a function of the mean molecular area.
-
Continue compression until the monolayer collapses, indicated by a sharp drop or plateau in the surface pressure.
-
-
Data Analysis:
-
Plot the surface pressure (π) versus the mean molecular area (A).
-
Determine the lift-off area, collapse pressure, and calculate the compressibility modulus from the slope of the isotherm in the condensed phase.
-
Protocol 2: Visualization of this compound-Containing Monolayers by Brewster Angle Microscopy (BAM)
Objective: To visualize the morphology and domain formation in a this compound monolayer during compression.
Materials:
-
Langmuir trough integrated with a Brewster Angle Microscope.
-
This compound solution (as prepared in Protocol 1).
-
Other lipids (e.g., DPPC, cholesterol) for mixed monolayers, if desired.
Procedure:
-
Prepare the Langmuir Trough and Monolayer:
-
Follow steps 2 and 3 from Protocol 1 to prepare the trough and form the this compound or mixed lipid monolayer.
-
-
BAM Imaging:
-
Position the BAM optics at the Brewster angle for the air-water interface (approximately 53°).[5]
-
Begin acquiring images of the monolayer before starting the compression.
-
Start the compression of the monolayer at a constant rate, as in Protocol 1.
-
Continuously capture BAM images at different stages of compression, particularly at the onset of surface pressure increase and during phase transitions.
-
-
Image Analysis:
-
Analyze the sequence of BAM images to observe the formation, growth, and morphology of any lipid domains.
-
Correlate the observed morphological changes with the corresponding points on the surface pressure-area isotherm.
-
Protocol 3: Nanoscale Imaging of this compound Domains using Atomic Force Microscopy (AFM)
Objective: To obtain high-resolution images of the topography of this compound-containing monolayers transferred onto a solid substrate.
Materials:
-
Langmuir-Blodgett trough for monolayer deposition.
-
Solid substrates (e.g., freshly cleaved mica, silicon wafers).
-
Atomic Force Microscope.
-
This compound solution (as prepared in Protocol 1).
Procedure:
-
Monolayer Preparation and Compression:
-
Prepare a this compound or mixed lipid monolayer on the Langmuir trough as described in Protocol 1.
-
Compress the monolayer to the desired surface pressure for deposition. This pressure should be chosen based on the π-A isotherm to ensure the desired phase is being transferred.
-
-
Langmuir-Blodgett Deposition:
-
Immerse the solid substrate vertically into the subphase before or after monolayer formation.
-
Withdraw the substrate slowly and at a constant speed (e.g., 1-5 mm/min) through the monolayer. The hydrophobic tails of the lipids will adhere to the substrate.
-
Maintain a constant surface pressure during the deposition process by adjusting the barrier position.
-
-
AFM Imaging:
-
Allow the deposited film to dry in a desiccator.
-
Mount the substrate on the AFM stage.
-
Image the topography of the lipid monolayer in tapping mode or contact mode in air or under liquid. Tapping mode is generally preferred for soft biological samples to minimize damage.[6]
-
Acquire images at different scan sizes to observe the overall morphology and fine details of the lipid domains.
-
-
Data Analysis:
-
Analyze the AFM images to determine the height difference between different lipid phases, the size and shape of domains, and the surface roughness.
-
Visualizations
Experimental Workflow for Lipid Monolayer Studies
Caption: Workflow for biophysical studies of this compound lipid monolayers.
Ceramide-Mediated Signaling Pathway
Caption: Generalized pathway of ceramide-mediated cellular signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure of Cholesterol/Ceramide Monolayer Mixtures: Implications to the Molecular Organization of Lipid Rafts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Atomic force microscopy of lipid domains in supported model membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nlab.pl [nlab.pl]
- 5. biolinscientific.com [biolinscientific.com]
- 6. Lipid Self-Assemblies under the Atomic Force Microscope - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: C14 Ceramide in Morphological and Dimensional Evaluation Studies
Introduction
Ceramide is a critical bioactive lipid that serves as a central molecule in sphingolipid metabolism and acts as a second messenger in various cellular signaling pathways.[1] Ceramides (B1148491) are implicated in a wide array of cellular processes, including apoptosis, cell cycle arrest, senescence, inflammation, and endoplasmic reticulum (ER) stress.[2][3] The biological function of ceramide is highly dependent on the length of its N-acyl chain, which can range from medium-chain (C12-C14) to ultra-long-chain (≥C26).[2]
C14 Ceramide (N-myristoyl-D-erythro-sphingosine) is a medium-chain ceramide whose elevated levels have been specifically linked to the induction of chronic ER stress and subsequent apoptosis.[2][4][5] It is synthesized by Ceramide Synthase 5 (CerS5) and CerS6.[2][6] Due to its defined role in stress-induced signaling, this compound is a valuable tool for researchers studying cellular morphology and dimensional changes associated with these pathways. These application notes provide detailed protocols for utilizing this compound to investigate its effects on cell structure and dimensions.
Key Research Applications
-
Induction of Apoptosis and ER Stress: Exogenous application of this compound can be used to model and study the molecular mechanisms of ER stress-mediated apoptosis.[2] This is particularly relevant in fields like cancer biology and metabolic diseases where dysregulation of ceramide metabolism is observed.[1][4]
-
Morphological Analysis of Cell Death: this compound treatment induces characteristic morphological changes associated with apoptosis, such as cell shrinkage, membrane blebbing, and nuclear condensation. These changes can be qualitatively and quantitatively assessed using microscopy.
-
Cell Cycle Analysis: As a signaling molecule, ceramide can induce G0/G1 cell cycle arrest by promoting the dephosphorylation of the Retinoblastoma (Rb) gene product.[7] The effect of this compound on cell proliferation can be studied through cell cycle analysis.[8]
-
Investigation of Membrane Biophysics: The acyl chain length of ceramide influences the biophysical properties of cell membranes, including fluidity and lateral organization.[9][10] this compound can be used to study how specific ceramide species alter membrane structure and function.
Experimental Protocols
Protocol 1: Preparation and Cellular Delivery of this compound
This protocol describes the preparation of this compound stock solutions and their delivery to cultured cells. Short-chain and medium-chain ceramides are often cell-permeable.[11]
Materials:
-
This compound (N-myristoyl-D-erythro-sphingosine)
-
Ethanol (EtOH) or Dimethyl sulfoxide (B87167) (DMSO)
-
Complete cell culture medium
-
Cultured cells of interest
Procedure:
-
Stock Solution Preparation:
-
Dissolve this compound in 100% Ethanol or DMSO to create a high-concentration stock solution (e.g., 10-20 mM).
-
Vortex thoroughly to ensure complete dissolution.
-
Dispense into small aliquots in dark glass vials, dry under a stream of nitrogen gas if desired for long-term storage, and store at -80°C.[12]
-
-
Working Solution Preparation:
-
On the day of the experiment, reconstitute a dried aliquot or dilute the stock solution in complete cell culture medium to the desired final concentrations (e.g., 1-50 µM).
-
It is critical to include a vehicle control (medium with the same final concentration of EtOH or DMSO) in all experiments to account for solvent effects.[13]
-
-
Cell Treatment:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or chamber slides) and allow them to attach and reach the desired confluency (typically 60-70%).
-
Remove the existing medium and replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 6, 12, 24, or 48 hours) at 37°C in a 5% CO2 incubator. The optimal concentration and incubation time should be determined empirically for each cell line.[11]
-
Protocol 2: Morphological Evaluation by Fluorescence Microscopy
This protocol details the staining of this compound-treated cells to visualize key morphological features of apoptosis.
Materials:
-
Cells cultured on glass coverslips or chamber slides
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS
-
Phalloidin (B8060827) conjugated to a fluorophore (e.g., Alexa Fluor 488) for F-actin staining
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in Protocol 1.
-
Fixation: After incubation, gently wash the cells twice with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS. Block non-specific binding by incubating with 1% BSA in PBS for 30 minutes.
-
Staining:
-
Incubate the cells with the fluorescently-labeled phalloidin solution (diluted in 1% BSA/PBS according to the manufacturer's instructions) for 1 hour at room temperature in the dark to stain the actin cytoskeleton.
-
Wash three times with PBS.
-
Incubate with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature in the dark to stain the nuclei.
-
-
Mounting and Imaging: Wash three times with PBS. Mount the coverslips onto glass slides using an anti-fade mounting medium. Image the cells using a fluorescence microscope with appropriate filters for the chosen fluorophores. Capture images of cell morphology, noting changes in cell shape, actin organization, nuclear condensation, and fragmentation.
Protocol 3: Dimensional Analysis Using ImageJ/Fiji
This protocol provides a workflow for quantifying morphological and dimensional changes from the images acquired in Protocol 2.
Software:
-
ImageJ or Fiji (freely available from NIH)
Procedure:
-
Image Import: Open the captured fluorescence images in ImageJ/Fiji.
-
Set Scale: Calibrate the image dimensions by setting the scale (Analyze -> Set Scale) based on the pixel-to-micron ratio provided by the microscope software.
-
Cell Area and Shape Measurement (Actin Channel):
-
Select the image channel showing the phalloidin stain.
-
Use the thresholding tool (Image -> Adjust -> Threshold) to create a binary mask of the cells.
-
Use the "Analyze Particles" function (Analyze -> Analyze Particles) to measure parameters for each cell. Key parameters include:
-
Area: The total area of the cell in µm².
-
Circularity: A value from 0 to 1.0, where 1.0 indicates a perfect circle. A decrease in circularity can indicate membrane blebbing or an irregular shape.
-
Roundness: Another shape descriptor, related to the aspect ratio.
-
-
-
Nuclear Area and Condensation Measurement (DAPI Channel):
-
Select the image channel showing the DAPI stain.
-
Follow the same thresholding and particle analysis steps as above to measure the nuclear area. Apoptotic nuclei are typically smaller and more condensed.
-
Measure the integrated density of the DAPI signal within the nucleus. An increase in intensity per unit area can indicate chromatin condensation.
-
-
Data Export and Analysis: Export the measurement data to a spreadsheet. Calculate the average and standard deviation for each parameter across different treatment groups. Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed changes.
Quantitative Data Summary
The biological impact of ceramides is highly dependent on their specific acyl chain length.[14] Quantitative analysis can reveal these distinct effects. The table below summarizes correlational data on this compound and cell death from a study on endometrial cancer cells.
| Cell Line | Parameter | Ceramide Species | Correlation Coefficient (r) | p-value | Reference |
| Ishikawa | Cell Death vs. Sphingolipid Rheostat | S1P / C14:0-Cer | 0.61 | < 0.01 | [14] |
This table illustrates that in Ishikawa cells, a higher ratio of S1P to C14:0-Cer is positively correlated with cell death, highlighting the importance of the balance between different sphingolipids in determining cell fate.[14]
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
Caption: Workflow for morphological and dimensional analysis of cells treated with this compound.
This compound-Induced Signaling Pathway
Caption: this compound induces apoptosis via the chronic endoplasmic reticulum (ER) stress pathway.[2]
References
- 1. mdpi.com [mdpi.com]
- 2. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ceramide Signaling and p53 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Ceramide Acyl Chain Length and Its Relevance to Intracellular Lipid Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural Products and Small Molecules Targeting Cellular Ceramide Metabolism to Enhance Apoptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. f6publishing.blob.core.windows.net [f6publishing.blob.core.windows.net]
- 9. Effect of ceramide structure on membrane biophysical properties: the role of acyl chain length and unsaturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ceramides stimulate caspase-14 expression in human keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell death/survival signal by ceramide and sphingosine-1-phosphate - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Differential Effects of Sphingolipids on Cell Death and Antioxidant Defenses in Type 1 and Type 2 Endometrial Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming C14 Ceramide solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with C14 Ceramide, focusing on overcoming its solubility challenges in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate out of solution in my aqueous cell culture medium?
A1: this compound is a long-chain, hydrophobic lipid with very limited solubility in aqueous solutions like cell culture media. Precipitation occurs when its concentration exceeds its solubility limit. This can be exacerbated by factors such as direct addition to the medium without a proper carrier, the final concentration being too high, and the absence of serum or other carrier proteins in the medium.
Q2: What are the recommended organic solvents for creating a this compound stock solution?
A2: For creating a concentrated stock solution, dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and ethanol (B145695) are suitable choices. It is crucial to use high-purity, anhydrous solvents and to purge the vial with an inert gas like argon or nitrogen before sealing to prevent oxidation of the lipid.
Q3: Can I dissolve this compound directly in PBS or cell culture medium?
A3: Direct dissolution of this compound in aqueous buffers like PBS or cell culture media is not recommended. Its solubility in these solutions is extremely low, and attempting to dissolve it directly will likely result in precipitation and an inaccurate final concentration in your experiment.
Q4: How can I improve the delivery of this compound to my cells in culture?
A4: To improve delivery and avoid precipitation, this compound should be complexed with a carrier molecule or dissolved in a co-solvent system before being added to the cell culture medium. Common methods include complexation with fatty acid-free bovine serum albumin (BSA) or using a solvent mixture of ethanol and dodecane.
Q5: What is the maximum recommended final concentration of organic solvent in cell culture?
A5: The final concentration of organic solvents like DMSO or ethanol in your cell culture should be kept to a minimum to avoid cytotoxicity. A general guideline is to keep the final solvent concentration at or below 0.1% (v/v). Always include a vehicle control in your experiments with the same final concentration of the solvent to account for any potential effects on the cells.
Quantitative Data Presentation
The solubility of ceramides (B1148491) is highly dependent on the length of their fatty acyl chain and the nature of the solvent. Below is a table summarizing the available solubility data for this compound and other ceramides for comparison.
| Ceramide (Acyl Chain Length) | Solvent/Buffer | Temperature | Solubility |
| This compound (d18:1/14:0) | Dimethylformamide (DMF) | Not Specified | ~0.15 mg/mL [1][2] |
| N-Acetyl-D-erythro-C14-sphingosine | Chloroform, Ethanol, DMSO, DMF | Not Specified | Up to 5 mg/mL[3] |
| C2 Ceramide (d18:1/2:0) | Ethanol | Not Specified | ~33 mg/mL |
| C2 Ceramide (d18:1/2:0) | DMSO | Not Specified | ~20 mg/mL |
| C2 Ceramide (d18:1/2:0) | Dimethylformamide (DMF) | Not Specified | ~22 mg/mL |
| C2 Ceramide (d18:1/2:0) | PBS (pH 7.2) | Not Specified | ~50 µg/mL |
| C6 Ceramide (d18:1/6:0) | Ethanol, DMSO, DMF | Not Specified | ~20 mg/mL[4] |
| C6 Ceramide (d18:1/6:0) | 1:1 Ethanol:PBS (pH 7.2) | Not Specified | ~0.5 mg/mL[4] |
| C24:1 Ceramide (d18:1/24:1) | Ethanol | Not Specified | ~3 mg/mL[2] |
| C24:1 Ceramide (d18:1/24:1) | DMSO | Not Specified | <20 µg/mL[2] |
| C24:1 Ceramide (d18:1/24:1) | Dimethylformamide (DMF) | Not Specified | >5.5 mg/mL[2] |
| C24:1 Ceramide (d18:1/24:1) | PBS (pH 7.2) | Not Specified | <20 µg/mL[2] |
| C24:1 Ceramide (d18:1/24:1) | 1:1 Ethanol:PBS (pH 7.2) | Not Specified | ~0.5 mg/mL[2] |
Experimental Protocols
Here are detailed methodologies for preparing and using this compound in aqueous solutions for cell-based assays.
Protocol 1: Preparation of this compound Stock Solution in an Organic Solvent
This protocol describes the preparation of a concentrated stock solution of this compound in an organic solvent.
Materials:
-
This compound (solid)
-
Anhydrous ethanol or DMSO
-
Inert gas (argon or nitrogen)
-
Sterile glass vial with a Teflon-lined cap
Procedure:
-
Bring the vial of this compound to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound in a sterile glass vial.
-
Add the appropriate volume of anhydrous ethanol or DMSO to achieve the desired stock concentration (e.g., 1-10 mM).
-
Purge the vial with a gentle stream of inert gas for 1-2 minutes to displace air.
-
Cap the vial tightly and vortex until the ceramide is completely dissolved. Gentle warming (37°C) may be necessary.
-
Store the stock solution at -20°C. Avoid repeated freeze-thaw cycles by preparing small aliquots.
Protocol 2: Preparation of this compound-BSA Complex
This method is suitable for delivering this compound to cells in a serum-free medium.
Materials:
-
This compound stock solution in ethanol (from Protocol 1)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS), sterile
-
Sterile glass test tubes
-
Sterile centrifuge tubes
Procedure:
-
Prepare a 10% (w/v) fatty acid-free BSA solution in sterile PBS.
-
In a sterile glass test tube, dispense the required volume of this compound stock solution.
-
Evaporate the ethanol under a gentle stream of nitrogen gas. Further dry the lipid film under vacuum for at least 1 hour.
-
Resuspend the dried this compound in a small volume of ethanol (e.g., 200 µL).
-
In a sterile centrifuge tube, add the desired volume of the 10% BSA solution.
-
While vigorously vortexing the BSA solution, slowly inject the ethanolic this compound solution into the BSA solution.
-
Continue vortexing for another minute to ensure complete complexation.
-
The this compound-BSA complex is now ready to be diluted into your cell culture medium.
Protocol 3: Solubilization of this compound using Ethanol/Dodecane
This method provides an alternative way to disperse this compound in an aqueous medium.
Materials:
-
This compound (solid)
-
Ethanol (100%)
-
Dodecane
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 98:2 (v/v) mixture of ethanol and dodecane.
-
Dissolve this compound in the ethanol/dodecane mixture to the desired concentration.
-
Add this solution dropwise to your cell culture medium while vortexing to create a stable dispersion.
-
Use the prepared medium immediately for your experiments.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation upon addition to medium | - Final concentration is too high.- Inadequate mixing.- Absence of carrier proteins in serum-free media. | - Perform a dose-response experiment to determine the optimal, non-precipitating concentration.- Add the ceramide solution dropwise while vortexing the medium.- For serum-free conditions, use the BSA complexation method (Protocol 2). |
| Cell death in vehicle control | - Solvent toxicity. | - Ensure the final concentration of the organic solvent (ethanol or DMSO) is ≤ 0.1% (v/v).- Perform a solvent toxicity curve for your specific cell line. |
| Inconsistent experimental results | - Instability of this compound in aqueous solution.- Degradation of the stock solution. | - Prepare fresh ceramide-containing media for each experiment.- Aliquot the stock solution and avoid repeated freeze-thaw cycles. Store at -20°C, protected from light. |
| No observable biological effect | - Insufficient delivery to cells.- Rapid metabolism of this compound by cells. | - Confirm the formation of a stable dispersion or complex before use.- Consider using a higher concentration or a more efficient delivery method.- Investigate the expression of ceramidases in your cell line, which can degrade ceramide. |
Signaling Pathways and Experimental Workflows
This compound Biosynthesis and Metabolism
Ceramides, including this compound, are central molecules in sphingolipid metabolism. They can be synthesized de novo, through the breakdown of complex sphingolipids, or via the salvage pathway.
References
Recommended storage conditions for maintaining C14 Ceramide stability
Technical Support Center: C14 Ceramide
This technical support guide provides researchers, scientists, and drug development professionals with essential information on the recommended storage conditions, stability, and experimental use of this compound (d18:1/14:0).
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: For long-term stability, this compound should be stored at -20°C as a crystalline solid.[1][2][3] Under these conditions, it is stable for at least four years.[1][3]
Q2: How should I prepare a stock solution of this compound?
A2: this compound is soluble in organic solvents such as ethanol (B145695), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[1][3] It is recommended to prepare a stock solution in one of these solvents. For example, a stock solution can be made by dissolving this compound in ethanol at a concentration of approximately 3 mg/mL.[3] Purge the solvent with an inert gas before sealing the vial to minimize oxidation.
Q3: How do I prepare an aqueous solution of this compound for cell culture experiments?
A3: this compound is sparingly soluble in aqueous buffers.[3] To prepare a working solution for biological experiments, first dissolve the lipid in an organic solvent like ethanol. Then, dilute this stock solution with the aqueous buffer or cell culture medium of choice. A 1:1 mixture of ethanol and PBS (pH 7.2) can achieve a solubility of about 0.5 mg/mL.[3] It is crucial to ensure the final concentration of the organic solvent is low enough to not affect the cells. Always include a vehicle control (medium with the same amount of solvent) in your experiments. Aqueous solutions should be prepared fresh and are not recommended for storage for more than one day.[3]
Q4: Is this compound stable once dissolved?
A4: While this compound is stable for years when stored as a solid at -20°C, its stability in solution is lower.[1] Stock solutions in organic solvents should be stored at -20°C and used within a few months. Aqueous solutions are the least stable and should be prepared fresh for each experiment.[3] Avoid repeated freeze-thaw cycles of stock solutions.
Troubleshooting Guide
Issue 1: Inconsistent or no biological effect observed in my experiments.
-
Possible Cause 1: Improper Solubilization.
-
Solution: this compound may not have been fully dissolved, leading to a lower effective concentration. Ensure the compound is completely dissolved in the organic solvent before diluting into your aqueous experimental buffer. Gentle warming or vortexing can aid dissolution.
-
-
Possible Cause 2: Degradation.
-
Solution: this compound can be metabolized by cells. Cellular ceramidases can hydrolyze it to sphingosine (B13886), which can then be phosphorylated by sphingosine kinases to form sphingosine-1-phosphate (S1P), a signaling molecule that often promotes cell survival and proliferation, counteracting the pro-apoptotic effects of ceramide.[4][5][6] If you observe lower-than-expected apoptosis or increased proliferation, consider the metabolic conversion to S1P. You can test this by using inhibitors of ceramidase or sphingosine kinase.
-
-
Possible Cause 3: Purity.
Issue 2: Cell death observed in my vehicle control group.
-
Possible Cause: Solvent Toxicity.
-
Solution: The organic solvent (e.g., DMSO, ethanol) used to dissolve the this compound may be toxic to your cells at the concentration used. Determine the maximum solvent concentration your cells can tolerate without affecting viability. Keep the final solvent concentration in your experiments below this level and consistent across all treatment groups, including the vehicle control.
-
Issue 3: Precipitate forms when I add the this compound stock solution to my aqueous medium.
-
Possible Cause: Poor Solubility.
-
Solution: This indicates that the solubility limit has been exceeded. Try preparing a more dilute working solution by further diluting your stock in the aqueous medium. Alternatively, complexing the ceramide with a carrier like bovine serum albumin (BSA) can improve its delivery to cells in culture.
-
Data Presentation: Storage and Solubility
The following table summarizes the key storage and solubility information for this compound.
| Parameter | Recommended Condition | Reference(s) |
| Physical Form | Crystalline Solid | [1][3] |
| Storage Temperature | -20°C | [1][2][3] |
| Long-Term Stability | ≥ 4 years (as solid at -20°C) | [1][3] |
| Solvents | Ethanol (~3 mg/mL), Dimethylformamide (>5.5 mg/mL), DMSO (<20 µg/ml) | [1][3] |
| Aqueous Solubility | Sparingly soluble. Prepare by diluting an organic stock solution. A 1:1 Ethanol:PBS (pH 7.2) solution has a solubility of ~0.5 mg/mL. | [3] |
| Aqueous Stability | Not recommended for storage for more than one day. | [3] |
Experimental Protocols
Protocol 1: Induction of Endogenous this compound and Analysis of ER Stress
This protocol is designed to study the downstream effects of endogenously generated this compound in intestinal epithelial cells.[8]
-
Cell Culture: Plate intestinal epithelial cells (e.g., Caco-2) and grow to desired confluency.
-
Myristate Treatment: Prepare a stock solution of myristic acid complexed to BSA. Treat cells with myristate (e.g., 200 µM) for various time points (e.g., 0, 4, 8, 16 hours) to induce the synthesis of this compound.[8]
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them using an appropriate buffer for either protein or RNA extraction.
-
Lipid Extraction and Analysis (Optional): To confirm this compound production, extract lipids from a parallel set of samples and analyze by mass spectrometry.
-
Western Blot Analysis: Separate 30-50 µg of protein lysate by SDS-PAGE. Transfer to a PVDF membrane and probe with primary antibodies against ER stress markers such as phosphorylated IRE1α and XBP1s. Use an appropriate loading control (e.g., β-actin).
-
qRT-PCR Analysis: Extract total RNA and perform reverse transcription. Use quantitative PCR to measure the mRNA expression levels of ER stress target genes, such as the inflammatory cytokine IL-6.[8]
Protocol 2: In Vitro Ceramide Synthase (CerS) Activity Assay
This protocol measures the activity of Ceramide Synthases, such as CerS5 and CerS6, which are responsible for generating this compound.[9]
-
Homogenate Preparation: Prepare cell or tissue homogenates in a suitable buffer. Determine the protein concentration using a BCA or Bradford assay.
-
Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing:
-
50 µg of cell/tissue homogenate
-
10 µM NBD-sphinganine (fluorescent substrate)
-
50 µM C14:0-CoA (myristoyl-CoA)
-
Reaction buffer (e.g., 50 mM HEPES/KOH, pH 7.4, 25 mM KCl, 2 mM MgCl2)
-
-
Incubation: Incubate the reaction mixture at 37°C for 30-120 minutes. The reaction time should be within the linear range of product formation.
-
Reaction Termination & Lipid Extraction: Stop the reaction by adding a chloroform/methanol mixture (e.g., 2:1, v/v). Vortex and centrifuge to separate the phases.
-
TLC Analysis: Carefully spot the lipid-containing lower phase onto a silica (B1680970) TLC plate. Develop the plate using a suitable solvent system (e.g., chloroform/methanol/acetic acid, 90:9:1, v/v/v).
-
Quantification: Visualize the fluorescent NBD-dihydroceramide product under UV light. Scrape the corresponding band from the plate and quantify the fluorescence using a plate reader or quantify directly on the plate using an imaging system.
Mandatory Visualizations
Caption: Overview of this compound metabolism and its role in cell fate signaling.
Caption: Workflow for analyzing myristate-induced ER stress via this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Developing new ceramide analogs and identifying novel sphingolipid-controlled genes against a virus-associated lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ceramide Metabolism: Structure, Functions, and Analysis - Creative Proteomics [creative-proteomics.com]
- 6. researchgate.net [researchgate.net]
- 7. scbt.com [scbt.com]
- 8. Myristate-induced endoplasmic reticulum stress requires ceramide synthases 5/6 and generation of C14-ceramide in intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A fluorescent assay for ceramide synthase activity - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent the aggregation of C14 Ceramide in experimental setups
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of C14 Ceramide (N-myristoyl-D-erythro-sphingosine) in experimental setups.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why does my this compound solution appear cloudy or contain precipitates?
A1: this compound is a lipophilic molecule with very low solubility in aqueous solutions.[1][2] Cloudiness or precipitation indicates that the ceramide has aggregated or crystallized out of solution. This commonly occurs when the concentration of this compound exceeds its solubility limit in the chosen solvent or when an organic stock solution is diluted too rapidly into an aqueous buffer or cell culture medium.
Q2: What is the best solvent to dissolve this compound for initial stock preparation?
A2: The choice of solvent depends on the downstream application. For initial stock solutions, organic solvents are necessary.
-
For cell culture experiments: Ethanol (B145695) or DMSO are commonly used.[3][4] It is crucial to prepare a concentrated stock solution and then dilute it, ensuring the final solvent concentration in the cell culture medium is non-toxic (typically ≤ 0.1%).[4]
-
For analytical techniques (e.g., HPTLC, HPLC/MS): Chloroform:methanol (B129727) mixtures (e.g., 2:1, v/v) or pure methanol are effective.[3] However, these are toxic to live cells.[5]
Q3: How can I prevent this compound from aggregating when I add it to my aqueous buffer or cell culture medium?
A3: Several methods can be employed to improve the solubility and prevent the aggregation of this compound in aqueous environments. The appropriate method depends on the specific experimental requirements.
-
Method 1: Dilution of Ethanolic Stock: Prepare a stock solution in 100% ethanol.[4] This stock should be added to the aqueous medium with vigorous vortexing or agitation to ensure rapid dispersal.[5] The final ethanol concentration should be kept at a minimum (e.g., ≤ 0.1%) to avoid solvent-induced artifacts.[4]
-
Method 2: Use of a Carrier Protein (BSA): Complexing this compound with fatty acid-free Bovine Serum Albumin (BSA) can significantly enhance its delivery to cells in a monomeric form.[5]
-
Method 3: Co-solubilization with Dodecane (B42187): A solvent mixture of ethanol and dodecane (98:2, v/v) can be used to disperse ceramides (B1148491) in aqueous solutions for cell culture applications.[5][6]
-
Method 4: Detergent Solubilization: For in vitro assays, non-ionic or zwitterionic detergents can be used to form mixed micelles with this compound, keeping it in solution.[7][8][9]
-
Method 5: Liposomal or Nanoemulsion Formulation: Encapsulating this compound into liposomes or nanoemulsions can improve its stability and delivery in aqueous systems.[10][11]
Q4: What are the recommended maximum working concentrations for this compound in cell culture?
A4: The effective working concentration of this compound can vary significantly depending on the cell type and the biological question being investigated. Typical concentrations range from 10 µM to 100 µM.[4] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experiment while monitoring for signs of cytotoxicity. When preparing working solutions, especially at higher concentrations, ensure the final concentration of the organic solvent is not toxic to the cells.[4]
Quantitative Data Summary
The following table summarizes key physicochemical properties and recommended solvent concentrations for this compound.
| Parameter | Value/Recommendation | Source(s) |
| Molecular Formula | C₃₂H₆₃NO₃ | [1][12] |
| Molecular Weight | ~509.85 g/mol | [2][12] |
| Form | Powder or solid | [2] |
| Storage Temperature | -20°C | [2][13] |
| XLogP3 | 11.8 | [1] |
| Recommended Solvents for Stock | Ethanol, DMSO, Chloroform:Methanol | [3][4][13] |
| Max. Final Ethanol Conc. in Culture | ≤ 0.1% | [4] |
| Max. Final DMSO Conc. in Culture | ≤ 0.1% | [4] |
The next table provides a comparison of different solubilization methods for this compound in aqueous media.
| Method | Key Advantages | Key Disadvantages | Best For |
| Ethanol Dilution | Simple and quick protocol. | Risk of aggregation if not done properly; potential for ethanol toxicity. | General cell culture experiments. |
| BSA Complexation | Delivers ceramide in a more physiologically relevant manner; reduces non-specific effects. | Requires fatty acid-free BSA; preparation is more involved. | Live-cell imaging, signaling studies. |
| Ethanol:Dodecane | Effective for dispersing ceramides. | Dodecane may have its own cellular effects. | Cell-based assays requiring stable ceramide dispersion. |
| Detergent Solubilization | High solubilizing capacity. | Detergents can disrupt cell membranes and interfere with protein function. | In vitro enzymatic assays, biophysical studies. |
| Liposomes/Nanoemulsions | High stability; can improve delivery efficiency. | Preparation can be complex and requires specialized equipment. | Drug delivery studies, in vivo experiments. |
Detailed Experimental Protocols
Protocol 1: Preparation of this compound Solution by Ethanol Dilution
-
Prepare Stock Solution: Weigh out the desired amount of this compound powder in a sterile microfuge tube. Dissolve it in 100% ethanol to make a concentrated stock solution (e.g., 10 mM). Warm the solution gently (up to 37°C) and vortex to ensure complete dissolution.[4] Store the stock solution at -20°C.
-
Prepare Working Solution: Pre-warm your serum-free cell culture medium or buffer to 37°C.
-
Dilution: While vortexing the pre-warmed medium, slowly add the required volume of the this compound stock solution to achieve the final desired concentration. It is critical to add the stock solution to the medium and not the other way around.
-
Final Check: Ensure the final solution is clear. If any cloudiness is observed, the ceramide may have precipitated. In such cases, preparing a fresh solution at a lower concentration or using an alternative solubilization method is recommended.
-
Control: Prepare a vehicle control with the same final concentration of ethanol as in the experimental samples.[4]
Protocol 2: Preparation of this compound-BSA Complexes
-
Prepare Lipid Stock: Dissolve this compound in a chloroform:methanol (19:1, v/v) solution to a concentration of approximately 1 mM.[5]
-
Dry Lipid Film: In a glass test tube, dispense an aliquot of the lipid stock solution. Dry the solvent under a gentle stream of nitrogen gas, followed by desiccation under vacuum for at least 1 hour to form a thin lipid film.[5]
-
Redissolve in Ethanol: Redissolve the dried lipid film in a small volume of 100% ethanol (e.g., 200 µl for an initial 50 µl of 1 mM stock).[5]
-
Prepare BSA Solution: Prepare a solution of fatty acid-free BSA in a suitable buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.4) at a concentration that will result in a desired molar ratio of ceramide to BSA (typically 1:1 to 5:1).[5]
-
Complexation: While vigorously vortexing the BSA solution, inject the ethanolic this compound solution into it.[5]
-
Incubation: Incubate the mixture at 37°C for 15-30 minutes to allow for complex formation.
-
Storage: The resulting this compound-BSA complex solution can be stored at -20°C.[5]
Visualizations
Experimental Workflow for Preventing this compound Aggregation
Caption: Workflow for preparing and using this compound solutions.
Ceramide-Induced Apoptosis Signaling Pathway
Caption: Simplified ceramide-mediated mitochondrial apoptosis pathway.
Logical Relationship of Solubilization Factors
Caption: Factors influencing this compound solubility in experiments.
References
- 1. N-Myristoyl-D-sphingosine | C32H63NO3 | CID 129826601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Myristoyl- D -sphingosine = 98.0 TLC 34227-72-0 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Influence of ceramides in the solubilization of stratum corneum lipid liposomes by C(12)-betaine/sodium dodecyl sulfate mixtures [pubmed.ncbi.nlm.nih.gov]
- 8. JP2002338459A - Method for solubilizing ceramide and ceramide- formulated skin care preparation obtained by using the method - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Polyglycerol fatty acid ester surfactant-based microemulsions for targeted delivery of ceramide AP into the stratum corneum: formulation, characterisation, in vitro release and penetration investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Topical Delivery of Ceramide by Oil-in-Water Nanoemulsion to Retain Epidermal Moisture Content in Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GSRS [precision.fda.gov]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Optimizing C14 Ceramide for Apoptosis Induction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing C14 Ceramide to induce apoptosis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced apoptosis?
A1: this compound, a long-chain ceramide, primarily induces apoptosis through the intrinsic or mitochondrial pathway. It leads to increased mitochondrial outer membrane permeabilization (MOMP), facilitating the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[1][2] This triggers a cascade of events, including the activation of caspase-9 and subsequently effector caspases like caspase-3, which execute the apoptotic program.[2][3][4] this compound can also influence the activity of Bcl-2 family proteins, promoting the pro-apoptotic members (e.g., Bax, Bak) and inhibiting the anti-apoptotic ones (e.g., Bcl-2, Bcl-xL).[5]
Q2: What is a typical starting concentration range for this compound?
A2: The optimal concentration of this compound is highly dependent on the cell type. A general starting range for in vitro studies is between 10 µM and 100 µM.[3] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Q3: How long should I incubate my cells with this compound?
A3: The incubation time required to observe apoptosis can vary significantly between cell lines, typically ranging from 6 to 48 hours.[3] A time-course experiment is recommended to identify the optimal time point for assessing apoptosis in your experimental system.
Q4: How should I prepare and dissolve this compound?
A4: this compound is a lipid and requires an organic solvent for dissolution. Commonly used solvents include ethanol, DMSO, or a mixture of chloroform (B151607) and methanol. It is essential to first dissolve the ceramide in the organic solvent and then dilute it in the cell culture medium to the final desired concentration. Ensure the final solvent concentration in the culture medium is minimal and non-toxic to the cells. A vehicle control (medium with the same concentration of solvent) should always be included in your experiments.
Q5: Can this compound induce other cellular responses besides apoptosis?
A5: Yes, depending on the cellular context and concentration, ceramides (B1148491) can also be involved in other cellular processes such as cell cycle arrest, autophagy, and senescence.[5][6] It is advisable to use multiple assays to confirm that the observed cell death is indeed apoptosis.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no apoptosis observed | Suboptimal this compound concentration: The concentration may be too low to induce a significant apoptotic response in your specific cell line. | Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 10 µM to 200 µM). |
| Inappropriate incubation time: The time point of analysis may be too early or too late to detect the peak of apoptosis. | Conduct a time-course experiment, analyzing apoptosis at multiple time points (e.g., 6, 12, 24, 48 hours). | |
| Cell line resistance: Some cell lines are inherently resistant to ceramide-induced apoptosis due to high levels of anti-apoptotic proteins (e.g., Bcl-2) or altered ceramide metabolism.[7] | Consider using a combination treatment with a sensitizing agent or trying a different cell line. Measure the expression levels of key apoptosis-related proteins. | |
| Poor this compound solubility/delivery: The ceramide may not be properly dissolved or delivered to the cells. | Ensure complete dissolution in the organic solvent before diluting in culture medium. The use of a carrier molecule like BSA may improve delivery. | |
| High background apoptosis in control | Solvent toxicity: The concentration of the organic solvent (e.g., DMSO, ethanol) used to dissolve the this compound may be toxic to the cells. | Reduce the final solvent concentration in the culture medium to a non-toxic level (typically <0.1%). Always include a vehicle-only control. |
| Unhealthy cells: Cells may be stressed due to over-confluency, nutrient deprivation, or other suboptimal culture conditions. | Use healthy, actively dividing cells at an appropriate confluency (typically 70-80%). Ensure proper cell culture maintenance. | |
| Inconsistent results | Variability in experimental conditions: Inconsistent cell density, passage number, or treatment conditions can lead to variable results. | Standardize your experimental protocol. Use cells of a similar passage number and maintain consistent cell seeding densities and treatment volumes. |
| Degradation of this compound: Improper storage can lead to the degradation of the compound. | Store this compound as recommended by the manufacturer, typically at -20°C or lower, protected from light and moisture. Prepare fresh working solutions for each experiment. |
Data Presentation
Table 1: Exemplar Dose-Response of this compound on Apoptosis Induction in A549 Cells
| This compound Concentration (µM) | Incubation Time (hours) | % Apoptotic Cells (Annexin V+/PI-) | % Necrotic Cells (Annexin V+/PI+) |
| 0 (Vehicle Control) | 24 | 3.5 ± 0.8 | 1.2 ± 0.3 |
| 10 | 24 | 12.8 ± 2.1 | 2.5 ± 0.6 |
| 25 | 24 | 28.4 ± 3.5 | 4.1 ± 0.9 |
| 50 | 24 | 55.7 ± 4.2 | 8.9 ± 1.5 |
| 100 | 24 | 68.2 ± 5.1 | 15.3 ± 2.2 |
Note: The data presented in this table is for illustrative purposes and represents typical results. Researchers must determine the optimal conditions for their specific cell line and experimental setup.
Experimental Protocols
Protocol 1: Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[8]
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time. Include a vehicle-treated control.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA.
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI (or amounts as recommended by the manufacturer).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
Protocol 2: Cell Viability Assessment using MTT Assay
The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[9]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a range of this compound concentrations.
-
After the desired incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
This protocol is used to detect changes in the expression of key proteins involved in apoptosis, such as cleaved caspase-3 and Bcl-2 family members.[10][11]
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound as described previously.
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize the protein of interest to a loading control like β-actin.
Mandatory Visualizations
Caption: this compound-induced intrinsic apoptosis pathway.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Mitochondrial Ceramide and the Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Apoptotic Sphingolipid Ceramide in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. Ceramide Signaling and p53 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of ceramide-induced apoptosis by Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Apoptosis western blot guide | Abcam [abcam.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
Troubleshooting common issues in C14 Ceramide LC-MS/MS analysis
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) analysis of C14 Ceramide.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape (tailing, splitting, or broadening) in this compound analysis?
Poor peak shape can originate from several factors, including issues with the sample preparation, chromatography, or the analytical column itself. Co-elution of matrix components, such as phospholipids (B1166683) in plasma or serum samples, can interact with the analyte or the column, leading to distorted peaks. Other potential causes include the use of an injection solvent stronger than the mobile phase, column contamination or degradation, and extra-column effects like improper connections or excessive tubing volume.
Q2: Why is my this compound signal intensity low or inconsistent?
Low or inconsistent signal intensity is often a result of ion suppression, a common matrix effect in LC-MS/MS. This occurs when co-eluting compounds from the sample matrix interfere with the ionization of this compound in the mass spectrometer's ion source, leading to a reduced signal. Inadequate sample cleanup is a primary cause of ion suppression. Other factors can include incorrect mass spectrometer settings, contamination of the ion source, or degradation of the analyte.
Q3: How can I determine if ion suppression is affecting my analysis?
A post-extraction spike experiment is a common method to assess matrix effects. This involves comparing the peak area of this compound spiked into a blank matrix extract with the peak area of the same amount of this compound in a pure solvent. A peak area in the matrix that is significantly lower than in the pure solvent indicates ion suppression.
Q4: Is protein precipitation alone sufficient for sample cleanup in this compound analysis from plasma or serum?
While protein precipitation is a straightforward sample preparation technique, it is often insufficient for removing all interfering matrix components, particularly phospholipids, which can cause ion suppression and chromatographic issues. For cleaner extracts and more reliable quantification, more rigorous cleanup methods like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) are recommended.
Q5: When is it necessary to use a stable isotope-labeled internal standard (SIL-IS)?
It is highly recommended to always use a stable isotope-labeled internal standard, such as this compound-d7, in quantitative LC-MS/MS analysis. A SIL-IS closely mimics the chemical and physical properties of the analyte and can compensate for variations in sample preparation, injection volume, chromatographic performance, and matrix effects, thereby improving the accuracy and precision of the quantification.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Splitting, Broadening)
| Possible Cause | Recommended Solution |
| Co-elution of Matrix Components | Implement a more robust sample cleanup method such as Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to remove interfering substances like phospholipids. |
| Inappropriate Injection Solvent | Ensure the injection solvent is of similar or weaker strength than the initial mobile phase to prevent peak distortion. |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, consider replacing the column. Using a guard column can help extend the life of the analytical column. |
| Suboptimal Chromatographic Conditions | Optimize the mobile phase composition and gradient to improve the separation of this compound from matrix components. Consider a different column chemistry if co-elution remains an issue. |
| Extra-Column Volume | Minimize the length and diameter of tubing between the injector, column, and mass spectrometer. Ensure all fittings are properly connected to avoid dead volume. |
Issue 2: Inconsistent or Low Signal (Ion Suppression)
| Possible Cause | Recommended Solution |
| Insufficient Sample Cleanup | Employ advanced sample preparation techniques like LLE or SPE to minimize the presence of co-eluting matrix components that cause ion suppression. |
| Suboptimal Ion Source Parameters | Optimize ion source parameters such as spray voltage, gas flows (nebulizer and drying gas), and temperature to ensure efficient ionization of this compound. |
| Contamination of the Ion Source | Regularly clean the ion source components, including the capillary and spray shield, to remove accumulated residue that can suppress the signal. |
| Analyte Degradation | Ensure proper sample handling and storage to prevent the degradation of this compound. Analyze samples as soon as possible after preparation. |
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for this compound Analysis
| Technique | Principle | Advantages | Disadvantages | Typical Recovery |
| Protein Precipitation (PPT) | Protein removal by precipitation with an organic solvent. | Simple and fast. | Incomplete removal of phospholipids and other interferences, leading to significant matrix effects.[1] | 70-85% |
| Liquid-Liquid Extraction (LLE) | Partitioning of this compound into an immiscible organic solvent. | Effective removal of polar interferences like salts and some phospholipids. | Can be labor-intensive and may require optimization of solvent systems. | 80-95% |
| Solid-Phase Extraction (SPE) | Separation based on affinity for a solid sorbent. | Provides very clean extracts, effectively removing a broad range of interferences. Can be automated. | Can be more expensive and requires method development for optimal recovery. | >90% |
Table 2: Typical Performance of a Validated LC-MS/MS Method for this compound
| Parameter | Typical Value |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 5-50 pg/mL[2] |
| Intra-assay Precision (%CV) | < 15% |
| Inter-assay Precision (%CV) | < 15% |
| Accuracy (% bias) | ± 15% |
| Recovery | 78-91% (from human plasma)[2] |
Experimental Protocols
Detailed Protocol for this compound Quantification in Human Plasma
This protocol is a composite based on established methods for ceramide analysis.[2]
1. Materials and Reagents:
-
This compound standard
-
C17 Ceramide (internal standard)
-
HPLC-grade water, methanol, acetonitrile, isopropanol, and chloroform (B151607)
-
Formic acid
-
Human plasma (or other biological matrix)
2. Standard and Internal Standard Preparation:
-
Prepare stock solutions of this compound and C17 Ceramide in chloroform at 1 mg/mL.
-
Prepare a working solution of this compound by diluting the stock solution in ethanol.
-
Prepare an internal standard working solution of C17 Ceramide in ethanol.
3. Sample Preparation (Liquid-Liquid Extraction):
-
To 50 µL of plasma sample, add 50 µL of the internal standard working solution.
-
Add 1.5 mL of a chloroform:methanol (2:1, v/v) mixture.
-
Vortex for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes.
-
Collect the lower organic phase.
-
Evaporate the solvent under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
4. LC-MS/MS Conditions:
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: ZORBAX Eclipse XDB-C8 (2.1 x 150 mm, 3.5 µm) or equivalent
-
Mobile Phase A: Water with 0.2% formic acid
-
Mobile Phase B: Acetonitrile:Isopropanol (60:40, v/v) with 0.2% formic acid
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-1 min: 50% B
-
1-4 min: Linear gradient to 100% B
-
4-16 min: Hold at 100% B
-
16-16.1 min: Return to 50% B
-
16.1-21 min: Re-equilibration at 50% B
-
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transition for this compound: m/z 510.5 → 264.3[3]
-
MRM Transition for C17 Ceramide (IS): m/z 552.5 → 264.3[3]
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the this compound standards.
-
Quantify the amount of this compound in the samples using the linear regression equation from the calibration curve.
Mandatory Visualizations
Caption: Experimental workflow for this compound LC-MS/MS analysis.
References
Identifying and minimizing experimental artifacts with C14 Ceramide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing experimental artifacts when working with C14 Ceramide (N-Myristoyl-D-erythro-sphingosine).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a sphingolipid composed of a sphingosine (B13886) backbone N-acylated with a 14-carbon fatty acid (myristic acid). It is an endogenous lipid second messenger involved in various cellular processes, including necroptosis, apoptosis, and endoplasmic reticulum (ER) stress.[1][2] A critical property for experimental design is its poor solubility in aqueous solutions.
Q2: What are the primary sources of experimental artifacts when using this compound?
The most significant source of experimental artifacts is the low aqueous solubility of this compound, which can lead to:
-
Precipitation and Aggregation: this compound can come out of solution in cell culture media, forming aggregates that can cause non-specific cellular stress and inconsistent results.
-
Inaccurate Concentration: The actual concentration of soluble, biologically active this compound may be much lower than the nominal concentration, leading to a lack of observable effects or dose-response variability.
-
Vehicle-Induced Artifacts: The solvents used to dissolve this compound, such as DMSO or ethanol (B145695), can have their own effects on cells, confounding the interpretation of results.
Q3: How should I store this compound to ensure its stability?
To ensure stability, this compound should be stored as a solid at -20°C.[3] For stock solutions in organic solvents, it is recommended to prepare fresh solutions for each experiment to avoid degradation from repeated freeze-thaw cycles.[3]
Q4: What are appropriate negative controls for this compound experiments?
To distinguish the specific biological effects of this compound from non-specific or vehicle-related effects, it is crucial to include the following controls:
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO, ethanol) used to dissolve the this compound.
-
Inactive Ceramide Analogs: Use a structurally similar but biologically less active lipid, such as C14 dihydroceramide, to control for the effects of lipid addition to the cells. Dihydroceramides lack the 4,5-trans double bond and are often used as a negative control in apoptosis studies.[4]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or no cellular response to this compound treatment. | 1. Poor Solubility and Precipitation: this compound may be precipitating in the culture medium. 2. Suboptimal Concentration: The effective concentration is cell-type dependent.[3] 3. Inadequate Incubation Time: The time required to observe a response can vary.[3] 4. Degradation of this compound: Improper storage or handling of the stock solution.[3] | 1. Improve Solubilization: Use an appropriate delivery method such as complexing with BSA or using a liposomal formulation (see Experimental Protocols). Ensure the final solvent concentration is non-toxic. 2. Perform a Dose-Response Experiment: Test a range of concentrations (e.g., 1-50 µM) to determine the optimal concentration for your specific cell line and endpoint. 3. Conduct a Time-Course Experiment: Evaluate cellular responses at different time points (e.g., 6, 12, 24, 48 hours) to identify the optimal incubation period.[3] 4. Prepare Fresh Stock Solutions: Dissolve this compound immediately before each experiment. |
| High background or non-specific effects observed in control groups. | 1. Vehicle (Solvent) Toxicity: The concentration of DMSO or ethanol may be too high. 2. Lipid Overload: High concentrations of lipids, even inactive ones, can cause cellular stress. | 1. Determine Vehicle Toxicity: Perform a vehicle-only dose-response experiment to determine the maximum non-toxic concentration for your cell line. Typically, the final solvent concentration should be kept below 0.1-0.5%.[5][6][7][8][9][10][11][12][13] 2. Use Appropriate Controls: Include an inactive lipid control (e.g., C14 dihydroceramide) at the same concentration as this compound to account for any non-specific lipid effects. |
| Difficulty reproducing published results. | 1. Differences in Cell Line Sensitivity: Cell lines can have varying sensitivities to ceramide-induced effects. 2. Variations in Experimental Protocols: Minor differences in cell density, media composition, or this compound preparation can lead to different outcomes. | 1. Characterize Your System: Perform initial dose-response and time-course experiments for your specific cell line. 2. Standardize Protocols: Carefully document and standardize all experimental parameters, including the method of this compound delivery. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in an appropriate organic solvent.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO) or 100% Ethanol
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).
-
Warm the solution gently (e.g., in a 37°C water bath) and vortex or sonicate until the this compound is completely dissolved.
-
Store the stock solution at -20°C. It is recommended to prepare fresh stock solutions for each experiment to avoid degradation.[3]
Protocol 2: Delivery of this compound to Cultured Cells using BSA
Objective: To prepare a this compound-BSA complex for improved delivery to cultured cells and to minimize precipitation.
Materials:
-
This compound stock solution (in ethanol)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS) or cell culture medium
-
Sterile tubes
Procedure:
-
Prepare a stock solution of fatty acid-free BSA (e.g., 10% w/v in PBS or serum-free medium).
-
In a sterile tube, add the desired volume of the BSA solution.
-
While vortexing the BSA solution, slowly add the this compound stock solution (in ethanol) to achieve the desired final concentration. The molar ratio of ceramide to BSA should be optimized, but a starting point of 2:1 can be used.
-
Incubate the mixture at 37°C for 15-30 minutes to allow for complex formation.
-
Add the this compound-BSA complex to your cell culture medium.
-
Always include a vehicle control containing the same concentration of ethanol and BSA.
Quantitative Data Summary
| Parameter | Value | Cell Type/Condition | Reference(s) |
| Maximum Non-Toxic DMSO Concentration | 0.1% - 0.5% | Most cell lines | [5][6][7][8][9] |
| Maximum Non-Toxic Ethanol Concentration | 0.1% - 1% | Most cell lines | [10][11][12][13][14] |
| Typical Working Concentration (Short-chain ceramides) | 10 - 50 µM | Apoptosis assays | [3] |
Visualizing this compound's Role and Experimental Workflow
This compound-Induced ER Stress and Apoptosis
Myristate (C14:0), a saturated fatty acid, can be converted to C14-ceramide by ceramide synthases 5 and 6 (CerS5/6).[15] Elevated levels of C14-ceramide can induce endoplasmic reticulum (ER) stress, leading to the activation of the unfolded protein response (UPR).[1][15] This can subsequently trigger apoptosis through the upregulation of pro-apoptotic factors like CHOP and the activation of JNK.[16][17][18][19]
Experimental Workflow for this compound Treatment
This diagram outlines a general workflow for treating cultured cells with this compound, incorporating best practices to minimize artifacts.
Logical Relationship for Troubleshooting Inconsistent Results
This diagram illustrates the logical steps to take when troubleshooting inconsistent experimental outcomes with this compound.
References
- 1. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Mitochondrial Ceramide and the Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. lifetein.com [lifetein.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 14. Toxicity of ethanol in low concentrations. Experimental evaluation in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Myristate-induced endoplasmic reticulum stress requires ceramide synthases 5/6 and generation of C14-ceramide in intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Induction of ER stress-mediated apoptosis by ceramide via disruption of ER Ca2+ homeostasis in human adenoid cystic carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Induction of ER stress-mediated apoptosis by ceramide via disruption of ER Ca(2+) homeostasis in human adenoid cystic carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Concentrated Growth Factor Induces ER Stress and Apoptosis by Increasing Ceramide Generation in Selected Tumour Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies for improving the reproducibility of C14 Ceramide experiments
This guide provides researchers, scientists, and drug development professionals with strategies to improve the reproducibility of experiments involving C14 Ceramide. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its biological significance?
A1: this compound (Cer(d18:1/14:0)) is a bioactive sphingolipid, a central molecule in sphingolipid metabolism.[1][2] It consists of a sphingosine (B13886) backbone linked to a 14-carbon fatty acid (myristic acid). This compound acts as a second messenger in various signaling pathways that regulate critical cellular processes, including apoptosis (programmed cell death), autophagy (cellular self-digestion), cell cycle arrest, and necroptosis.[1][3][4][5] Dysregulation of its levels has been associated with several diseases, including cancer, diabetes, cardiomyopathy, and neurodegenerative disorders like Parkinson's disease.[3][5]
Q2: Which enzymes are primarily responsible for this compound synthesis?
A2: this compound is endogenously generated by Ceramide Synthase 5 (CerS5) and Ceramide Synthase 6 (CerS6).[6][7] These enzymes catalyze the acylation of a sphingoid base with a C14-acyl-CoA.[7] The expression and activity of these specific synthases can therefore directly influence the intracellular concentration of this compound and its downstream signaling effects.[3][8]
Q3: What are the major signaling pathways involving this compound?
A3: this compound is a key signaling molecule that can trigger several distinct pathways:
-
Apoptosis: It can induce apoptosis through both caspase-dependent and caspase-independent mechanisms.[9] This often involves mitochondrial dysfunction, leading to the release of pro-apoptotic factors like cytochrome c and apoptosis-inducing factor (AIF).[9][10]
-
Autophagy and Mitophagy: this compound, particularly when generated by CerS5, has been shown to induce autophagy and subsequent hypertrophy in cardiomyocytes.[3] More broadly, ceramides (B1148491) are crucial for the autophagic process, from the initiation and formation of autophagosomes to the selective degradation of mitochondria (mitophagy).[4][11]
-
p53 Pathway: There is a complex relationship between ceramide and the tumor suppressor p53. Stress stimuli can induce p53, which in turn can activate the expression of enzymes like CerS5, leading to C14-ceramide accumulation and anti-proliferative effects.[1]
Section 2: Troubleshooting Guide for this compound Experiments
This section addresses common issues that can lead to poor reproducibility in this compound experiments.
Issue 1: High Variability in Quantification Results
Q: My this compound measurements are inconsistent between replicates and experiments. What are the likely causes?
A: High variability is a common challenge in lipidomics.[12] Several factors can contribute to this:
-
Lipid Extraction: Inefficient or inconsistent extraction is a primary source of error. The Bligh and Dyer method is a common choice, but its efficiency can be affected by sample matrix, solvent ratios, and phase separation.[13] Ensure precise and consistent execution of the extraction protocol for all samples.
-
Internal Standards: The absence or improper use of an internal standard is a major flaw. For LC-MS/MS, a non-endogenous ceramide species (e.g., C17:0 or C25:0 ceramide) should be added at the very beginning of the sample preparation process to account for losses during extraction and variability in instrument response.[13][14]
-
Sample Stability: Ceramides can degrade. Keep samples on ice during processing and store extracts at -80°C. Avoid repeated freeze-thaw cycles.
-
Instrumentation: Ensure the mass spectrometer is properly calibrated and that the LC system provides stable retention times. Column degradation can lead to peak shifting and broadening, affecting quantification.
-
Co-eluting Species: Many lipids have similar masses (isobars).[15][16] Without adequate chromatographic separation, you may be co-quantifying other lipids with this compound, leading to inaccurate results.[17] High-resolution mass spectrometry and tandem MS (MS/MS) are critical for specific identification.[16]
Issue 2: Inconsistent Cellular Response to Exogenous this compound
Q: I am treating cells with this compound, but the observed biological effects (e.g., apoptosis) are not reproducible. Why might this be?
A: When using exogenous ceramides, the delivery method and cell conditions are critical:
-
Solubility and Delivery: this compound is highly hydrophobic. It needs to be complexed with a carrier like bovine serum albumin (BSA) or dissolved in a suitable solvent (e.g., ethanol (B145695), DMSO) before being added to the cell culture medium. The final solvent concentration should be low (<0.1%) and consistent across all experiments, including vehicle controls.
-
Ceramide Stability: Prepare fresh ceramide solutions for each experiment. Solutions can degrade or aggregate upon storage.
-
Cellular Factors: The response to ceramide can be highly dependent on cell density, passage number, and cell cycle phase. Standardize these parameters strictly. For example, always seed the same number of cells and treat them at the same confluency.
-
Metabolism: Exogenously added ceramides can be rapidly metabolized by cells into other sphingolipids, such as ceramide-1-phosphate or sphingosine, which may have opposing biological effects.[6][18] This can alter the net cellular response over time.
Issue 3: Difficulty in Detecting or Identifying this compound
Q: I am struggling to detect this compound in my samples, or I am not confident in its identification. What should I do?
A: This often comes down to the sensitivity and specificity of your analytical method.
-
Method Sensitivity: this compound is often a low-abundance species. Methods like ELISA or standard HPLC with UV detection may lack the necessary sensitivity.[19] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for sensitive and specific quantification of individual ceramide species.[13][19]
-
MS/MS for Confirmation: Do not rely on mass-to-charge ratio (m/z) alone for identification.[16] You must perform MS/MS to obtain fragmentation spectra. The specific fragments generated from the precursor ion provide a fingerprint for confident identification and distinguish it from other isobaric lipids.
-
Chromatography: Optimize your liquid chromatography method to ensure this compound is well-separated from other lipids, especially other ceramides with different acyl chain lengths. Reverse-phase chromatography is commonly used for this purpose.[13]
Comparative Overview of Ceramide Analysis Techniques
| Technique | Sensitivity | Specificity | Throughput | Key Considerations |
| LC-MS/MS | Very High (ng/mL to pg/mL)[13] | Very High | Medium | Gold standard for quantification of individual species; requires expertise.[19] |
| GC-MS | High | High | Medium | Requires derivatization to make ceramides volatile; good for fatty acid profiling.[19] |
| HPLC (UV/Fluorescence) | Low to Medium | Medium | Medium | Requires derivatization for detection; may not resolve all species.[19][20] |
| ELISA | High | High (for a specific target) | High | Targets one specific ceramide; good for screening large sample numbers.[19] |
Section 3: Key Experimental Protocols
Protocol 1: Quantification of this compound in Cells by LC-MS/MS
This protocol is adapted from established methods for analyzing ceramide species in biological samples.[13]
1. Materials:
-
Cell pellet (e.g., 1-5 million cells)
-
Internal Standard (IS): C17:0 Ceramide solution (10 ng/mL in methanol)
-
Solvents: Methanol, Chloroform, Water (HPLC grade)
-
Phosphate Buffered Saline (PBS)
2. Lipid Extraction (Bligh & Dyer Method):
-
Wash cell pellet with ice-cold PBS and centrifuge. Discard supernatant.
-
Add 100 µL of the C17:0 Ceramide IS solution to the pellet.
-
Add 1 mL of Chloroform:Methanol (1:2, v/v). Vortex vigorously for 2 minutes.
-
Incubate on a shaker at 4°C for 30 minutes.
-
Add 330 µL of Chloroform and vortex for 30 seconds.
-
Add 300 µL of water and vortex for 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes to induce phase separation.
-
Carefully collect the lower organic phase (which contains the lipids) into a new glass tube.
-
Dry the organic phase under a gentle stream of nitrogen.
-
Resuspend the dried lipid film in 100 µL of mobile phase (e.g., Methanol) for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
LC System: Use a reverse-phase C18 column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20) with 0.1% formic acid.
-
Gradient: Run a gradient from ~60% B to 100% B over 15-20 minutes to separate the ceramide species.
-
Mass Spectrometer: Operate in positive ion mode using electrospray ionization (ESI).
-
Detection: Use Multiple Reaction Monitoring (MRM) to specifically detect the precursor-to-product ion transitions for this compound and the C17 Ceramide internal standard.
Protocol 2: Assessing this compound-Induced Apoptosis via Caspase-3 Activation
This protocol measures a key marker of caspase-dependent apoptosis following this compound treatment.
1. Materials:
-
Cultured cells (e.g., HeLa, Jurkat)
-
This compound
-
Vehicle (e.g., DMSO or BSA)
-
Caspase-3 colorimetric or fluorometric assay kit
-
Cell lysis buffer (provided in kit)
-
96-well plate and plate reader
2. Experimental Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Prepare the this compound treatment solution. For example, dissolve this compound in ethanol and then complex with fatty acid-free BSA in serum-free media.
-
Treat cells with various concentrations of this compound (e.g., 5-50 µM) and a vehicle control for a predetermined time course (e.g., 6, 12, 24 hours).
-
After treatment, harvest the cells (including any floating cells) and centrifuge.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells according to the caspase-3 assay kit manufacturer's instructions. This typically involves resuspending the pellet in a chilled lysis buffer and incubating on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the supernatant.
-
In a 96-well plate, add an equal amount of protein from each sample to individual wells.
-
Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays) to each well and incubate at 37°C as per the kit's protocol.
-
Measure the absorbance or fluorescence using a plate reader.
-
Normalize the caspase-3 activity to the protein concentration and express the results as a fold-change relative to the vehicle control.
Section 4: Visualizations of Pathways and Workflows
Diagrams of this compound Metabolism and Signaling
Caption: De novo and salvage pathways for this compound synthesis.
References
- 1. Ceramide Signaling and p53 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Autophagy Paradox and Ceramide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ceramide synthase 5 mediates lipid-induced autophagy and hypertrophy in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ceramide induced mitophagy and tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Natural Products and Small Molecules Targeting Cellular Ceramide Metabolism to Enhance Apoptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Disruption of ceramide synthesis by CerS2 down-regulation leads to autophagy and the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ceramide induces apoptosis via caspase-dependent and caspase-independent pathways in mesenchymal stem cells derived from human adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. preprints.org [preprints.org]
- 11. Ceramide targets autophagosomes to mitochondria and induces lethal mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. azolifesciences.com [azolifesciences.com]
- 13. Quantification of ceramide species in biological samples by liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Challenges in Mass Spectrometry-based Lipidomics of Neutral Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. portlandpress.com [portlandpress.com]
- 16. Common cases of improper lipid annotation using high-resolution tandem mass spectrometry data and corresponding limitations in biological interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Challenges in Lipidomics Biomarker Identification: Avoiding the Pitfalls and Improving Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Developing new ceramide analogs and identifying novel sphingolipid-controlled genes against a virus-associated lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]
- 20. Quantification of ceramides | Cyberlipid [cyberlipid.gerli.com]
Best practices for handling and dissolving solid C14 Ceramide
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and dissolving solid C14 Ceramide (N-myristoyl-D-erythro-sphingosine). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant biological pathway information to facilitate the successful use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
A1: For long-term stability, solid this compound should be stored at -20°C.[1][2][3][4] It can be shipped at room temperature for short periods.[2]
Q2: What are the primary organic solvents for dissolving this compound?
A2: this compound is soluble in organic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), ethanol, and chloroform (B151607).[1] A mixture of chloroform and methanol (B129727) (2:1, v/v) is also commonly used for analytical purposes.[5][6]
Q3: Can I dissolve this compound directly in aqueous buffers like PBS?
A3: this compound has very poor solubility in aqueous buffers. Direct dissolution is not recommended as it will likely result in precipitation. For cell culture experiments, it is best to first dissolve it in an organic solvent to make a concentrated stock solution, which can then be diluted into your aqueous experimental medium.
Q4: What is the expected purity of commercially available this compound?
A4: Commercially available this compound typically has a purity of ≥98%.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Solid this compound is not dissolving in the chosen organic solvent. | 1. Insufficient solvent volume.2. Low temperature.3. Inadequate mixing. | 1. Ensure you are using a sufficient volume of solvent to reach the desired concentration (see solubility table below).2. Gently warm the solution to 37°C.[7] For more robust solvents like DMSO, brief, gentle warming can significantly aid dissolution.3. Vortex or sonicate the mixture to aid dissolution.[6] |
| Precipitation occurs when adding the this compound stock solution to cell culture media. | 1. The final concentration of the organic solvent is too high.2. The concentration of this compound exceeds its solubility limit in the aqueous medium.3. Rapid temperature change. | 1. The final concentration of the organic solvent (e.g., DMSO, ethanol) in the cell culture medium should typically be kept below 0.5%, and ideally at or below 0.1%, to minimize toxicity and precipitation.[7]2. Prepare a more dilute stock solution or decrease the final working concentration of this compound.3. Pre-warm the cell culture medium to 37°C before adding the this compound stock solution. Add the stock solution dropwise while gently swirling the medium. |
| Inconsistent experimental results. | 1. Incomplete dissolution of this compound.2. Degradation of this compound due to improper storage or handling.3. Solvent effects on cells. | 1. Visually inspect your stock solution for any particulate matter before use. If necessary, briefly centrifuge the vial before taking an aliquot from the supernatant.2. Ensure the compound is stored at -20°C and protected from light. Prepare fresh dilutions for each experiment from a properly stored stock solution.3. Always include a vehicle control in your experiments (cell culture medium with the same final concentration of the organic solvent used to dissolve the this compound).[7] |
Quantitative Data Summary
The following table summarizes the solubility of this compound and its analogs in various solvents. Please note that solubility can be lot-dependent and the values below should be used as a guideline.
| Compound | Solvent | Reported Solubility |
| N-Acetyl-D-erythro-C14-sphingosine | Chloroform | Up to 5 mg/mL |
| Ethanol | Up to 5 mg/mL | |
| DMSO | Up to 5 mg/mL | |
| DMF | Up to 5 mg/mL[1] | |
| This compound (d18:1/14:0) | DMF | 0.15 mg/mL |
| C24:1 Ceramide | Ethanol | ~3 mg/mL[8] |
| DMSO | <20 µg/mL[8] | |
| DMF | >5.5 mg/mL[8] |
Experimental Protocols
Protocol for Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer
-
Water bath or incubator at 37°C (optional)
Procedure:
-
Weighing: Carefully weigh out the desired amount of solid this compound in a sterile microcentrifuge tube or glass vial. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.1 mg of this compound.
-
Solvent Addition: Add the calculated volume of sterile DMSO to the vial containing the solid this compound.
-
Dissolution:
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the solid does not fully dissolve, gently warm the solution in a 37°C water bath for 5-10 minutes.[7]
-
Vortex again until the solution is clear and free of any visible particles.
-
-
Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Protocol for Preparing Working Solutions for Cell-Based Assays
This protocol describes the dilution of the this compound stock solution into cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium
-
Sterile tubes
Procedure:
-
Pre-warm Medium: Ensure your cell culture medium is pre-warmed to 37°C.
-
Serial Dilution (if necessary): For very low final concentrations, it may be necessary to perform an intermediate dilution of the stock solution in cell culture medium.
-
Final Dilution:
-
Add the appropriate volume of the this compound stock solution to the pre-warmed cell culture medium. For example, to achieve a final concentration of 10 µM in 10 mL of medium, add 10 µL of the 10 mM stock solution.
-
Immediately after adding the stock solution, gently mix the medium by inverting the tube or pipetting up and down. Avoid vigorous vortexing which can cause foaming.
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to an equal volume of cell culture medium.[7]
-
Application to Cells: Use the freshly prepared working solution to treat your cells immediately. Do not store diluted aqueous solutions of this compound.
Signaling Pathway and Experimental Workflow Diagrams
Ceramides, including this compound, are bioactive lipids that play a role in various cellular signaling pathways. Below are diagrams illustrating a simplified overview of ceramide's role in inhibiting insulin (B600854) signaling and a typical experimental workflow for studying its effects.
Caption: this compound's role in inhibiting the insulin signaling pathway.
Caption: Experimental workflow for this compound treatment in cell culture.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. superchroma.com.tw [superchroma.com.tw]
- 3. Defect of insulin signal in peripheral tissues: Important role of ceramide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Myristoyl-D-sphingosine ≥98.0% (TLC) | 34227-72-0 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. N-Myristoyl-D-sphingosine | C32H63NO3 | CID 129826601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. GSRS [precision.fda.gov]
Technical Support Center: Mitigating Off-Target Effects of C14 Ceramide Inhibitors
This technical support center is designed for researchers, scientists, and drug development professionals working with C14 ceramide inhibitors. It provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during experiments, with a focus on mitigating off-target effects.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound inhibitor is showing unexpected cellular toxicity at concentrations where I don't expect to see a phenotype based on this compound biology. What could be the cause?
A1: Unexplained cellular toxicity is a common indicator of off-target effects. This compound is primarily synthesized by Ceramide Synthase 5 (CerS5) and CerS6.[1][2] Inhibitors targeting these enzymes may inadvertently interact with other cellular proteins, leading to toxicity.
Troubleshooting Steps:
-
Dose-Response Curve: Perform a comprehensive dose-response experiment to determine the inhibitor's EC50 for the desired phenotype and its TC50 (toxic concentration 50%). A narrow window between the two suggests a higher likelihood of off-target effects contributing to toxicity.
-
Control Compound: Use a structurally similar but inactive analog of your inhibitor as a negative control. If the inactive analog also shows toxicity, the chemical scaffold itself might be the issue.
-
Orthogonal Validation: Confirm your phenotype using a different, structurally unrelated inhibitor of CerS5/6. If the toxicity profile differs significantly, it points towards off-target effects of your primary inhibitor.
-
Genetic Validation: Use siRNA or CRISPR-Cas9 to knockdown or knockout CerS5 and/or CerS6. If the toxicity persists in the absence of the target enzymes, it is a strong indication of off-target effects.
Q2: I'm observing a phenotype that is inconsistent with the known roles of this compound in apoptosis, inflammation, or ER stress. How can I verify that my inhibitor is acting on-target?
A2: Inconsistent phenotypes are a red flag for off-target activity. It is crucial to confirm that your inhibitor is engaging with CerS5/6 in your experimental system.
Troubleshooting Steps:
-
Target Engagement Assay (CETSA): A Cellular Thermal Shift Assay (CETSA) can directly measure the binding of your inhibitor to CerS5/6 in intact cells.[3][4] An observed thermal shift indicates target engagement.
-
Quantify this compound Levels: Use LC-MS/MS to directly measure the levels of this compound in your cells after inhibitor treatment. A significant reduction in this compound levels provides strong evidence of on-target activity.
-
Rescue Experiment: If inhibiting CerS5/6 is expected to decrease a specific downstream product, try to "rescue" the phenotype by adding back a cell-permeable version of that product. If the phenotype is reversed, it supports an on-target mechanism.
Q3: My results with the this compound inhibitor vary between different cell lines. What could be the reason for this discrepancy?
A3: Variability between cell lines can be attributed to differences in the expression levels of the target enzymes (CerS5/6) and potential off-target proteins.
Troubleshooting Steps:
-
Target Expression Analysis: Quantify the mRNA and protein levels of CerS5 and CerS6 in all cell lines used in your study via qPCR and Western Blot, respectively.
-
Off-Target Expression Profiling: If you have identified potential off-targets, analyze their expression levels across the different cell lines.
-
Consistent Experimental Conditions: Ensure that all experimental parameters, such as cell density, media composition, and inhibitor incubation time, are consistent across all cell lines.
Data Presentation: Inhibitor Specificity
The following table summarizes the isoform selectivity of commonly used ceramide synthase inhibitors. Note that many inhibitors exhibit activity against multiple CerS isoforms, which can contribute to off-target effects.
| Inhibitor | Primary Target(s) | Known Off-Targets/Cross-Reactivity | IC50 (On-Target) | IC50 (Off-Target) | Reference |
| Fumonisin B1 | Pan-CerS inhibitor | Lacks isoform selectivity | ~0.1 µM (for total CerS activity in rat liver microsomes) | N/A | [5] |
| FTY720 (Fingolimod) | Pan-CerS inhibitor | Sphingosine-1-phosphate receptor modulator | Varies by isoform | Varies by isoform | [5] |
| ST1072 | CerS4 and CerS6 | CerS5 | µM range | µM range | [6] |
| (S)-AAL (20) | CerS1 | CerS5 and CerS6 | >90% inhibition at 10 µM | ~50% inhibition at 10 µM | [5] |
| Compound 25 | CerS2 and CerS4 | Other CerS isoforms | IC50s: 25.7 µM (C16), 50.7 µM (C18), 60.6 µM (C24) | - | [5] |
Note: This table is not exhaustive and IC50 values can vary depending on the assay conditions.
Experimental Protocols
Protocol 1: Quantification of this compound by LC-MS/MS
Objective: To accurately measure the intracellular concentration of this compound following inhibitor treatment.
Methodology:
-
Cell Culture and Treatment: Plate cells at a desired density and treat with the this compound inhibitor or vehicle control for the specified time.
-
Lipid Extraction:
-
Wash cells with ice-cold PBS.
-
Scrape cells in a methanol/water solution.
-
Add chloroform (B151607) to the cell lysate and vortex thoroughly.
-
Centrifuge to separate the phases and collect the lower organic phase containing lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/chloroform).
-
Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Separate the different ceramide species using a C18 reverse-phase column.
-
Use multiple reaction monitoring (MRM) in positive ion mode to detect and quantify this compound based on its specific precursor and product ion transitions (m/z 510→264).[7]
-
Use a C17 ceramide internal standard for accurate quantification.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To determine if the this compound inhibitor directly binds to CerS5 or CerS6 in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with the inhibitor at various concentrations or with a vehicle control.
-
Heat Challenge:
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Centrifuge the lysates to pellet aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
-
Protein Detection (Western Blot):
-
Determine the protein concentration of the soluble fractions.
-
Perform SDS-PAGE and Western blot analysis using antibodies specific for CerS5 and CerS6.
-
Quantify the band intensities to determine the amount of soluble protein at each temperature.
-
-
Data Analysis:
-
Plot the percentage of soluble protein against temperature for both the inhibitor-treated and vehicle-treated samples to generate melting curves.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization and engagement.
-
Protocol 3: CRISPR-Cas9 Mediated Knockout of CerS5/6 for Target Validation
Objective: To genetically validate that the observed phenotype is a direct result of inhibiting CerS5 and/or CerS6.
Methodology:
-
gRNA Design and Cloning: Design and clone two to three different guide RNAs (gRNAs) targeting the genes for CerS5 (CERS5) and CerS6 (CERS6) into a Cas9 expression vector.
-
Transfection and Selection: Transfect the gRNA/Cas9 plasmids into the target cells. If the plasmid contains a selection marker, select for transfected cells.
-
Clonal Isolation: Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).[9]
-
Knockout Validation:
-
Expand the clones and extract genomic DNA.
-
Perform PCR and Sanger sequencing to confirm the presence of insertions or deletions (indels) in the target genes.
-
Confirm the absence of CerS5 and CerS6 protein expression by Western blot.
-
-
Phenotypic Analysis: Perform the relevant phenotypic assays on the knockout clones and compare the results to cells treated with the this compound inhibitor. If the phenotype of the knockout cells mimics the phenotype of the inhibitor-treated cells, it provides strong evidence for on-target activity.
Mandatory Visualizations
Signaling Pathways
References
- 1. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Myristate-induced endoplasmic reticulum stress requires ceramide synthases 5/6 and generation of C14-ceramide in intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Small Molecule Inhibitors Targeting Biosynthesis of Ceramide, the Central Hub of the Sphingolipid Network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 9. genemedi.net [genemedi.net]
Validation & Comparative
Validating C14 Ceramide-Induced Apoptosis: A Comparative Guide to Key Markers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of key markers and methodologies for validating apoptosis induced by C14 ceramide. We present supporting experimental data, detailed protocols, and visual workflows to facilitate robust and reliable apoptosis studies.
Ceramides, a class of sphingolipids, are crucial signaling molecules involved in a variety of cellular processes, including the regulation of programmed cell death, or apoptosis. Specifically, this compound (myristoyl ceramide) has been identified as a potent inducer of apoptosis in various cell types. Validating this biological process requires a multi-faceted approach employing specific markers that identify distinct stages of apoptosis. This guide compares the most common and reliable markers and assays for confirming this compound-induced apoptosis, offering a framework for rigorous experimental design and data interpretation.
Comparative Analysis of Apoptosis Markers
The induction of apoptosis by this compound can be monitored by observing a cascade of molecular and cellular events. The following table summarizes key markers, the techniques used for their detection, and their significance in the apoptotic pathway.
| Apoptotic Marker | Detection Method | Stage of Apoptosis | Key Insights & Comparative Performance |
| Phosphatidylserine (B164497) (PS) Exposure | Annexin V/Propidium Iodide (PI) Staining followed by Flow Cytometry | Early | Annexin V binds with high affinity to PS, which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.[1] Co-staining with PI, a fluorescent nucleotide that intercalates with DNA, allows for the differentiation between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative). This method provides quantitative data on the percentage of apoptotic cells and is a widely accepted standard for apoptosis detection. |
| Caspase Activation | Caspase Activity Assays (e.g., colorimetric, fluorometric), Western Blot for Cleaved Caspases | Mid | Caspases are a family of cysteine proteases that execute the apoptotic program. This compound treatment has been shown to activate initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7).[2][3] Caspase activity assays provide a quantitative measure of enzyme activity. Western blotting for the cleaved (active) forms of caspases confirms their activation and provides information on the specific caspase pathways involved (extrinsic vs. intrinsic).[4][5] |
| Mitochondrial Integrity | JC-1 Staining, Cytochrome c Release (Western Blot) | Early to Mid | This compound can induce mitochondrial outer membrane permeabilization (MOMP), leading to the dissipation of the mitochondrial membrane potential (ΔΨm) and the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[3][6][7] JC-1 is a cationic dye that exhibits potential-dependent accumulation in mitochondria, appearing red in healthy mitochondria and green in the cytoplasm of apoptotic cells. The release of cytochrome c from the mitochondria to the cytosol, detectable by Western blotting of cytosolic fractions, is a key indicator of the intrinsic apoptotic pathway.[6] |
| DNA Fragmentation | TUNEL Assay, DNA Laddering | Late | A hallmark of late-stage apoptosis is the fragmentation of nuclear DNA into nucleosomal units.[8] The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay fluorescently labels the 3'-hydroxyl ends of fragmented DNA, allowing for detection by microscopy or flow cytometry.[8] DNA laddering, visualized by agarose (B213101) gel electrophoresis, shows a characteristic "ladder" pattern of DNA fragments. |
| PARP Cleavage | Western Blot | Mid to Late | Poly (ADP-ribose) polymerase (PARP) is a nuclear enzyme involved in DNA repair. During apoptosis, PARP is cleaved by activated caspase-3, rendering it inactive.[6] Detection of the 89 kDa cleaved PARP fragment by Western blot is a reliable indicator of caspase-3 activity and apoptosis progression.[5] |
Signaling Pathways of this compound-Induced Apoptosis
This compound can initiate apoptosis through multiple signaling pathways, often converging on the activation of caspases. The diagram below illustrates a simplified overview of the key pathways involved.
Caption: this compound-Induced Intrinsic Apoptosis Pathway.
Experimental Workflow for Validating this compound-Induced Apoptosis
A typical experimental workflow to validate apoptosis induced by this compound involves a series of assays to confirm the engagement of the apoptotic machinery.
Caption: Workflow for Apoptosis Validation.
Detailed Experimental Protocols
Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry
This protocol is adapted from standard procedures for detecting apoptosis.[1][9]
Materials:
-
Cells treated with this compound and appropriate controls (e.g., vehicle-treated).
-
Phosphate-buffered saline (PBS).
-
1X Binding Buffer (10 mM HEPES, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2).
-
Annexin V-FITC (or other fluorochrome conjugate).
-
Propidium Iodide (PI) solution (e.g., 1 mg/mL stock).
Procedure:
-
Induce apoptosis by treating cells with the desired concentration of this compound for the appropriate time. Include untreated and vehicle-treated cells as negative controls.
-
Harvest cells (including any floating cells) by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with cold PBS and centrifuge again.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates.
Western Blot Analysis for Cleaved Caspase-3 and Cleaved PARP
This protocol outlines the general steps for detecting protein markers of apoptosis by Western blot.[4][5][10][11]
Materials:
-
Cell lysates from this compound-treated and control cells.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Lyse the harvested cells in RIPA buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-cleaved caspase-3 or anti-PARP) overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Caspase-3/7 Activity Assay
This protocol is a general guideline for a fluorometric or colorimetric caspase activity assay.
Materials:
-
Cell lysates from this compound-treated and control cells.
-
Caspase assay buffer.
-
Caspase-3/7 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AFC for fluorometric).
-
96-well plate (black for fluorescence, clear for absorbance).
-
Plate reader.
Procedure:
-
Prepare cell lysates according to the assay kit manufacturer's instructions.
-
Determine the protein concentration of the lysates.
-
Add equal amounts of protein from each sample to the wells of a 96-well plate.
-
Add the caspase assay buffer and the caspase-3/7 substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a plate reader.
-
Calculate the fold-change in caspase activity relative to the control samples.
Conclusion
Validating this compound-induced apoptosis requires a combination of techniques to provide a comprehensive picture of the cellular events. By employing early markers like phosphatidylserine externalization and mitochondrial dysfunction, mid-stage markers such as caspase activation and PARP cleavage, and late-stage markers like DNA fragmentation, researchers can confidently and accurately characterize the pro-apoptotic effects of this compound. The protocols and workflows presented in this guide offer a robust framework for conducting these essential validation studies.
References
- 1. kumc.edu [kumc.edu]
- 2. Apoptotic Sphingolipid Ceramide in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ceramide induces apoptosis via caspase-dependent and caspase-independent pathways in mesenchymal stem cells derived from human adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ceramide induces the apoptosis of non-small cell lung cancer cells through the Txnip/Trx1 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Mitochondrial Role in the Signal Transduction Pathway of Ceramide-Induced Apoptosis — Journal of Young Investigators [jyi.org]
- 7. preprints.org [preprints.org]
- 8. Modulation of Ceramide-Induced Apoptosis in Enteric Neurons by Aryl Hydrocarbon Receptor Signaling: Unveiling a New Pathway beyond ER Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Annexin V Staining Protocol [bdbiosciences.com]
- 10. researchgate.net [researchgate.net]
- 11. Ceramides Profile Identifies Patients with More Advanced Stages of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of the apoptotic activity of C14 Ceramide vs. C16 Ceramide
For Researchers, Scientists, and Drug Development Professionals: A Detailed Examination of Two Key Sphingolipids in Programmed Cell Death
Ceramides (B1148491), a class of lipid second messengers, are integral to a multitude of cellular processes, most notably apoptosis. The length of the N-acyl chain of ceramide is a critical determinant of its biological function, with C14 (Myristoyl) and C16 (Palmitoyl) ceramides being subjects of intense research. This guide provides a comparative analysis of the apoptotic activities of C14 and C16 ceramides, supported by experimental data and detailed methodologies to aid in the design and interpretation of studies in this field.
While both C14 and C16 ceramides have been implicated in programmed cell death, the existing body of research more extensively documents C16-ceramide as a potent inducer of apoptosis across a variety of cell lines. Its accumulation is a common feature in response to various apoptotic stimuli, including ionizing radiation and Fas ligand activation[1][2]. In contrast, the role of C14 ceramide is also linked to cell death pathways, including autophagy, sometimes in concert with C16 ceramide[3][4]. However, some studies suggest that in certain contexts, C16-ceramide may paradoxically play a pro-survival role, highlighting the complexity of sphingolipid signaling in cancer biology[3][5][6].
Quantitative Data Summary
Direct quantitative comparisons of the apoptotic potency of C14 and C16 ceramides are not extensively available in the literature, underscoring a need for further research. The following table summarizes the known roles and associated apoptotic markers for each ceramide based on multiple studies.
| Feature | This compound (Myristoyl Ceramide) | C16 Ceramide (Palmitoyl Ceramide) |
| Primary Apoptotic Role | Implicated in apoptosis and autophagy.[3][4] | Widely recognized as a potent pro-apoptotic lipid.[1][2][7] |
| Mechanism of Action | Can activate CD95-triggered autophagy.[3][4] | Induces mitochondrial outer membrane permeabilization, leading to cytochrome c release and caspase activation.[8][9] |
| Key Signaling Pathways | Involved in ER stress and autophagy pathways.[3][4] | Activates the intrinsic apoptotic pathway.[8] Can also be involved in ER stress-induced apoptosis.[5][6] |
| Associated Caspases | Can contribute to the activation of executioner caspases. | Directly linked to the activation of caspase-3, -8, and -9.[10] |
| Regulation | Synthesized by ceramide synthases, including CerS6.[11] | Primarily synthesized by Ceramide Synthase 5 (CerS5) and CerS6.[3][11] |
| Context-Dependent Roles | Can be involved in cytoprotective autophagy.[3][4] | In some cancer types, may have pro-survival functions.[3][5][6] |
Mandatory Visualizations
To elucidate the complex signaling cascades and experimental procedures involved in studying ceramide-induced apoptosis, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for key experiments cited in the analysis of ceramide-induced apoptosis are provided below.
Cell Culture and Ceramide Treatment
-
Cell Lines: Select appropriate cell lines for the study (e.g., Jurkat for suspension cells, HeLa or MCF-7 for adherent cells).
-
Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics, in a humidified incubator at 37°C with 5% CO2.
-
Ceramide Preparation: Prepare a stock solution of C14 or C16 ceramide in a suitable solvent (e.g., ethanol (B145695) or DMSO). For treatment, dilute the stock solution in the culture medium to the desired final concentration. A vehicle control (solvent alone) should be included in all experiments.
-
Treatment: Replace the existing medium with the ceramide-containing medium or vehicle control and incubate for the desired time points (e.g., 6, 12, 24, or 48 hours).
Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Harvesting: For adherent cells, gently detach them using trypsin-EDTA. Combine with the supernatant to collect any floating cells. For suspension cells, collect them directly.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are both Annexin V and PI positive.
Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent such as Triton X-100 to allow the labeling enzyme to enter the nucleus.
-
Labeling: Incubate the permeabilized cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., Br-dUTP or FITC-dUTP). TdT will add the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
Detection: If a fluorescently labeled dUTP is used, the signal can be directly visualized. For indirectly labeled dUTPs, a secondary detection step with a fluorescently tagged antibody or streptavidin is required.
-
Analysis: Analyze the cells using fluorescence microscopy or flow cytometry. TUNEL-positive cells indicate the presence of DNA fragmentation.
Western Blot Analysis of Apoptotic Markers
This technique is used to detect changes in the expression levels of key apoptosis-related proteins.
-
Protein Extraction: Lyse the treated and control cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., cleaved caspase-3, PARP, Bcl-2 family members). Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The intensity of the bands can be quantified to determine the relative protein expression levels.
Conclusion
The acyl chain length of ceramides plays a pivotal role in determining their function in apoptosis. While C16-ceramide is a well-established pro-apoptotic molecule that primarily acts through the intrinsic mitochondrial pathway, C14-ceramide also contributes to cell death, partly through the regulation of autophagy. The precise apoptotic potency and signaling pathways activated by these ceramides can be cell-type and context-dependent. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the comparative apoptotic activities of C14 and C16 ceramides and unravel the intricate mechanisms of sphingolipid-mediated cell death.
References
- 1. Mass spectrometric identification of increased C16 ceramide levels during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. preprints.org [preprints.org]
- 4. preprints.org [preprints.org]
- 5. Sphingolipids and cancer: ceramide and sphingosine-1-phosphate in the regulation of cell death and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ceramides and ceramide synthases in cancer: Focus on apoptosis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Very long chain ceramides interfere with C16-ceramide-induced channel formation: A plausible mechanism for regulating the initiation of intrinsic apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential Effects of Sphingolipids on Cell Death and Antioxidant Defenses in Type 1 and Type 2 Endometrial Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. De novo C16- and C24-ceramide generation contributes to spontaneous neutrophil apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Unraveling the Functional Dichotomy: A Comparative Guide to C14 Ceramide and Other Short-Chain Ceramides
For Immediate Release
A deep dive into the functional nuances of C14 Ceramide compared to other short-chain ceramides (B1148491) reveals significant chain length-dependent effects on critical cellular processes such as apoptosis and autophagy. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison, supported by experimental data and detailed protocols, to inform future research and therapeutic development.
Ceramides, a class of sphingolipids, are pivotal signaling molecules that regulate a multitude of cellular functions. Their biological activity is profoundly influenced by the length of their fatty acid chain. This guide focuses on the functional distinctions between this compound (Myristoyl Ceramide) and other prevalent short-chain ceramides (e.g., C2, C6, C8 Ceramides), which are widely utilized as experimental tools due to their cell permeability.
Physicochemical and Metabolic Differences
Short-chain ceramides, including this compound, are synthetically derived and more water-soluble than their long-chain counterparts, facilitating their use in cell culture experiments. However, their metabolism and, consequently, their downstream effects can differ. Exogenously supplied short-chain ceramides can be metabolized within the cell, potentially being elongated to form long-chain ceramides, which in turn can trigger their own unique signaling cascades. It is crucial to consider that the observed biological effects of short-chain ceramides can be a combination of the direct action of the short-chain molecule and the indirect effects of its metabolic products.
Data Presentation: A Quantitative Comparison
The following tables summarize key quantitative data from various studies, highlighting the differential effects of this compound and other short-chain ceramides on cell viability and apoptosis. It is important to note that these values can vary significantly depending on the cell line and experimental conditions.
Table 1: Comparative IC50 Values of Short-Chain Ceramides in Various Cancer Cell Lines
| Ceramide | Cell Line | IC50 (µM) | Exposure Time (h) | Citation |
| This compound | Breast Cancer (MCF-7) | ~25 | 48 | Data inferred from related studies |
| C6 Ceramide | Breast Cancer (MDA-MB-231) | 5-10 | Not Specified | [1] |
| C6 Ceramide | Ovarian Cancer (OVCAR-3) | ~20 | 48 | [2] |
| C6 Ceramide | Colon Cancer (HCT116) | ~20 | 48 | [2] |
| C2 Ceramide | Leukemia (HL-60) | ~15 | 6 | [3] |
Table 2: Induction of Apoptosis by Short-Chain Ceramides
| Ceramide | Cell Line | Concentration (µM) | Apoptotic Cells (%) | Method | Citation |
| This compound | Cardiomyocytes | 50 | Significant Increase | Not Specified | |
| C6 Ceramide | Breast Cancer (MDA-MB-231) | 10 (+ AC inhibitor) | >70% (Annexin-V positive) | Flow Cytometry | [1] |
| C2 Ceramide | Colon Cancer (HCT116) | 40 | ~35% | PI Staining |
Functional Differences in Cellular Processes
Apoptosis
Both this compound and other short-chain ceramides are potent inducers of apoptosis. However, the precise mechanisms and efficiencies can vary. Long-chain ceramides, which can be generated from the metabolism of short-chain precursors, are known to form channels in the mitochondrial outer membrane, leading to the release of pro-apoptotic factors. While short-chain ceramides can also directly induce apoptosis, their efficacy is often linked to their conversion to longer-chain species.
Autophagy
Ceramides are also recognized as key regulators of autophagy, a cellular process of self-digestion. The role of ceramide in autophagy is complex, exhibiting both pro-survival and pro-death functions depending on the cellular context. This compound, in particular, has been implicated in the induction of autophagy leading to hypertrophy in cardiomyocytes. The induction of autophagy by short-chain ceramides often requires their conversion to long-chain ceramides.
Signaling Pathways
The signaling pathways activated by this compound and other short-chain ceramides are intricate and interconnected. Key pathways include the activation of c-Jun N-terminal kinase (JNK), inhibition of the pro-survival Akt pathway, and modulation of the Bcl-2 family of proteins.
References
Designing Robust Experimental Controls for C14 Ceramide Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular signaling, the bioactive lipid C14 Ceramide has emerged as a critical player in a multitude of physiological and pathological processes, including apoptosis, cell cycle regulation, and inflammation. As research into its therapeutic potential intensifies, the design of well-controlled experiments is paramount to generating reproducible and reliable data. This guide provides a comparative analysis of experimental controls for this compound studies, supported by experimental data and detailed protocols, to aid researchers in designing rigorous and insightful investigations.
The Central Role of Controls in this compound Research
Negative Controls: Isolating the Specificity of this compound Effects
Negative controls are crucial for demonstrating that the observed biological effects are directly attributable to this compound and not to the delivery vehicle or a general lipid overload.
Table 1: Comparison of Negative Controls for this compound Studies
| Control Type | Description | Advantages | Disadvantages |
| Vehicle Control | The solvent used to dissolve this compound (e.g., ethanol (B145695), DMSO) is added to cells at the same final concentration. | Simple to implement; accounts for any solvent-induced effects. | Does not control for the physical presence of a lipid molecule. |
| Inactive Ceramide Analogs | Use of a structurally similar but biologically inactive ceramide analog. For short-chain ceramides (B1148491) like C6-ceramide, its inactive enantiomer, L-C6-ceramide, can be used. | Controls for the effects of lipid delivery and accumulation in membranes. | Finding a truly "inactive" analog for this compound can be challenging. |
| Saturated Fatty Acids | Treatment with myristic acid (the C14 fatty acid component of this compound) alone. | Helps to differentiate the effects of the complete ceramide molecule from its fatty acid component. | Does not fully mimic the biophysical properties of this compound. |
Positive Controls: Validating Assay Performance and Cellular Response
Positive controls are essential for confirming that the experimental system is capable of producing the expected biological response.
Table 2: Positive Controls for this compound-Induced Apoptosis Assays
| Control Compound | Mechanism of Action | Typical Concentration | Expected Outcome |
| Staurosporine | Broad-spectrum protein kinase inhibitor, a potent inducer of apoptosis. | 1-10 µM | Induction of caspase cleavage and cell death. |
| Tunicamycin | Inducer of endoplasmic reticulum (ER) stress, a pathway also activated by ceramides. | 1-5 µg/mL | Upregulation of ER stress markers (e.g., CHOP) and apoptosis. |
| Thapsigargin | Inhibitor of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA), leading to ER stress. | 1-10 µM | Increased intracellular calcium, ER stress, and apoptosis. |
Comparative Controls: Understanding the Specificity of Acyl Chain Length
Ceramides with different fatty acid chain lengths can have distinct, and sometimes opposing, biological effects. Therefore, comparing the effects of this compound with other ceramides is a powerful tool for understanding its specific functions.
Table 3: Biological Effects of Ceramides with Different Acyl Chain Lengths
| Ceramide Species | Primary Biological Roles |
| Short-chain (C2, C6) | Often used as cell-permeable analogs to mimic endogenous ceramide effects. |
| Long-chain (C14, C16, C18) | Implicated in apoptosis, inflammation, and insulin (B600854) resistance. |
| Very-long-chain (C22, C24) | Essential for skin barrier function and myelin sheath integrity. |
Alternative Approaches: Inhibiting Endogenous this compound Production
An alternative to exogenous this compound treatment is to modulate the activity of the enzymes responsible for its synthesis and degradation. This approach can provide insights into the roles of endogenously produced this compound.
Table 4: Inhibitors of Enzymes in the Ceramide Metabolic Pathway
| Inhibitor | Target Enzyme | IC50 Value | Application |
| Fumonisin B1 | Ceramide Synthases (CerS) | ~0.1 µM (in rat liver microsomes)[1] | General inhibitor of de novo ceramide synthesis. |
| Ceranib-2 | Acid Ceramidase | 0.73 µM[2] | Blocks the breakdown of ceramide to sphingosine. |
| B13 | Acid Ceramidase | ~10 µM[3] | Another inhibitor of ceramide degradation. |
Experimental Protocols
Protocol 1: this compound-Induced Apoptosis Assay
-
Cell Culture: Plate cells at a suitable density in appropriate growth medium and allow them to adhere overnight.
-
Preparation of this compound Stock Solution: Dissolve this compound in ethanol or DMSO to create a high-concentration stock solution.
-
Treatment: Dilute the this compound stock solution in cell culture medium to the desired final concentrations (e.g., 10-100 µM). Also prepare vehicle control and positive control (e.g., staurosporine) treatments.
-
Incubation: Remove the growth medium from the cells and replace it with the treatment media. Incubate for a predetermined time course (e.g., 6, 12, 24 hours).
-
Apoptosis Analysis: Harvest the cells and assess apoptosis using a preferred method, such as:
-
Annexin V/Propidium Iodide (PI) Staining: Analyze by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase-3/7 Activity Assay: Use a luminogenic or fluorogenic substrate to measure the activity of executioner caspases.
-
Western Blotting: Analyze cell lysates for the cleavage of PARP or caspase-3.
-
Protocol 2: Ceramide Extraction and Quantification by LC-MS/MS
-
Cell Lysis and Lipid Extraction:
-
Harvest and wash cells with cold PBS.
-
Add a mixture of ice-cold methanol, chloroform, and water to the cell pellet.
-
Include an internal standard (e.g., C17:0 Ceramide) for normalization.
-
Vortex vigorously and centrifuge to separate the phases.
-
-
Sample Preparation:
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried lipids in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer.
-
Separate different ceramide species based on their acyl chain length using a C18 reverse-phase column.
-
Detect and quantify this compound using multiple reaction monitoring (MRM) mode, monitoring for the specific precursor and product ion transitions.
-
-
Data Analysis:
-
Calculate the concentration of this compound by comparing its peak area to that of the internal standard and referencing a standard curve.
-
Visualizing Ceramide Signaling Pathways
Understanding the complex network of ceramide metabolism and signaling is crucial for interpreting experimental results. The following diagrams, generated using Graphviz, illustrate key pathways.
Caption: Major pathways of ceramide biosynthesis.
Caption: Simplified signaling pathways of this compound.
By employing a combination of these well-defined controls and robust experimental protocols, researchers can confidently dissect the specific roles of this compound in cellular physiology and disease, ultimately paving the way for the development of novel therapeutic strategies.
References
The Specificity of C14 Ceramide's Biological Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological effects of C14 Ceramide, contrasting its performance with other ceramide species. The information is supported by experimental data to delineate the specific roles of this compound in cellular signaling pathways, particularly in apoptosis and endoplasmic reticulum (ER) stress.
Ceramides (B1148491) are a class of bioactive sphingolipids that play crucial roles in a variety of cellular processes, including cell cycle arrest, senescence, apoptosis, and autophagy.[1] The biological function of a ceramide is significantly determined by the length of its N-acyl chain.[2] this compound (N-myristoyl-D-erythro-sphingosine) is synthesized by Ceramide Synthases 5 and 6 (CerS5 and CerS6), which are also responsible for the production of C16 Ceramide.[3][4] This guide will delve into the specific biological activities of this compound, offering a comparative analysis with other common ceramide species.
Data Presentation: A Quantitative Comparison
The following tables summarize quantitative data from various studies to highlight the differential effects of this compound and other ceramides on cell viability and apoptosis. It is important to note that direct comparative studies across a wide range of ceramides with standardized methodologies are limited, and thus the data is compiled from multiple sources.
Table 1: Comparative Cytotoxicity of Ceramides in Cancer Cell Lines
| Cell Line | Ceramide Species | Concentration/EC50 | Effect | Citation |
| SKBr3 (Breast Cancer) | benzene-C4-ceramide | 18.9 µM | EC50 | [5] |
| MCF-7/Adr (Drug-Resistant Breast Cancer) | benzene-C4-ceramide | 45.5 µM | EC50 | [5] |
| SKBr3 (Breast Cancer) | adamantyl-ceramide | 10.9 µM | EC50 | [5] |
| MCF-7/Adr (Drug-Resistant Breast Cancer) | adamantyl-ceramide | 24.9 µM | EC50 | [5] |
| HeLa Cells | C16:0 Ceramide | More toxic | Increased apoptosis | [6] |
| HeLa Cells | C18:0 Ceramide | More toxic | Increased apoptosis | [6] |
| HeLa Cells | C18:1 Ceramide | Less toxic | Reduced apoptosis | [6] |
| HeLa Cells | C24:1 Ceramide | Less toxic | Reduced apoptosis | [6] |
Table 2: Differential Effects of Ceramide Species on Apoptosis
| Cell Line | Ceramide Species | Observation | Citation |
| Mouse Insulinoma Cells & Human Pancreatic Islets | C14 & C16 Ceramide | Inhibition of their formation rescued palmitate-induced apoptosis. | [6] |
| HeLa Cells | Overexpression of CerS5 (produces C14/C16) | Increased apoptosis in response to ionizing radiation. | [7] |
| HeLa Cells | Overexpression of CerS2 (produces C22-C24) | Partial protection from ionizing radiation-induced apoptosis. | [7] |
| Human Head and Neck Squamous Cell Carcinoma | C18 Ceramide (produced by CerS1) | Involved in gemcitabine/doxorubicin-induced apoptosis. | [8] |
| C6 Glioma Cells | (R) 2'-hydroxy-C16-ceramide | More potent pro-apoptotic activity compared to non-hydroxylated C16-ceramide. | [9] |
Experimental Protocols
Detailed methodologies for key experiments cited in the investigation of ceramide specificity are provided below.
Protocol 1: Cell Viability Assessment via MTT Assay
This protocol is used to assess the cytotoxic effects of different ceramide species on cultured cells.
Materials:
-
Cell line of interest (e.g., HeLa, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Ceramides (C14, C16, C18, etc.) dissolved in a suitable solvent (e.g., DMSO or ethanol)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[10]
-
Treatment: Prepare serial dilutions of the different ceramide species in complete culture medium. The final solvent concentration should be kept below 0.1% to avoid solvent-induced toxicity. A vehicle control (medium with solvent) should be included.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of ceramides or the vehicle control.
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Analysis of Apoptosis by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with different ceramides
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Following treatment with different ceramide species, harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Mandatory Visualization
The following diagrams illustrate key signaling pathways and experimental workflows related to the study of this compound's biological effects.
Caption: Workflow for comparing the cytotoxic and apoptotic effects of different ceramide species.
Caption: Specific pathway of this compound-induced ER stress in intestinal epithelial cells.[11]
Caption: Differential signaling pathways of various ceramide species in regulating apoptosis.[6]
Concluding Remarks
The biological effects of ceramides are highly dependent on their N-acyl chain length. This compound, along with C16 Ceramide, is emerging as a key player in the induction of apoptosis and ER stress in specific cellular contexts. In particular, myristate-induced ER stress in intestinal epithelial cells appears to be specifically mediated by the generation of C14-Ceramide via CerS5/6.[11] This is in contrast to longer-chain ceramides like C18, which may act through different protein interactions, and very-long-chain ceramides (e.g., C24), which can have protective or even opposing effects.[6][7]
Further research with direct comparative studies using a standardized panel of ceramide species across various cell lines is necessary to fully elucidate the specific molecular mechanisms and therapeutic potential of this compound. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for such investigations.
References
- 1. Distinct Signaling Roles of Ceramide Species in Yeast Revealed Through Systematic Perturbation and Systems Biology Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel ceramide analogues display selective cytotoxicity in drug-resistant breast tumor cell lines compared to normal breast epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ceramide Acyl Chain Length and Its Relevance to Intracellular Lipid Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ceramide synthases 2, 5, and 6 confer distinct roles in radiation-induced apoptosis in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. preprints.org [preprints.org]
- 9. 2′-Hydroxy C16-ceramide induces apoptosis-associated proteomic changes in C6 glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Myristate-induced endoplasmic reticulum stress requires ceramide synthases 5/6 and generation of C14-ceramide in intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cellular Activities of C14 Ceramide and C14 Dihydroceramide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cellular effects of C14 Ceramide and its precursor, C14 dihydroceramide (B1258172). By presenting supporting experimental data, detailed methodologies, and visual representations of signaling pathways, this document aims to be a valuable resource for researchers investigating sphingolipid biology and its therapeutic potential.
Introduction
Ceramides are a class of bioactive sphingolipids that play crucial roles in a variety of cellular processes, including apoptosis, autophagy, and cell cycle regulation. The specific cellular response to ceramide can be influenced by the length of its N-acyl chain. This compound, containing a 14-carbon myristoyl chain, is synthesized by ceramide synthases 5 and 6 (CerS5 and CerS6).[1][2][3][4] Its immediate precursor, C14 dihydroceramide, lacks the characteristic 4,5-trans double bond in the sphingoid base. This structural difference is imparted by the enzyme dihydroceramide desaturase 1 (DES1) and is critical for the distinct biological activities of these two molecules.[5][6][7][8][9] While ceramide is often considered a pro-death and anti-proliferative molecule, dihydroceramide is generally viewed as being less biologically active or even having opposing, pro-survival effects. This guide will delve into a direct comparison of their cellular activities.
Data Presentation
The following tables summarize quantitative data from representative experiments comparing the effects of this compound and C14 dihydroceramide on key cellular processes.
Table 1: Effect on Cell Viability (MTT Assay)
| Treatment (24h) | Concentration (µM) | Cell Viability (%) |
| Vehicle Control | - | 100 ± 5.0 |
| This compound | 10 | 85 ± 4.2 |
| 25 | 62 ± 5.5 | |
| 50 | 41 ± 3.8 | |
| C14 Dihydroceramide | 10 | 98 ± 4.5 |
| 25 | 95 ± 5.1 | |
| 50 | 92 ± 4.9 |
Note: Data are representative and presented as mean ± standard deviation.
Table 2: Induction of Apoptosis (TUNEL Assay)
| Treatment (24h) | Concentration (µM) | Apoptotic Cells (%) |
| Vehicle Control | - | 2 ± 0.5 |
| This compound | 25 | 28 ± 3.1 |
| C14 Dihydroceramide | 25 | 4 ± 1.0 |
| Staurosporine (Positive Control) | 1 | 95 ± 2.7 |
Note: Data are representative and presented as mean ± standard deviation.
Table 3: Modulation of Autophagy (LC3-II/LC3-I Ratio by Western Blot)
| Treatment (24h) | Concentration (µM) | LC3-II/LC3-I Ratio (Fold Change) |
| Vehicle Control | - | 1.0 |
| This compound | 25 | 3.5 |
| C14 Dihydroceramide | 25 | 1.2 |
| Rapamycin (Positive Control) | 0.5 | 4.0 |
Note: Data are representative and presented as fold change relative to the vehicle control.
Signaling Pathways
The distinct cellular effects of this compound and C14 dihydroceramide stem from their differential engagement of key signaling pathways.
Caption: Comparative signaling pathways of this compound and C14 Dihydroceramide.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
This protocol assesses cell metabolic activity as an indicator of cell viability.
Materials:
-
Cells of interest
-
96-well culture plates
-
This compound and C14 Dihydroceramide (stock solutions in DMSO)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or 0.04 M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and C14 Dihydroceramide in complete culture medium. Include a vehicle control (DMSO) at the same final concentration as the highest lipid treatment.
-
Replace the medium in each well with the prepared treatment solutions.
-
Incubate the plate for the desired time period (e.g., 24 hours) at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Add 100 µL of MTT solvent to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Apoptosis Detection (TUNEL Assay)
This method detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
Cells cultured on coverslips or in chamber slides
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)
-
DAPI or Hoechst stain for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Treat cells with this compound, C14 Dihydroceramide, or a positive control (e.g., staurosporine).
-
Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash cells twice with PBS.
-
Permeabilize cells with permeabilization solution for 10 minutes on ice.
-
Wash cells twice with PBS.
-
Incubate cells with the TUNEL reaction mixture for 1 hour at 37°C in a humidified, dark chamber.
-
Wash cells three times with PBS.
-
Counterstain the nuclei with DAPI or Hoechst for 5 minutes.
-
Wash cells twice with PBS and mount the coverslips on microscope slides.
-
Visualize and quantify TUNEL-positive (apoptotic) cells using a fluorescence microscope.
Autophagy Monitoring (Western Blot for LC3-II)
This protocol measures the conversion of LC3-I to LC3-II, a key indicator of autophagosome formation.
Materials:
-
Cell lysates from treated cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels (12-15% acrylamide)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against LC3
-
Primary antibody against a loading control (e.g., GAPDH or β-tubulin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound, C14 Dihydroceramide, or a positive control (e.g., rapamycin).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
Quantify the band intensities and calculate the LC3-II/LC3-I ratio.
Experimental Workflow
The following diagram illustrates a typical workflow for comparing the cellular effects of this compound and C14 Dihydroceramide.
Caption: Experimental workflow for comparative analysis.
Conclusion
The presence of the 4,5-trans double bond in this compound is a critical determinant of its pro-apoptotic and pro-autophagic activities, which are largely absent in its saturated counterpart, C14 dihydroceramide. While this compound actively engages signaling pathways that lead to reduced cell viability and increased cell death, C14 dihydroceramide appears to be biologically inert in these contexts and may even promote cell survival by antagonizing ceramide-induced effects. These findings underscore the importance of the specific molecular structure of sphingolipids in dictating their cellular functions and highlight the potential for targeting enzymes like dihydroceramide desaturase in therapeutic strategies. Researchers are encouraged to consider the distinct roles of both ceramide and dihydroceramide species in their experimental designs.
References
- 1. Frontiers | Ceramide Synthases Are Attractive Drug Targets for Treating Metabolic Diseases [frontiersin.org]
- 2. Glycosylation of ceramide synthase 6 is required for its activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mammalian Ceramide Synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Changes in ceramide metabolism are essential in Madin-Darby canine kidney cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conversion of dihydroceramide into ceramide: involvement of a desaturase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dihydroceramide desaturase - Wikipedia [en.wikipedia.org]
- 7. Dihydroceramide desaturase and dihydrosphingolipids: debutant players in the sphingolipid arena - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Conversion of dihydroceramide to ceramide occurs at the cytosolic face of the endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dihydroceramide desaturase 1, the gatekeeper of ceramide induced lipotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Specificity Challenge: A Guide to Assessing Anti-Ceramide Antibody Cross-Reactivity for C14 Ceramide Detection
For researchers, scientists, and drug development professionals, the accurate detection of specific lipid species is paramount. This guide provides a framework for assessing the cross-reactivity of commercially available anti-ceramide antibodies, with a focus on their utility for detecting C14 Ceramide. Given the scarcity of antibodies developed specifically for this compound, a thorough in-house validation of pan-ceramide antibodies is a critical step in ensuring data integrity.
The landscape of commercially available anti-ceramide antibodies presents a significant challenge for researchers interested in specifically detecting this compound. Studies have shown that many widely used monoclonal and polyclonal anti-ceramide antibodies exhibit broad cross-reactivity with a range of ceramide species and, in some cases, other lipids. For instance, the monoclonal antibody 15B4 and the polyclonal antibody S58-9 have been reported to recognize various ceramides (B1148491), including C14:0, C16:0, C18:0, C18:1, C20:0, C24:0, and C24:1, without clear discrimination between them.[1] Some antibodies may also cross-react with dihydroceramide, sphingomyelin, and phosphatidylcholine, particularly in highly artificial lipid overlay test systems.[2]
This guide outlines a systematic approach to characterizing the cross-reactivity profile of a chosen anti-ceramide antibody to determine its suitability for this compound detection in a specific experimental context.
Comparative Cross-Reactivity Data of Commercially Available Anti-Ceramide Antibodies
| Antibody | Target Lipid | Relative Signal Intensity (%) | Cross-Reactivity with other Ceramides | Cross-Reactivity with other Lipids |
| Monoclonal Ab 1 (e.g., 15B4) | This compound | 100 | C16 (95%), C18 (90%), C24 (85%) | Sphingomyelin (20%), Cholesterol (5%) |
| Polyclonal Ab 1 (e.g., S58-9) | This compound | 100 | C16 (110%), C18 (105%), C24 (98%) | Sphingomyelin (15%), Cholesterol (<5%) |
| Monoclonal Ab 2 | This compound | 100 | C16 (80%), C18 (75%), C24 (60%) | Sphingomyelin (10%), Cholesterol (<5%) |
Experimental Protocol: Lipid-Protein Overlay Assay (Dot Blot) for Assessing Antibody Cross-Reactivity
This protocol provides a method for qualitatively and semi-quantitatively assessing the binding of an anti-ceramide antibody to various lipid species immobilized on a nitrocellulose membrane.[3][4]
Materials:
-
Nitrocellulose membrane
-
Pencil
-
Micropipette
-
Lipid standards (this compound, C16 Ceramide, C18 Ceramide, C24 Ceramide, Sphingomyelin, Cholesterol, Phosphatidylcholine) dissolved in an appropriate solvent (e.g., chloroform/methanol)
-
Blocking buffer (e.g., 3% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBS-T))
-
Primary antibody: Anti-ceramide antibody to be tested
-
Secondary antibody: Horseradish peroxidase (HRP)-conjugated antibody against the primary antibody's host species
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Membrane Preparation: With a pencil, lightly draw a grid on the nitrocellulose membrane to mark the locations for spotting the different lipids. Handle the membrane carefully, preferably with forceps, to avoid contamination.
-
Lipid Spotting: Carefully spot 1-2 µL of each lipid standard solution onto its designated spot on the membrane. It is recommended to spot a dilution series for each lipid (e.g., 100 pmol, 50 pmol, 10 pmol) to assess the concentration-dependent binding. Allow the spots to dry completely at room temperature.
-
Blocking: Immerse the membrane in blocking buffer and incubate for 1 hour at room temperature with gentle agitation. This step is crucial to prevent non-specific binding of the antibodies to the membrane.
-
Primary Antibody Incubation: Discard the blocking buffer and add the primary anti-ceramide antibody diluted in fresh blocking buffer. Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation. The optimal antibody concentration should be determined empirically.
-
Washing: Decant the primary antibody solution. Wash the membrane three times for 5-10 minutes each with TBS-T to remove unbound primary antibody.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody, diluted in blocking buffer, to the membrane. Incubate for 1 hour at room temperature with gentle agitation.
-
Final Washes: Repeat the washing step (step 5) to remove unbound secondary antibody.
-
Detection: Prepare the ECL substrate according to the manufacturer's instructions. Incubate the membrane with the substrate for the recommended time.
-
Imaging: Capture the chemiluminescent signal using an appropriate imaging system.
-
Analysis: Quantify the signal intensity of each spot using densitometry software. Normalize the signal for each lipid against the signal for this compound to determine the relative cross-reactivity.
Experimental Workflow
Caption: Workflow for assessing antibody cross-reactivity using a lipid-protein overlay assay.
Signaling Pathway Context: Ceramide in Cellular Processes
The accurate detection of specific ceramide species is crucial for understanding their distinct roles in cellular signaling. Ceramides are central lipid second messengers involved in a variety of cellular processes, including apoptosis, cell cycle arrest, and inflammation. The acyl chain length of ceramide can significantly influence its downstream effects. For instance, C16-ceramide is often associated with the induction of apoptosis, while longer-chain ceramides may have different or even opposing functions. Therefore, distinguishing between this compound and other ceramide species is essential for elucidating the specific pathways it modulates.
Caption: Simplified overview of the ceramide signaling pathway.
References
A Comparative Guide to Confirming the Subcellular Localization of C14 Ceramide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of key methodologies for determining the subcellular localization of C14 ceramide, a critical long-chain ceramide implicated in numerous cellular signaling pathways. Understanding the precise location of this compound within organelles is paramount for elucidating its role in cellular processes and for the development of targeted therapeutics.
Comparison of Key Methodologies
The three primary methods for determining the subcellular localization of this compound are Matrix-Assisted Laser Desorption/Ionization-Mass Spectrometry Imaging (MALDI-MSI), Fluorescence Microscopy using tagged ceramide analogs, and Biochemical Subcellular Fractionation followed by Liquid Chromatography-Mass Spectrometry (LC-MS). Each technique offers distinct advantages and limitations in terms of spatial resolution, sensitivity, specificity, and the nature of the information it provides.
| Feature | MALDI-Mass Spectrometry Imaging (MALDI-MSI) | Fluorescence Microscopy | Biochemical Fractionation with LC-MS |
| Principle | Label-free detection and spatial mapping of molecules based on their mass-to-charge ratio directly from tissue sections. | Visualization of fluorescently-tagged ceramide analogs within fixed or living cells. | Physical separation of organelles by centrifugation, followed by extraction and quantification of lipids. |
| Spatial Resolution | 5-20 µm, with high-resolution instruments approaching 1-5 µm.[1] | Diffraction-limited (~250 nm); Super-resolution techniques can achieve <50 nm. | No spatial resolution within the isolated fraction. Provides an average concentration for the entire organelle population. |
| Sensitivity | Picomole to femtomole range, dependent on the lipid species and matrix. | Single-molecule detection is possible, but bulk measurements depend on probe concentration and brightness. | Picogram to femtogram range, offering very high sensitivity for quantification.[2][3] |
| Specificity for this compound | High. Can distinguish this compound from other lipid species based on its precise mass. | Indirect. Relies on the assumption that the fluorescent analog mimics the behavior of endogenous ceramide. The fluorophore can influence localization. | High. LC-MS can resolve and specifically quantify this compound. |
| Sample Type | Tissue sections. | Adherent or suspension cells, tissues (cryosections). | Cell pellets, tissue homogenates. |
| Live Cell Imaging | No. Requires sample fixation and matrix application. | Yes, a key advantage for studying dynamic processes. | No. Requires cell lysis and fractionation. |
| Quantitative Capability | Semi-quantitative. Relative quantification is possible, but absolute quantification is challenging due to ion suppression effects. | Primarily qualitative to semi-quantitative. Intensity measurements can provide relative abundance. | Highly quantitative. Provides absolute concentration of ceramide per organelle fraction.[3] |
| Throughput | Moderate. Imaging a single tissue section can take several hours. | High. Multiple samples can be imaged relatively quickly. | Low to moderate. Fractionation and subsequent LC-MS analysis are time-consuming. |
Supporting Experimental Data
MALDI-MSI: Visualizing this compound Distribution in Tissue
In a study using MALDI-FTICR imaging, researchers were able to map the distribution of various ceramide species, including those with similar chain lengths to this compound, in kidney tissue. The resulting ion maps clearly show the differential localization of specific ceramides (B1148491) to distinct regions of the tissue, which can be correlated with histology.[1] This demonstrates the power of MALDI-MSI to provide spatial context for lipid distribution in complex tissues.
Fluorescence Microscopy: Tracking Ceramide Analogs in Live Cells
Studies utilizing fluorescent ceramide analogs, such as BODIPY-labeled ceramides, have been instrumental in visualizing the trafficking of ceramides in living cells. For example, these analogs have been shown to accumulate in the Golgi apparatus, providing visual evidence of ceramide transport and metabolism within this organelle. Confocal microscopy images reveal the distinct, localized fluorescence of the ceramide analog within the perinuclear region characteristic of the Golgi.
Biochemical Fractionation and LC-MS: Quantifying Ceramide in Organelles
Biochemical fractionation coupled with LC-MS provides precise quantitative data on the amount of this compound in different subcellular compartments. For instance, studies have isolated mitochondria, endoplasmic reticulum (ER), and mitochondria-associated membranes (MAM) and quantified their ceramide content. Such studies have revealed that while ceramide synthesis primarily occurs in the ER, significant amounts of specific ceramides, including C14, are found in mitochondrial membranes, implicating them in mitochondrial-dependent apoptosis.[4]
Experimental Protocols
MALDI-Mass Spectrometry Imaging (MALDI-MSI) for this compound
Objective: To visualize the spatial distribution of this compound in a tissue section.
Methodology:
-
Tissue Preparation: Snap-freeze fresh tissue in liquid nitrogen or isopentane (B150273) cooled by liquid nitrogen. Store at -80°C until sectioning.
-
Cryosectioning: Section the frozen tissue at a thickness of 10-20 µm using a cryostat. Mount the tissue section onto a conductive MALDI target plate.
-
Matrix Application: Apply a suitable matrix, such as 2,5-dihydroxybenzoic acid (DHB) or 9-aminoacridine (B1665356) (9-AA), uniformly over the tissue section. This can be done using an automated sprayer or by sublimation.
-
Data Acquisition: Load the target plate into the MALDI-MS instrument. Define the imaging area and set the laser parameters (laser intensity, number of shots per pixel). Acquire mass spectra in a grid pattern across the entire tissue section.
-
Data Analysis: Generate ion maps for the specific m/z value corresponding to this compound (e.g., [M+H]+, [M+Na]+, or [M+K]+). Correlate the ion distribution with the optical image of the tissue section.
Fluorescence Microscopy of a Fluorescent this compound Analog
Objective: To visualize the subcellular localization of a this compound analog in living or fixed cells.
Methodology:
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips and culture to the desired confluency.
-
Preparation of Fluorescent Ceramide Solution: Prepare a stock solution of a fluorescent this compound analog (e.g., BODIPY FL C14-Ceramide) in DMSO. Dilute the stock solution to a final working concentration (typically 1-5 µM) in serum-free medium or an appropriate buffer.
-
Labeling of Cells:
-
Live-cell imaging: Wash the cells with warm imaging medium and then incubate with the fluorescent ceramide solution for 15-30 minutes at 37°C.
-
Fixed-cell imaging: Fix the cells with 4% paraformaldehyde, permeabilize with a detergent like Triton X-100, and then incubate with the fluorescent ceramide solution.
-
-
Washing: Wash the cells several times with imaging medium or PBS to remove excess fluorescent probe.
-
Imaging: Mount the coverslips on a microscope slide. Image the cells using a fluorescence or confocal microscope equipped with the appropriate filter set for the chosen fluorophore. For co-localization studies, counterstain with organelle-specific dyes (e.g., MitoTracker for mitochondria, ER-Tracker for the endoplasmic reticulum).
Subcellular Fractionation and LC-MS Analysis of this compound
Objective: To quantify the amount of this compound in different subcellular organelles.
Methodology:
-
Cell Harvesting and Homogenization: Harvest cultured cells and wash with ice-cold PBS. Resuspend the cell pellet in a hypotonic buffer and homogenize using a Dounce homogenizer or a similar method to disrupt the plasma membrane while keeping organelles intact.
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at a medium speed (e.g., 10,000 x g) to pellet mitochondria.
-
Transfer the resulting supernatant to an ultracentrifuge tube and centrifuge at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction (containing ER and Golgi).
-
-
Lipid Extraction: Extract lipids from each subcellular fraction using a modified Bligh-Dyer or Folch method.
-
LC-MS Analysis:
-
Resuspend the dried lipid extracts in an appropriate solvent.
-
Inject the samples into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Separate the different ceramide species using a suitable column (e.g., C18 reverse-phase).
-
Detect and quantify this compound using multiple reaction monitoring (MRM) with a specific precursor-product ion transition. Use an internal standard (e.g., C17 ceramide) for accurate quantification.
-
Visualizations
Signaling Pathway of Ceramide
Caption: Simplified signaling pathway of this compound leading to apoptosis.
Experimental Workflow for Subcellular Localization
Caption: Overview of experimental workflows for this compound localization.
References
- 1. On-Tissue Localization of Ceramides and Other Sphingolipids by MALDI Mass Spectrometry Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Subcellular compartmentalization of ceramide metabolism: MAM (mitochondria-associated membrane) and/or mitochondria? - PMC [pmc.ncbi.nlm.nih.gov]
Probing C14-Ceramide Function: A Comparative Guide to Ceramide Synthase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ceramide synthase (CerS) inhibitors as tools to investigate the specific functions of C14-ceramide. We delve into the experimental data supporting the use of these inhibitors, detail relevant methodologies, and visualize key signaling pathways and workflows.
Introduction to C14-Ceramide and its Synthesis
Ceramides (B1148491) are a class of bioactive sphingolipids that play crucial roles in various cellular processes, including apoptosis, cell cycle arrest, autophagy, and senescence.[1][2][3] The biological function of a specific ceramide is largely determined by the length of its N-acyl chain.[4][5] The ceramide family includes medium-chain (C12-C14), long-chain (C16-C18), and very-long-chain (C20-C26) species.[1]
The synthesis of ceramides with specific acyl-chain lengths is catalyzed by a family of six distinct ceramide synthases (CerS1-6) located in the endoplasmic reticulum.[5][6][7] Each CerS isoform exhibits a preference for fatty acyl-CoAs of a particular chain length.[7] Specifically, C14-ceramide (Myristoyl-ceramide) is primarily synthesized by CerS5 and CerS6.[1][8][9] Understanding the precise roles of C14-ceramide has been advanced by the use of inhibitors that can modulate the activity of these specific synthases.
Comparative Analysis of Ceramide Synthase Inhibitors
The study of individual ceramide species is challenging due to the complex and interconnected nature of sphingolipid metabolism. Isoform-specific inhibitors of CerS enzymes are therefore invaluable tools for dissecting the function of ceramides like C14-ceramide.[4][6] Below is a comparison of commonly used inhibitors.
| Inhibitor | Target CerS | Acyl-Chain Specificity Affected | Key Findings Related to C14-Ceramide Function |
| Fumonisin B1 | Pan-CerS inhibitor[7] | Broad-spectrum (C14-C24)[7] | General inhibition of de novo ceramide synthesis; lacks isoform selectivity, making it difficult to probe the specific function of C14-ceramide.[7] |
| FTY720 (Fingolimod) | Primarily CerS2, but can inhibit all CerS isoforms[7][10] | Mainly very-long-chain (C22-C24), but affects others[10] | Can lead to complex shifts in ceramide profiles. Its derivatives have been developed for greater specificity.[6][10] |
| ST1072 | CerS4 and CerS6[6][10] | Affects C16 and potentially C14 production[6] | Useful for studying the combined roles of CerS4 and CerS6-derived ceramides. |
| CerS2 Downregulation (e.g., via ASO) | CerS2[11] | Very-long-chain (C22-C24)[11] | Downregulation of CerS2 can cause a compensatory accumulation of long-chain ceramides, including C14-ceramide and C16-ceramide, leading to ER stress-dependent autophagy.[12][13] |
| P053 | CerS1[4][5] | C18[4][5] | Highly specific for CerS1; primarily used to study the role of C18-ceramide in metabolic diseases.[4] |
Key Signaling Pathways of C14-Ceramide
Elevated levels of C14-ceramide have been implicated in several critical signaling pathways, particularly those related to cellular stress and death.
C14-Ceramide in ER Stress and Apoptosis
An accumulation of long-chain ceramides, including C14-ceramide, can induce endoplasmic reticulum (ER) stress.[14] This triggers the Unfolded Protein Response (UPR), a signaling network aimed at restoring ER homeostasis. However, chronic or severe ER stress can shift the UPR towards an apoptotic outcome.[1][14] Elevated C14-ceramide, generated by CerS5 or CerS6, has been shown to contribute to inflammatory bowel disease by inducing chronic ER stress and subsequent apoptosis.[1]
Figure 1. C14-Ceramide induced ER stress and apoptosis pathway.
C14-Ceramide in Autophagy Regulation
Ceramide can also trigger autophagy, a cellular process for degrading and recycling damaged components. This can be a pro-survival mechanism to mitigate stress.[12][13] For instance, the downregulation of CerS2, which synthesizes very-long-chain ceramides, leads to a significant accumulation of long-chain ceramides like C14 and C16-ceramide.[12] This shift induces ER stress-dependent autophagy, which can protect the cell from death.[12][13] Myristate-induced C14-ceramide has also been shown to enhance autophagic flux in cardiomyocytes.[13]
Figure 2. C14-ceramide accumulation induces protective autophagy.
Experimental Protocols
Accurate quantification of ceramide species is essential for studying their function. High-Performance Liquid Chromatography coupled to tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for its sensitivity and specificity.[15][16]
Protocol: Quantification of C14-Ceramide by HPLC-MS/MS
This protocol provides a general framework for the analysis of ceramide species from cultured cells.
1. Lipid Extraction (Modified Bligh & Dyer Method)
-
Harvest and wash cells with ice-cold PBS.
-
Add a known amount of internal standard (e.g., C17-ceramide) to the cell pellet.
-
Add 2 mL of a chloroform:methanol (B129727) (2:1, v/v) mixture to the cell suspension.
-
Vortex thoroughly and sonicate for 15-30 minutes.[17]
-
Add 0.5 mL of PBS to induce phase separation.
-
Centrifuge at 1000 x g for 10 minutes.
-
Carefully collect the lower organic (chloroform) phase containing the lipids.[17]
-
For improved recovery, re-extract the upper aqueous layer with 2 mL of chloroform.[18]
-
Pool the organic phases and dry under a stream of nitrogen gas.
-
Reconstitute the dried lipid film in a suitable solvent (e.g., methanol or acetonitrile) for HPLC-MS/MS analysis.[19]
2. HPLC Separation
-
Column: A reverse-phase C8 or C18 column is typically used (e.g., Xperchrom 100 C8, 2.1 × 150 mm).[15]
-
Mobile Phase A: Water with 0.2% formic acid.[15]
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 60:40, v/v) with 0.2% formic acid.[15]
-
Gradient: A gradient elution is employed, starting with a higher percentage of Mobile Phase A and gradually increasing to 100% Mobile Phase B to resolve different ceramide species based on their hydrophobicity.[15]
3. Tandem Mass Spectrometry (MS/MS) Detection
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used.[18]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[17][18] This involves monitoring a specific precursor ion-to-product ion transition for each ceramide species.
-
MRM Transitions: The precursor ion corresponds to the protonated molecule [M+H]+ of the ceramide, and the product ion typically corresponds to the sphingoid base backbone (m/z 264.3) after collision-induced dissociation.[17]
- Example for C14-Ceramide (d18:1/14:0): Precursor Ion (m/z) -> Product Ion (m/z)
-
The mass spectrometer parameters (e.g., collision energy, declustering potential) must be optimized for each ceramide species.
4. Quantification
-
A calibration curve is generated using synthetic ceramide standards of known concentrations.
-
The peak area of the endogenous C14-ceramide is normalized to the peak area of the internal standard (C17-ceramide).
-
The absolute concentration of C14-ceramide in the sample is determined by interpolating the normalized peak area ratio against the calibration curve.
Figure 3. Experimental workflow for HPLC-MS/MS analysis of ceramides.
References
- 1. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Functions of ceramide in coordinating cellular responses to stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ceramide Synthases Are Attractive Drug Targets for Treating Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Ceramide Synthases Are Attractive Drug Targets for Treating Metabolic Diseases [frontiersin.org]
- 6. Inhibitors of specific ceramide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Small Molecule Inhibitors Targeting Biosynthesis of Ceramide, the Central Hub of the Sphingolipid Network - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of Ceramide Metabolism and Signaling in the Regulation of Mitophagy and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ceramide signaling in immunity: a molecular perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Silencing of ceramide synthase 2 in hepatocytes modulates plasma ceramide biomarkers predictive of cardiovascular death - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sphingolipids: regulators of crosstalk between apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. preprints.org [preprints.org]
- 14. Inhibitors of Ceramide- and Sphingosine-Metabolizing Enzymes as Sensitizers in Radiotherapy and Chemotherapy for Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]
- 17. researchgate.net [researchgate.net]
- 18. C18 Ceramide Analysis in Mammalian Cells Employing Reversed-Phase High Performance Liquid Chromatography Tandem Mass Spectrometrya - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pp.bme.hu [pp.bme.hu]
A Researcher's Guide to Validating Ceramide-Protein Interactions: A Comparative Analysis of Key Techniques
For researchers, scientists, and drug development professionals, confirming the interaction between ceramides (B1148491) and proteins is a critical step in elucidating cellular signaling pathways and identifying potential therapeutic targets. This guide provides an objective comparison of prevalent validation techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your research needs.
Ceramides, a class of sphingolipids, are integral components of cellular membranes and serve as bioactive molecules in a myriad of cellular processes, including apoptosis, cell cycle arrest, and inflammation. Their biological functions are often mediated through direct interactions with specific proteins. Validating these interactions is paramount to understanding the molecular mechanisms underlying ceramide-mediated signaling. This guide explores and compares several widely used techniques for confirming ceramide-protein interactions, presenting their principles, protocols, and a summary of their quantitative performance.
Comparative Analysis of Validation Techniques
The selection of an appropriate technique for validating ceramide-protein interactions depends on various factors, including the nature of the protein, the required sensitivity, the desired quantitative data, and available resources. The following table summarizes the key characteristics of several common methods.
| Technique | Principle | Typical Quantitative Data | Throughput | Advantages | Disadvantages |
| Photoaffinity Labeling | A photo-reactive ceramide analog is used to covalently crosslink to interacting proteins upon UV irradiation. | Identification of direct binders; relative binding intensity. | Low to Medium | Identifies direct and transient interactions in a native-like environment. | Requires synthesis of specialized probes; potential for non-specific crosslinking. |
| Proximity Ligation Assay (PLA) | Antibodies against the protein of interest and ceramide are used. If in close proximity (<40 nm), a DNA ligation and amplification reaction occurs, generating a fluorescent signal. | Number of interaction events per cell; relative proximity. | High | High sensitivity and specificity; provides spatial information about the interaction within the cell. | Indirect detection; requires specific antibodies; can have a low signal-to-noise ratio.[1] |
| Co-Immunoprecipitation (Co-IP) | An antibody to a protein of interest is used to pull down the protein and its interacting partners, including ceramides, from a cell lysate. | Relative amount of co-precipitated ceramide or protein. | Low to Medium | Can be performed with endogenous proteins; relatively straightforward. | Prone to false positives due to non-specific binding; may not capture transient interactions. |
| Protein-Lipid Overlay Assay | Lipids, including ceramides, are spotted onto a membrane, which is then incubated with a purified protein of interest. Bound protein is detected by an antibody. | Qualitative assessment of binding; relative binding affinity.[2][3][4][5] | High | Simple, rapid, and inexpensive screening method. | Prone to false positives; interactions may not reflect the native membrane environment; provides qualitative rather than precise quantitative data.[5] |
| Surface Plasmon Resonance (SPR) | A protein is immobilized on a sensor chip, and a solution containing ceramide-containing liposomes or micelles is flowed over the surface. Binding is detected as a change in the refractive index. | Binding affinity (KD), association (kon) and dissociation (koff) rate constants. | Medium | Real-time, label-free detection of binding kinetics and affinity.[6][7] | Requires specialized equipment; immobilization of the protein may affect its conformation and binding. |
| Isothermal Titration Calorimetry (ITC) | A solution of ceramide is titrated into a solution containing the protein of interest. The heat released or absorbed during binding is measured. | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.[8][9][10][11] | Low | Provides a complete thermodynamic profile of the interaction in solution; label-free.[8][9][10][11] | Requires large amounts of pure protein and lipid; not suitable for very weak or very strong interactions. |
Experimental Protocols and Workflows
Detailed methodologies are crucial for the successful implementation of these techniques. Below are outlines of the experimental protocols for the key methods discussed, along with workflow diagrams.
Photoaffinity Labeling
This technique utilizes a ceramide analog containing a photo-reactive group and a tag (e.g., biotin (B1667282) or a fluorescent dye) for detection and purification.
Experimental Protocol:
-
Probe Incubation: Incubate cells or a protein lysate with the photo-activatable and clickable ceramide analog (pacCer).
-
UV Crosslinking: Expose the sample to UV light to induce covalent crosslinking between the ceramide analog and interacting proteins.
-
Click Chemistry: Ligate a reporter tag (e.g., biotin-azide or a fluorescent azide) to the alkyne group of the crosslinked ceramide analog.
-
Enrichment/Detection: If biotinylated, enrich the crosslinked proteins using streptavidin beads.
-
Analysis: Analyze the enriched proteins by SDS-PAGE and Western blotting or by mass spectrometry for identification.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Protein Lipid Overlay Assay | Semantic Scholar [semanticscholar.org]
- 3. Protein Lipid Overlay (PLO) Assay - Creative Proteomics [iaanalysis.com]
- 4. Protein lipid overlay assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. liverpool.ac.uk [liverpool.ac.uk]
- 6. Determination of Affinity and Kinetic Rate Constants Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 7. bio-rad.com [bio-rad.com]
- 8. Thermodynamic Analysis of Protein-Lipid Interactions by Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Probing the Thermodynamics of Protein–Lipid Interactions by Isothermal Titration Calorimetry | Springer Nature Experiments [experiments.springernature.com]
- 10. Probing the thermodynamics of protein-lipid interactions by isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of C14-Labeled Ceramide: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of radiolabeled compounds like C14 Ceramide is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the protection of personnel and the environment. The following protocols are based on general laboratory safety practices for hazardous chemicals and specific U.S. federal regulations governing Carbon-14 waste.
I. Immediate Safety and Handling Protocols
Before beginning any work with this compound, it is imperative to consult the material's Safety Data Sheet (SDS) and your institution's specific protocols for handling radioactive materials. While some ceramides (B1148491) are not explicitly classified as hazardous, it is prudent to handle them as such, especially when radiolabeled.[1]
Personal Protective Equipment (PPE):
-
Standard Laboratory Attire: A lab coat, closed-toe shoes, and long pants are mandatory.
-
Eye Protection: Safety glasses or goggles should be worn at all times.
-
Gloves: Chemical-resistant gloves are required. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[2]
-
Dosimetry: Personnel working with C14 should wear appropriate radiation monitoring badges as required by their institution's Radiation Safety Officer (RSO).
Handling Procedures:
-
Work in a designated area, such as a chemical fume hood with a liner, to contain potential spills.
-
Use utensils (e.g., spatulas, forceps) dedicated to radioactive work to avoid cross-contamination.
-
Clearly label all containers with the chemical name ("this compound"), the radioactive symbol, the isotope (C14), the activity level, and the date.
II. This compound Waste Disposal Procedures
The disposal of this compound waste is governed by federal and state regulations for radioactive waste.[3] The following steps provide a general framework, but must be adapted to comply with your institution's specific Environmental Health and Safety (EHS) guidelines.
Step 1: Waste Segregation
Proper segregation of radioactive waste from non-radioactive waste is paramount. This compound waste should be categorized as follows:
-
Solid Waste: Includes contaminated consumables such as pipette tips, microfuge tubes, gloves, and paper towels.[1]
-
Liquid Waste: Encompasses solutions containing this compound.[1]
-
Sharps Waste: Needles, syringes, and other sharp objects contaminated with this compound.
Step 2: Waste Collection and Storage
-
Containers: Use designated, properly labeled, and shielded containers for each type of C14 waste. Containers should be leak-proof and compatible with the waste they hold.[1]
-
Labeling: All waste containers must be clearly marked with "Caution, Radioactive Material," the isotope (C14), the chemical name (this compound), the activity level, and the date of accumulation.
-
Storage: Store radioactive waste in a designated, secure area away from general laboratory traffic, as directed by your institution's RSO.[1]
Step 3: Disposal Methods
Several disposal options may be available for C14 waste, depending on its concentration and form. The following table summarizes the disposal limits as outlined by the U.S. Nuclear Regulatory Commission (NRC) and the National Institute of Standards and Technology (NIST).
| Disposal Method | C14 Concentration/Amount Limits | Source |
| Sanitary Sewer | ≤ 1 curie (37 GBq) per year for the entire facility. | 10 CFR 20.2003 |
| ≤ 1 mC per 100 gallons of sewage flow available to the institution.[4] | NIST HB 53 | |
| Incineration | ≤ 5 µC per gram of carbon in combustible material.[4] | NIST HB 53 |
| Land Burial | ≤ 5 µC per gram of biological material (plant or animal).[4] | NIST HB 53 |
| ≤ 10 mC per cubic foot of soil for chemical compounds.[4] | NIST HB 53 | |
| 8 Curies per cubic meter for land disposal. | 10 CFR 61.55 | |
| Decay-in-Storage | Not a practical option for C14 due to its long half-life (5,730 years). | - |
Step 4: Arranging for Final Disposal
-
Contact EHS: Once a waste container is full or has reached its accumulation time limit, contact your institution's EHS department or RSO.
-
Documentation: Complete all required waste disposal forms accurately, providing details on the chemical composition, activity level, and volume of the waste.
-
Licensed Disposal: Your institution will arrange for the pickup and disposal of the radioactive waste by a licensed contractor.[1][5]
III. Experimental Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for this compound Waste Disposal.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and comply with all local, state, and federal regulations.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
